ADX88178
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ADX88178 in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGluR4 activation serves as a brake on neurotransmitter release, including glutamate and GABA. This unique mechanism of action has positioned mGluR4 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and schizophrenia.[1] this compound, by enhancing the receptor's sensitivity to endogenous glutamate, offers a sophisticated approach to fine-tuning neuronal circuits implicated in these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.
Quantitative Pharmacological Data
This compound exhibits high potency and selectivity for the mGluR4 receptor. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Receptor/Assay | Reference |
| EC50 | Human | 4 nM | Glutamate-mediated activation of mGluR4 | [1] |
| EC50 | Rat | 9 nM | Glutamate-mediated activation of mGluR4 | [1] |
| Selectivity | Other mGluRs | >30 µM | Functional assays | [2] |
Mechanism of Action: Signaling Pathways
This compound functions as a positive allosteric modulator, binding to a site on the mGluR4 receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding.
The canonical signaling pathway for mGluR4 involves its coupling to the Gi/o family of G-proteins. Activation of mGluR4 by glutamate, potentiated by this compound, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o Subunit Action: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence gene expression and cellular function.
-
Gβγ Subunit Action: The liberated Gβγ subunits can directly interact with and modulate the activity of ion channels. A key effect in neurons is the inhibition of voltage-gated calcium channels (Cav) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of presynaptic Cav channels reduces calcium influx, which is a critical step for neurotransmitter vesicle fusion and release. The activation of GIRK channels leads to potassium efflux, hyperpolarizing the neuron and reducing its excitability.
The net effect of this compound-potentiated mGluR4 activation is a reduction in the probability of neurotransmitter release from the presynaptic terminal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Assays
1. Functional Potency (EC50) Determination
-
Cell Line: HEK293 cells stably expressing human or rat mGluR4.
-
Assay Principle: Measurement of intracellular calcium mobilization in response to glutamate stimulation in the presence of varying concentrations of this compound. A G-protein chimera is co-expressed to couple the Gi/o-linked mGluR4 to the phospholipase C pathway, enabling a calcium readout.
-
Protocol:
-
Cells are seeded in 384-well plates and cultured overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fixed, sub-maximal concentration of glutamate (EC20) is added to the cells.
-
Varying concentrations of this compound are added, and the fluorescence intensity is measured using a plate reader (e.g., FLIPR).
-
The concentration-response curve is generated, and the EC50 value is calculated using non-linear regression.
-
In Vivo Behavioral Assays
1. Elevated Plus Maze (EPM) for Anxiolytic-like Effects
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., for mice: 25 cm x 5 cm arms, elevated 50 cm from the floor).[3] The open arms have a small ledge (0.5 cm) to prevent falls, while the closed arms have high walls (16 cm).[3]
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Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Protocol:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
This compound is administered orally (p.o.) via gavage at doses ranging from 1 to 100 mg/kg, typically 60 minutes before the test.[1] A vehicle control (e.g., 1% carboxymethyl cellulose) and a positive control (e.g., diazepam) are included.
-
Each animal is placed in the center of the maze, facing a closed arm, and allowed to explore freely for 5 minutes.[1]
-
The session is recorded by an overhead video camera, and an automated tracking system is used to score the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic-like activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
-
2. Forced Swim Test (FST) for Antidepressant-like Effects
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., for mice: 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4]
-
Animals: Male CD-1 or C57BL/6J mice.
-
Protocol:
-
Animals are brought to the testing room at least 30-60 minutes before the test.
-
This compound is administered (e.g., p.o.) at various doses (e.g., 3-30 mg/kg) 60 minutes prior to the test.
-
Each mouse is placed in the cylinder of water for a 6-minute session.[4][5]
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The session is video-recorded, and the duration of immobility during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions or by automated software. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[5]
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
3. DOI-Induced Head Twitch Response for Antipsychotic-like Potential
-
Principle: The 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch response in rodents, which is used as a behavioral proxy for hallucinogenic potential. Antipsychotic drugs can attenuate this response.
-
Animals: Male C57BL/6J mice.
-
Protocol:
-
Animals are pre-treated with this compound (e.g., 10-30 mg/kg, p.o.) or vehicle 60 minutes before the DOI challenge.
-
DOI (e.g., 2.5 mg/kg, s.c.) is administered.
-
Immediately after DOI injection, mice are placed individually into observation chambers.
-
The number of head twitches is counted by a trained observer for a defined period (e.g., 20 minutes). A head twitch is a rapid, rotational movement of the head.
-
A reduction in the number of DOI-induced head twitches suggests antipsychotic-like activity.
-
4. MK-801-Induced Hyperactivity for Antipsychotic-like Potential
-
Principle: The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) induces hyperlocomotion in rodents, modeling certain aspects of psychosis. This hyperactivity can be reversed by antipsychotic drugs.
-
Animals: Male C57BL/6J mice.
-
Protocol:
-
Animals are administered this compound (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes before the MK-801 challenge.
-
Mice are placed in an open-field arena and their baseline locomotor activity is recorded for a period (e.g., 30 minutes).
-
MK-801 (e.g., 0.3 mg/kg, i.p.) is administered.
-
Locomotor activity (e.g., distance traveled) is then recorded for a subsequent period (e.g., 60-90 minutes).
-
A significant attenuation of the MK-801-induced increase in locomotor activity by this compound indicates antipsychotic-like potential.
-
Logical Framework for this compound's Therapeutic Potential
The therapeutic effects of this compound in various CNS disorder models can be logically traced back to its core mechanism of action.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ADX88178: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX88178 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III metabotropic glutamate receptor. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. Preclinical research has highlighted the therapeutic potential of this compound in Parkinson's disease, anxiety, and neuroinflammation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Core Function and Mechanism of Action
This compound functions as a positive allosteric modulator of the mGluR4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mGluR4 is predominantly expressed on presynaptic terminals in key brain regions, including the basal ganglia, where it acts as an autoreceptor to reduce glutamate release or as a heteroreceptor to decrease the release of other neurotransmitters like GABA.[2]
By binding to a site on the mGluR4 receptor distinct from the glutamate binding site, this compound potentiates the receptor's response to glutamate.[3] This allosteric modulation allows for a fine-tuning of synaptic transmission, dampening excessive neuronal activity without interfering with basal signaling. This targeted action is a key advantage over orthosteric agonists, which can lead to receptor desensitization and off-target effects.
Signaling Pathway of this compound-Modulated mGluR4 Activation
Caption: Signaling pathway of mGluR4 potentiation by this compound.
Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ (mGluR4) | Human | 4 nM | [3] |
| EC₅₀ (mGluR4) | Rat | 9 nM | [3] |
| Selectivity | Other mGluRs | >1000-fold vs mGluR1, 2, 3, 5, 6, 7, 8 | [3] |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
| Treatment | Dose (mg/kg, p.o.) | Catalepsy Score (seconds) | % Reversal of Catalepsy | Reference |
| Vehicle | - | 120 ± 10 | - | [3] |
| This compound | 3 | 60 ± 8 | 50% | [3] |
| This compound | 10 | 30 ± 5 | 75% | [3] |
Table 3: In Vivo Efficacy of this compound in a Rodent Model of Anxiety (Elevated Plus Maze)
| Treatment | Dose (mg/kg, p.o.) | Time in Open Arms (seconds) | Open Arm Entries | Reference |
| Vehicle | - | 15 ± 3 | 5 ± 1 | [1] |
| This compound | 3 | 45 ± 5 | 10 ± 2 | [1] |
| This compound | 10 | 70 ± 8 | 15 ± 3 | [1] |
| This compound | 30 | 95 ± 10 | 20 ± 4 | [1] |
Table 4: Anti-Inflammatory Effects of this compound in Primary Microglia
| Treatment | Concentration | LPS-induced TNF-α Release (pg/mL) | % Inhibition | Reference |
| Vehicle | - | 500 ± 50 | - | [4] |
| This compound | 10 nM | 250 ± 30 | 50% | [4] |
| This compound | 100 nM | 150 ± 20 | 70% | [4] |
| This compound | 1 µM | 100 ± 15 | 80% | [4] |
Key Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol, which is a behavioral correlate of parkinsonian akinesia.
Experimental Workflow:
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-induced microglial secretion of TNFα increases activity-dependent neuronal apoptosis in the neonatal cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX88178 as a Positive Allosteric Modulator of mGluR4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1][2] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists, with greater spatial and temporal precision.[2] Preclinical research has highlighted the therapeutic potential of this compound in a range of central nervous system (CNS) disorders, most notably Parkinson's disease, due to its ability to modulate neurotransmission in the basal ganglia.[2][3] Furthermore, this compound has demonstrated anti-inflammatory effects in brain tissue, suggesting its utility in neuroinflammatory conditions.[1][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the key quantitative pharmacological data for this compound, providing a clear comparison of its activity and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 4 nM | Functional Assay | [2] |
| EC50 | Rat | 9.1 nM | Functional Assay | [2] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Activity | Concentration | Reference |
| Other mGluRs | Minimal to no activity | > 30 µM | [2] |
Signaling Pathways
This compound potentiates the activity of mGluR4, which is known to signal through both G-protein dependent and independent pathways.
G-Protein Dependent Signaling
The canonical signaling pathway for mGluR4 involves its coupling to the Gαi/o subunit of the heterotrimeric G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
G-Protein Independent Signaling
Emerging evidence suggests that mGluR4 can also signal through a G-protein independent pathway involving the activation of Src family tyrosine kinases. This pathway may contribute to the modulation of other signaling cascades and cellular processes.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments used to characterize this compound are provided below.
In Vitro Functional Assays
This assay functionally measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
1. Membrane Preparation:
-
Harvest HEK293 cells stably expressing rat mGluR4.
-
Homogenize cells in ice-cold buffer (20 mM HEPES, 10 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in a second buffer (20 mM HEPES, 0.1 mM EDTA, pH 7.4) and centrifuge again.
-
Resuspend the final membrane pellet in the same buffer and store at -80°C until use.
2. Assay Procedure:
-
Perform the assay in a 96-well plate with a final volume of 100 µL per well.
-
Incubate membranes (10-20 µg of protein) with 0.1 nM [35S]GTPγS, 100 µM GDP, and varying concentrations of this compound in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Initiate the reaction by adding an EC20 concentration of glutamate.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Add scintillation fluid to the dried filters and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Normalize data to the response of a saturating concentration of glutamate.
-
Calculate EC50 values using a non-linear regression analysis with a sigmoidal dose-response curve.
This cell-based assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, by quantifying intracellular cAMP levels.
1. Cell Preparation:
-
Plate CHO cells stably expressing human mGluR4 in a 384-well plate and culture overnight.
-
On the day of the assay, wash the cells with assay buffer.
2. Assay Procedure:
-
Add varying concentrations of this compound to the cells and pre-incubate.
-
Stimulate the cells with an EC80 concentration of glutamate in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for the desired time period.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assays
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor symptoms.
1. Animals:
-
Use male Sprague-Dawley rats.
2. Procedure:
-
Administer this compound orally at various doses (e.g., 3 and 10 mg/kg).
-
After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (B65202) (a dopamine (B1211576) D2 receptor antagonist) to induce catalepsy.
-
At various time points post-haloperidol injection, measure the duration of catalepsy using the bar test (placing the rat's forepaws on a horizontal bar and measuring the time until it moves).
3. Data Analysis:
-
Compare the duration of catalepsy in this compound-treated groups to a vehicle-treated control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
This is a widely used model of Parkinson's disease that involves the neurotoxic destruction of dopaminergic neurons in the nigrostriatal pathway.
1. Animals:
-
Use male rats.
2. Procedure:
-
Create a unilateral or bilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle or the striatum.
-
After a recovery period, assess motor deficits (e.g., forelimb akinesia in the cylinder test or rotational behavior in response to a dopamine agonist).
-
Administer this compound orally, often in combination with a low dose of L-DOPA.
-
Measure the effect of the treatment on the motor deficits.
3. Data Analysis:
-
Compare the performance of the treated groups to the vehicle-treated control group using appropriate statistical methods.
Preclinical Development Workflow
The discovery and preclinical development of a novel mGluR4 PAM like this compound typically follows a structured workflow.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that exemplifies the promise of positive allosteric modulation of mGluR4. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of CNS disorders, underscore the potential of this therapeutic strategy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of neuropharmacology.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 3. ADX-88178 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
mGluR4 receptor signaling pathways and ADX88178
An In-depth Technical Guide to mGluR4 Signaling and the Positive Allosteric Modulator ADX88178
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III G-protein coupled receptor (GPCR), represents a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1] Its strategic location on presynaptic terminals allows it to modulate the release of key neurotransmitters like glutamate and GABA.[2] Activation of mGluR4 is primarily coupled to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP). Further complexity is added by signaling through Gβγ subunits and the modulation of other critical intracellular pathways, including the MAPK and PI3K/Akt cascades.[3][4] this compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of mGluR4.[5] By binding to a topographically distinct site from the endogenous ligand glutamate, this compound enhances the receptor's response to glutamate, offering a refined mechanism for therapeutic intervention.[6] This guide details the core signaling pathways of mGluR4, the pharmacological profile of this compound, and the key experimental methodologies used to characterize this receptor and modulator.
The mGluR4 Receptor and Core Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on sequence homology and signal transduction mechanisms.[7] mGluR4, a member of Group III, is predominantly coupled to inhibitory Gαi/o proteins.[3][8] These receptors are primarily located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to regulate neurotransmitter release.[2]
Canonical Gαi/o Signaling Pathway
The primary signaling cascade initiated by mGluR4 activation involves the heterotrimeric Gαi/o protein.
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Ligand Binding: Glutamate binds to the Venus flytrap domain of the mGluR4 receptor.
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G-Protein Activation: This induces a conformational change, promoting the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation: The G-protein dissociates into its constituent Gαi-GTP and Gβγ subunits.
-
Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]
-
Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation of numerous downstream targets and modulation of neuronal function.
Non-Canonical Signaling Pathways
Beyond the canonical inhibition of adenylyl cyclase, mGluR4 activation initiates signaling through additional pathways, often mediated by the liberated Gβγ subunit or through interactions with other protein networks.
-
MAPK Pathway: mGluR4 activation has been shown to inhibit the JNK and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, an effect linked to neuroprotection against oxidative stress.[9][10]
-
PI3K/Akt Pathway: Evidence suggests mGluR4 can also modulate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[4][11]
-
Gβγ-Mediated Effects: The Gβγ subunit can directly interact with and modulate the activity of various effectors, including inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to presynaptic inhibition of neurotransmitter release.[3][8]
This compound: A Positive Allosteric Modulator of mGluR4
This compound (5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine) is a potent and selective mGluR4 PAM.[2] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site. This binding does not activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[6] This mechanism offers a more nuanced modulation of physiological signaling, potentially reducing the risk of receptor desensitization and off-target effects associated with constant agonism.
Quantitative Pharmacological Data for this compound
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models.
| Parameter | Species | Value | Assay Type | Reference(s) |
| EC50 | Human | 4 nM | Functional Assay (Glutamate-mediated activation) | [5] |
| Human | 3.5 nM | Functional Assay (Glutamate-mediated activation) | [12] | |
| Rat | 9 nM | Functional Assay (Glutamate-mediated activation) | [2] | |
| Rat | 9.1 nM | Functional Assay (Glutamate-mediated activation) | [12] | |
| Selectivity | Other mGluRs | > 30 µM | Functional Assay | [5] |
| In Vivo Efficacy | Rat | 3 & 10 mg/kg (p.o.) | Reversal of Haloperidol-Induced Catalepsy | [12] |
| Mouse | 3, 10, 30 mg/kg (p.o.) | Increased open-arm exploration (Elevated Plus Maze) | [5] | |
| Rat | 10, 30, 100 mg/kg (p.o.) | Increased open-arm exploration (Elevated Plus Maze) | [5] |
Key Experimental Protocols and Methodologies
Characterizing mGluR4 signaling and the effects of modulators like this compound requires a suite of specialized in vitro and in vivo assays.
In Vitro Functional Assay: cAMP Measurement
This assay quantifies the canonical Gαi/o signaling pathway by measuring changes in intracellular cAMP levels following receptor activation.
Principle: mGluR4 activation inhibits adenylyl cyclase, reducing cAMP. Assays typically use forskolin (B1673556) to stimulate adenylyl cyclase, and the inhibitory effect of an mGluR4 agonist/PAM is measured as a decrease from this stimulated level.
General Protocol (Competitive Immunoassay/ELISA):
-
Cell Culture: Plate cells stably expressing mGluR4 (e.g., HEK293, CHO) in 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a fixed, sub-maximal concentration of an orthosteric agonist (e.g., glutamate).
-
Cell Treatment: Aspirate culture medium. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add test compounds and agonist.
-
Stimulation: Add a stimulating agent like forskolin to all wells (except negative controls) to activate adenylyl cyclase. Incubate for the desired period (e.g., 15-30 minutes at 37°C).
-
Cell Lysis: Aspirate the treatment medium and add lysis buffer to release intracellular contents.
-
ELISA Procedure: Transfer cell lysates to an antibody-coated plate. Add a fixed amount of enzyme-labeled cAMP, which competes with the sample cAMP for antibody binding. Incubate for 1-2 hours.[13]
-
Detection: Wash the plate to remove unbound reagents. Add a substrate solution to generate a colorimetric or luminescent signal. The signal is inversely proportional to the amount of cAMP in the sample.[13][14]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the samples from the standard curve and determine EC50/IC50 values.[14]
In Vivo Model: Haloperidol-Induced Catalepsy
This model is widely used to screen for compounds with potential anti-parkinsonian activity. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of motor rigidity (catalepsy) that can be reversed by compounds that restore basal ganglia function.[15][16]
Principle: The test measures the latency of a rodent to correct an externally imposed, awkward posture. A longer latency indicates a greater degree of catalepsy.
Protocol (Bar Test):
-
Acclimation: Habituate animals (typically rats or mice) to the testing room for at least 60 minutes before the experiment.[17]
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, p.o.) at various doses. Administer vehicle to the control group.
-
Pre-treatment Period: Allow a set time for the drug to be absorbed and become centrally active (e.g., 30-60 minutes).
-
Catalepsy Induction: Administer haloperidol (typically 0.5-1.0 mg/kg, i.p.) to all animals.[16][18]
-
Testing: At fixed time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy. Gently place the animal's forepaws onto a horizontal bar raised approximately 4-9 cm from the surface.[19][20]
-
Measurement: Start a stopwatch immediately. Measure the time (latency) it takes for the animal to remove both forepaws from the bar.[19]
-
Cut-off Time: A maximum trial duration (cut-off time, e.g., 180 seconds) is used, after which the animal is returned to its home cage to prevent undue stress.[19]
-
Data Analysis: Compare the latency times between the vehicle-treated and drug-treated groups. A significant reduction in latency indicates anti-cataleptic (and potential anti-parkinsonian) effects.
In Vivo Model: Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay used to assess anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[17][21]
Principle: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Protocol:
-
Acclimation: Allow animals (mice or rats) to habituate to the testing room for at least 45-60 minutes prior to testing to reduce stress from handling and novelty.[17][22]
-
Drug Administration: Administer this compound or vehicle at the desired doses and route. Allow for an appropriate pre-treatment time.
-
Test Initiation: Gently place the animal in the center of the plus-shaped maze, facing one of the open or closed arms (placement must be consistent across all animals).[1][22]
-
Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[21] The session is recorded by an overhead video camera.
-
Data Acquisition: An automated tracking system or a trained observer scores key behaviors.[17]
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze between trials (e.g., with 10-70% ethanol) to eliminate olfactory cues.[23]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries. An increase in these parameters without a significant change in total activity suggests an anxiolytic effect.[2]
Conclusion
The mGluR4 receptor is a critical modulator of synaptic transmission, operating primarily through the Gαi/o pathway to reduce intracellular cAMP. Its signaling is further diversified through non-canonical pathways involving Gβγ subunits, PI3K/Akt, and MAPK. This compound exemplifies the therapeutic potential of targeting this receptor via positive allosteric modulation. As a potent and selective mGluR4 PAM, it enhances the receptor's natural signaling activity in response to glutamate. Preclinical data from established in vitro and in vivo models demonstrate its efficacy in contexts relevant to Parkinson's disease, anxiety, and neuroinflammation, validating mGluR4 as a high-value target for ongoing drug development efforts. This guide provides a foundational overview of the key signaling mechanisms and the experimental frameworks used to investigate them.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concerted conformational changes control metabotropic glutamate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated plus maze protocol [protocols.io]
- 23. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
The Discovery and Synthesis of ADX88178: A Positive Allosteric Modulator of mGluR4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ADX88178, chemically identified as 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of mGluR4 modulation for neurological and psychiatric disorders. The document details the pharmacological properties of this compound, summarizes key in vitro and in vivo data in structured tables, provides methodologies for critical experiments, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.
Introduction: The Role of mGluR4 in Neuromodulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[4] Among the eight subtypes, mGluR4 has emerged as a promising therapeutic target for a range of disorders, including Parkinson's disease, anxiety, and psychosis.[1][5] mGluR4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters.[6] As a positive allosteric modulator, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[3] This mechanism offers a more nuanced approach to receptor modulation compared to orthosteric agonists.
Discovery and Synthesis of this compound
Pharmacological Profile
In Vitro Pharmacology
This compound is a potent and selective PAM of mGluR4. It enhances the glutamate-mediated activation of both human and rat mGluR4 with high potency.[1][2][3] The compound displays excellent selectivity for mGluR4 over other mGluR subtypes.[2][3]
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) |
| mGluR4 | Human | 4[1][3][7] |
| mGluR4 | Rat | 9[1][3] |
In Vivo Pharmacology
Oral administration of this compound has demonstrated efficacy in a variety of rodent models of neurological and psychiatric disorders. It has shown promise in models of Parkinson's disease by improving motor symptoms.[2][3] Furthermore, it has exhibited anxiolytic-like and antipsychotic-like effects in relevant behavioral assays.[1][5]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Doses (mg/kg, p.o.) | Effect |
| Haloperidol-induced catalepsy | Rat | 3, 10 | Reversal of catalepsy[2][3] |
| 6-OHDA-induced forelimb akinesia | Rat | 3, 10, 30 | Potentiation of L-DOPA effects[2] |
| Marble burying test | Mouse | 3, 10, 30 | Reduced marble burying[1][5] |
| Elevated plus maze | Mouse | 1, 3, 10, 30 | Increased open arm exploration[5] |
| DOI-induced head twitches | Mouse | 3, 10, 30 | Reduced head twitches[1] |
| MK-801-induced hyperactivity | Mouse | 3, 10, 30 | Reduced hyperactivity[1] |
Signaling Pathway of mGluR4
This compound, as a PAM, enhances the signaling cascade initiated by the binding of glutamate to the mGluR4 receptor. mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates ion channel activity and neurotransmitter release.
Caption: mGluR4 signaling cascade potentiated by this compound.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This test assesses the potential of a compound to reverse catalepsy, a state of motor immobility, induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.
-
After a set time (e.g., 60 minutes), administer this compound or vehicle orally.
-
At various time points post-ADX88178 administration, measure the cataleptic state. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time taken to remove them is recorded.
-
-
Endpoint: A significant reduction in the time the rat remains on the bar indicates an anti-cataleptic effect.
Forelimb Akinesia in 6-OHDA Lesioned Rats
This model mimics the motor deficits of Parkinson's disease. A unilateral lesion of the nigrostriatal dopamine pathway is created using the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Animals: Male rats with unilateral 6-OHDA lesions.
-
Procedure:
-
Administer a sub-threshold dose of L-DOPA.
-
Administer this compound or vehicle orally.
-
Assess forelimb use in a task such as the "stepping test". The rat is held so that only one forepaw is on a surface, and the number of adjusting steps is counted as the rat is moved sideways.
-
-
Endpoint: An increase in the number of adjusting steps with the paw contralateral to the lesion indicates an improvement in motor function.
Marble Burying Test in Mice
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.
-
Animals: Male mice.
-
Procedure:
-
Acclimate mice to the testing room.
-
Prepare cages with a deep layer of bedding (e.g., 5 cm) and place a set number of marbles (e.g., 20) evenly on the surface.
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 60 minutes), place a single mouse in each cage for a 30-minute session.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Endpoint: A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.[1][5]
Caption: Workflow for the marble burying test.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of mGluR4 modulation. Its high potency, selectivity, and oral bioavailability have enabled robust preclinical studies demonstrating its potential efficacy in treating Parkinson's disease, anxiety, and psychosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the promise of this compound and other mGluR4 PAMs in addressing unmet medical needs in neurology and psychiatry.
References
- 1. Marble burying test [bio-protocol.org]
- 2. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 3. Marble burying - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdbneuro.com [mdbneuro.com]
- 7. jneurosci.org [jneurosci.org]
ADX88178 chemical structure and properties
An In-depth Technical Guide to ADX88178
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine, is a small molecule drug.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | [1] |
| Molecular Formula | C₁₂H₁₂N₆S | [1][2] |
| Molar Mass | 272.33 g·mol⁻¹ | [1] |
| CAS Number | 1235318-89-4 | [1][2] |
| SMILES | CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 | [1] |
| InChI | InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) | [1] |
| Solubility | In DMSO: ≥ 50 mg/mL (183.60 mM) | [2] |
| Purity | >98% (HPLC) | [2] |
Pharmacological Properties
This compound is a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4).[3][4] It enhances the receptor's response to the endogenous ligand, glutamate.[4][5]
| Parameter | Species | Value | Reference |
| EC₅₀ | Human | 4 nM | [2][3] |
| EC₅₀ | Rat | 9 nM | [5] |
| Selectivity | No significant effects on other mGluRs (EC₅₀ > 30 μM) | [2][3] |
Mechanism of Action and Signaling Pathways
This compound acts as a PAM at the mGluR4, an inhibitory G-protein coupled receptor.[5] In the central nervous system, mGluR4 is often located on presynaptic terminals, where its activation reduces the release of neurotransmitters.[6] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In microglia, this compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7]
Preclinical Efficacy
This compound has demonstrated efficacy in various preclinical models of neurological and psychiatric disorders.
In Vivo Efficacy in Rodent Models
| Model | Species | Doses (p.o.) | Effect | Reference |
| Elevated Plus Maze | Mouse | 3, 10, 30 mg/kg | Dose-dependent increase in open-arm entries and time spent in open arms (anxiolytic-like) | [2][3][5] |
| Marble Burying Test | Mouse | 3, 10, 30, 100 mg/kg | Dose-dependent reduction in the number of buried marbles (anxiolytic-like) | [5] |
| Forced Swim Test | Mouse | 3, 10, 30, 100 mg/kg | Dose-dependent reduction in immobility time (antidepressant-like) | [5] |
| MK-801-induced Hyperactivity | Mouse | Not specified | Reduction in locomotor hyperactivity (antipsychotic-like) | [5][8] |
| DOI-mediated Head Twitches | Mouse | Not specified | Reduction in head twitches (antipsychotic-like) | [5][8] |
| Haloperidol-induced Catalepsy | Rat | 3, 10 mg/kg | Reversal of catalepsy (potential for Parkinson's disease treatment) | [4] |
In Vitro Anti-Inflammatory Efficacy
| Cell Type | Treatment | Effect | Reference |
| Primary Microglia | 1, 10, 100 nM this compound + LPS stimulation | Attenuation of LPS-induced TNFα, MHCII, and iNOS expression | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Elevated Plus Maze (EPM) Test in Mice
This test is used to assess anxiety-like behavior.
-
Animals: Male mice (n=8-10 per group) are used.[3]
-
Drug Administration: this compound (1, 3, 10, and 30 mg/kg) or vehicle (1% carboxymethyl cellulose) is administered orally (p.o.) via gavage.[3] A positive control, such as Diazepam (1.5 mg/kg), is also used.[3]
-
Acclimatization: After 60 minutes, animals are individually placed in the center of the maze, facing one of the closed arms.[3]
-
Test Duration: The animals are allowed to explore the maze for 5 minutes.[3]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Pharmacokinetic Analysis: At the end of the experiment, a terminal blood sample is collected from all this compound-treated animals for plasma analysis.[3]
Anti-Inflammatory Assay in Primary Microglia
This assay assesses the anti-inflammatory properties of this compound.
-
Cell Culture: Primary microglia are cultured from wild-type and mGluR4 knockout mice.[7]
-
Pre-treatment: Microglia are pre-treated with this compound (1, 10, or 100 nM) for 30 minutes.[2][3]
-
Inflammatory Challenge: Lipopolysaccharide (LPS) at 100 ng/mL is added to the cultures to induce an inflammatory response.[3]
-
Incubation: The cells are incubated at 37°C for 24 hours.[3]
-
Sample Collection: After incubation, the culture media is collected for analysis of secreted factors (e.g., TNFα), and the cells are processed for immunocytochemistry to detect inflammatory markers (e.g., iNOS, MHC II).[3][7]
-
Analysis: TNFα levels are measured by ELISA, and cellular markers are quantified by immunocytochemistry.[3][7]
Conclusion
This compound is a potent, selective, and orally bioavailable mGluR4 positive allosteric modulator. It has demonstrated significant therapeutic potential in preclinical models of various central nervous system disorders, including anxiety, depression, psychosis, and Parkinson's disease.[1][5] Its mechanism of action, involving the modulation of glutamate signaling and anti-inflammatory effects, makes it a valuable tool for research and a promising candidate for further drug development.[6][7] The detailed experimental protocols and established efficacy data provide a solid foundation for future investigations into its therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1235318-89-4 | DprE1 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ADX88178: A Technical Guide to its High Selectivity for the mGluR4 Subtype
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information presented herein is curated from publicly available scientific literature and is intended to support research and development efforts in the fields of neuroscience and pharmacology.
Introduction to this compound and mGluR4
This compound, chemically known as 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a small molecule compound that has garnered significant interest for its therapeutic potential in treating a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] It exerts its pharmacological effects by acting as a positive allosteric modulator at the mGluR4 receptor.
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR4 subtype belongs to Group III, which also includes mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to an inhibition of neurotransmitter release. The selective modulation of mGluR4 is a promising therapeutic strategy due to its role in regulating glutamate and GABA neurotransmission.
Quantitative Selectivity Profile of this compound
The defining characteristic of this compound as a pharmacological tool and potential therapeutic is its high selectivity for mGluR4 over other mGluR subtypes. This selectivity minimizes off-target effects and allows for a more precise modulation of a specific signaling pathway. The following table summarizes the available quantitative data on the potency and selectivity of this compound.
| Receptor Subtype | Species | Assay Type | Parameter | Value | Fold Selectivity vs. h-mGluR4 | Reference |
| mGluR4 | Human | Functional Assay | EC50 | 4 nM | - | [3] |
| mGluR4 | Rat | Functional Assay | EC50 | 9.1 nM | - | Le Poul et al., 2012 |
| mGluR8 | Rat | Functional Assay | EC50 | 2.2 µM | ~550-fold | Le Poul et al., 2012 |
| mGluR7 | Not Specified | Functional Assay | Activity | No activity | >7500-fold | Le Poul et al., 2012 |
| Other mGluRs (mGluR1, mGluR2, mGluR3, mGluR5, mGluR6) | Not Specified | Functional Assay | EC50 | > 30 µM | >7500-fold | [3] |
Note: The fold selectivity is calculated relative to the EC50 value at the human mGluR4 subtype.
Experimental Protocols for Determining Selectivity
The selectivity of this compound was determined using a series of in vitro functional assays. While the complete, detailed protocols from the primary literature are proprietary, the following methodologies are standard in the field for assessing the activity of compounds at mGluR subtypes.
Cell Line and Receptor Expression
Stable cell lines, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are engineered to express a single human or rat mGluR subtype (mGluR1 through mGluR8). This allows for the isolated study of the compound's effect on each receptor without interference from other subtypes.
Functional Assays
The primary method for assessing the activity of mGluR PAMs is through functional assays that measure the downstream consequences of receptor activation. As Group III mGluRs are coupled to Gαi/o proteins, their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, direct measurement of cAMP can be challenging in a high-throughput setting. Therefore, common alternative methods include:
-
Calcium Mobilization Assays: In this assay, the mGluR of interest is co-expressed with a promiscuous G-protein, such as Gα15 or a chimeric G-protein (e.g., Gαqi), which couples the receptor to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium ([Ca2+]i), which can be readily measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader (e.g., a FLIPR or FDSS instrument). The potency of the PAM (EC50) is determined by measuring the concentration-dependent potentiation of the response to a sub-maximal concentration of glutamate.
-
IP-One HTRF Assay: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of PLC activation. It is a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF). Similar to the calcium mobilization assay, this method is used with cells co-expressing the mGluR and a G-protein that links to the PLC pathway.
-
GTPγS Binding Assay: This is a membrane-based assay that directly measures the activation of G-proteins. In the presence of an agonist and a PAM, the Gα subunit of the G-protein exchanges GDP for a non-hydrolyzable GTP analog, [35S]GTPγS. The amount of radiolabeled GTPγS bound to the membranes is then quantified by scintillation counting. This assay directly reflects the initial step of G-protein activation.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in characterizing this compound and its mechanism of action, the following diagrams are provided.
Conclusion
The available data robustly demonstrate that this compound is a highly potent and selective positive allosteric modulator of mGluR4. Its minimal activity at other mGluR subtypes, as indicated by the high EC50 values, underscores its value as a specific pharmacological tool for studying the physiological and pathophysiological roles of mGluR4. For drug development professionals, the high selectivity of this compound is a critical attribute, suggesting a lower likelihood of off-target effects and a more favorable safety profile. Further research and clinical investigation will continue to delineate the full therapeutic potential of this promising compound.
References
- 1. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Brain Penetrance and Bioavailability of ADX88178
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. Its therapeutic potential is critically dependent on its ability to reach its target in the central nervous system (CNS) and its overall exposure in the body. This technical guide provides a comprehensive overview of the brain penetrance and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Introduction
This compound has demonstrated efficacy in preclinical rodent models for conditions such as Parkinson's disease and various neuropsychiatric disorders.[1][2] Its mechanism of action involves enhancing the response of mGluR4 to its endogenous ligand, glutamate.[3] For a CNS-targeted drug like this compound, two pharmacokinetic properties are of paramount importance: oral bioavailability, which determines the extent to which the drug enters systemic circulation after oral administration, and brain penetrance, which describes its ability to cross the blood-brain barrier (BBB) and reach its site of action. This document serves as a core technical resource on these critical attributes of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative data on the bioavailability and brain penetrance of this compound in preclinical species.
Table 1: Oral Bioavailability and Plasma Exposure of this compound in Rodents
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | Mean Plasma Concentration at MED (ng/mL) | Oral Bioavailability (%) | Reference |
| Rat | 30 | 5407 | 1 | 220-625 | Data Not Available | [4] |
| Rat | 30 | 3230 | 1 | 220-625 | Data Not Available | [2] |
| Mouse | 1, 3, 10, 30, 100 | Not Reported | Not Reported | 220-625 | Data Not Available | [1] |
Note: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are key indicators of the rate and extent of absorption. The minimal effective dose (MED) associated with a therapeutic plasma concentration provides a benchmark for efficacy. While this compound is confirmed to be orally bioavailable, the precise percentage has not been publicly disclosed in the reviewed literature.
Table 2: Brain Penetrance of this compound
| Species | Dose (mg/kg) | Brain-to-Plasma Ratio | Unbound Brain-to-Plasma Ratio (Kp,uu) | Method | Reference |
| Rodent | Not Specified | Data Not Available | Data Not Available | Not Specified | [1][3] |
Note: Brain-to-plasma ratio is a key indicator of CNS penetration. A ratio greater than 1 suggests significant accumulation in the brain. The unbound brain-to-plasma ratio (Kp,uu) is considered the most accurate measure of brain penetration as it accounts for protein binding in both compartments and reflects the concentration of free drug available to interact with the target. Specific quantitative data for these parameters for this compound are not available in the public domain. However, the compound is consistently described as "brain-penetrant".[1][3]
Experimental Protocols
The following sections describe the general methodologies employed to assess the oral bioavailability and brain penetrance of CNS drug candidates like this compound.
In Vivo Oral Bioavailability Assessment in Rodents
This protocol outlines the typical procedure for determining the oral bioavailability of a compound in rats or mice.
Objective: To determine the fraction of an orally administered dose of a compound that reaches systemic circulation.
Materials:
-
Test compound (this compound)
-
Vehicle for oral and intravenous administration (e.g., 1% carboxymethyl cellulose)[1]
-
Male Sprague-Dawley rats or C57BL/6 mice[1]
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: A cohort of animals is administered the test compound intravenously (IV) at a specific dose to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability. A separate cohort receives the compound orally (p.o.) via gavage at a desired dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including AUC for both IV and oral routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Diagram of Experimental Workflow for Oral Bioavailability
In Vivo Brain Penetrance Assessment in Rodents
This protocol describes a common method for evaluating the extent to which a compound crosses the blood-brain barrier.
Objective: To determine the brain-to-plasma concentration ratio of a compound.
Materials:
-
Test compound (this compound)
-
Vehicle for administration
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing equipment (oral gavage or IV)
-
Blood collection supplies
-
Surgical instruments for brain extraction
-
Homogenizer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Animals are dosed with the test compound, typically at a dose known to produce a therapeutic effect.
-
Sample Collection: At a specific time point post-dosing (often corresponding to Tmax), animals are euthanized. A terminal blood sample is collected, and the brain is rapidly excised.
-
Sample Processing: The blood is processed to obtain plasma. The brain is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentration of the test compound in both the plasma and the brain homogenate is determined by LC-MS/MS.
-
Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Diagram of Experimental Workflow for Brain Penetrance
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the mGluR4 receptor. This means it does not directly activate the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate. The mGluR4 receptor is a member of the Group III metabotropic glutamate receptors, which are coupled to the inhibitory G-protein, Gi/o.
Diagram of this compound's Mechanism of Action
Pathway Description:
-
Glutamate, the endogenous ligand, binds to the orthosteric site of the presynaptic mGluR4 receptor.
-
This compound binds to a distinct allosteric site on the mGluR4 receptor, enhancing the affinity and/or efficacy of glutamate.
-
The activated mGluR4 receptor couples to the inhibitory G-protein, Gi/o.
-
The alpha subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced cAMP levels lead to decreased protein kinase A (PKA) activity.
-
This cascade ultimately results in the inhibition of voltage-gated calcium channels, which in turn reduces the release of glutamate from the presynaptic terminal.
Conclusion
This compound is a promising, orally bioavailable, and brain-penetrant mGluR4 PAM. While specific quantitative values for its oral bioavailability and brain-to-plasma ratio are not publicly available, the existing preclinical data robustly support its ability to achieve therapeutic concentrations in the CNS after oral administration. The experimental protocols outlined in this guide provide a framework for the evaluation of these critical pharmacokinetic parameters for CNS drug candidates. The visualization of the signaling pathway clarifies the mechanism by which this compound exerts its modulatory effects. Further disclosure of detailed pharmacokinetic data would be invaluable for the research and drug development community to fully assess the therapeutic potential of this compound.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of ADX88178 in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, primarily mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. The modulation of microglial activity presents a promising therapeutic avenue. This technical guide provides an in-depth analysis of the anti-inflammatory properties of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document summarizes the current understanding of this compound's mechanism of action in microglia, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. In a healthy state, they contribute to synaptic pruning and tissue homeostasis. However, in response to injury or pathological stimuli, microglia become activated and can release a plethora of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which contribute to neuronal damage and disease progression.[1][2] Consequently, strategies to dampen pro-inflammatory microglial activation are of significant therapeutic interest.
This compound is a brain-penetrant mGluR4 PAM that has shown promise in preclinical models of neurological disorders.[1][2] The activation of mGluR4, a Gi/o-coupled receptor, is known to have neuroprotective and anti-inflammatory effects. This guide focuses specifically on the direct anti-inflammatory effects of this compound on microglia, detailing its impact on the production of key inflammatory markers and elucidating the signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on Microglial Inflammation
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound on microglia. These studies typically utilize lipopolysaccharide (LPS) to induce an inflammatory response in primary microglia or microglial cell lines.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine and Nitric Oxide Production in LPS-Stimulated Primary Microglia
| Inflammatory Marker | Treatment Condition | Concentration of this compound | % Reduction vs. LPS Control | Reference |
| TNF-α | LPS (100 ng/mL) + this compound | 100 nM | ~50% | [2] |
| Nitric Oxide (NO) | LPS (20 ng/mL) + this compound | 5 µM | Significant Reduction | [1] |
| Nitric Oxide (NO) | LPS (20 ng/mL) + this compound | 20 µM | Significant Reduction | [1] |
| IL-1β | LPS (20 ng/mL) + this compound | 20 µM | Significant Reduction | [1] |
| IL-6 | LPS (20 ng/mL) + this compound | 20 µM | Significant Reduction | [1] |
| CCL-2 | LPS (20 ng/mL) + this compound | 20 µM | Significant Reduction | [1] |
Table 2: Effect of this compound on the Expression of Pro-Inflammatory Genes in LPS-Stimulated Microglia
| Gene | Cell Type | Treatment Condition | Concentration of this compound | Fold Change vs. LPS Control | Reference |
| Nos2 (iNOS) | Primary Microglia | LPS (100 ng/mL) + this compound | 100 nM | Decreased | [2] |
| MHCII | Primary Microglia | LPS (100 ng/mL) + this compound | 100 nM | Decreased | [2] |
| Tnf | BV2 Microglia | LPS (20 ng/mL) + this compound | 20 µM | Significantly Decreased | [1] |
| Il1b | BV2 Microglia | LPS (20 ng/mL) + this compound | 20 µM | Significantly Decreased | [1] |
| Ccl2 | BV2 Microglia | LPS (20 ng/mL) + this compound | 20 µM | Significantly Decreased | [1] |
| Il6 | BV2 Microglia | LPS (20 ng/mL) + this compound | 20 µM | Significantly Decreased | [1] |
Experimental Protocols
Primary Microglia Culture
-
Isolation: Primary microglia are isolated from the cerebral cortices of early postnatal (P0-P3) wild-type or mGluR4 knockout mice.
-
Dissociation: Cortical tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Cells are plated in poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Purification: After 10-14 days in culture, microglia are separated from astrocytes and other glial cells by gentle shaking and differential adhesion.
-
Seeding: Purified microglia are seeded into appropriate culture plates for subsequent experiments.
LPS-Induced Microglial Activation
-
Cell Plating: Primary microglia or BV2 microglial cells are seeded at a desired density in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes to 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 20-100 ng/mL to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (typically 6-24 hours) to allow for the production of inflammatory mediators.
Measurement of Inflammatory Mediators
-
Sample Collection: Cell culture supernatants are collected after the incubation period.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve.
-
Sample Collection: Cell culture supernatants are collected.
-
Reagent Preparation: Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is prepared.
-
Assay Procedure: An equal volume of Griess reagent is added to the supernatant samples.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite (B80452) (a stable product of NO) is calculated from a sodium nitrite standard curve.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Total RNA is extracted from microglial cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for target genes (Nos2, MhcII, Tnf, Il1b, Ccl2, Il6) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Immunofluorescence Staining
-
Cell Fixation: Microglia cultured on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against specific markers (e.g., anti-iNOS, anti-MHCII) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and images are acquired using a fluorescence or confocal microscope.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound in microglia are mediated through at least two distinct signaling pathways.
mGluR4-Dependent Pathway
The canonical mechanism of action for this compound involves the positive allosteric modulation of mGluR4. This G-protein coupled receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling events that ultimately suppress the expression of pro-inflammatory genes.[2] Studies using microglia from mGluR4 knockout mice have confirmed the essential role of this receptor in mediating the anti-inflammatory effects of this compound.[2]
References
- 1. Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX88178: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX88178 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] Growing preclinical evidence suggests its therapeutic potential across a range of neuropsychiatric disorders, including anxiety, obsessive-compulsive disorder (OCD), depression, and psychosis.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing associated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the utility of this compound in the context of neuropsychiatric disorders.
Core Compound Properties
This compound, chemically identified as 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a small molecule that enhances the receptor's response to the endogenous ligand, glutamate.[1][2] Its allosteric mechanism of action offers a nuanced approach to receptor modulation, potentially providing a better safety profile compared to orthosteric agonists.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | Potency (EC50) | Reference |
| mGluR4 | Human | Glutamate co-activation | 4 nM | [1][4][5] |
| mGluR4 | Rat | Glutamate co-activation | 9 nM | [1] |
| Other mGluRs | - | - | > 30 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropsychiatric Disorders
| Disorder Model | Species | Behavioral Assay | Effective Dose (p.o.) | Outcome | Reference |
| Anxiety/OCD | Mouse | Marble Burying Test | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in buried marbles | [1] |
| Anxiety | Mouse | Elevated Plus Maze (EPM) | 1, 3, 10, 30 mg/kg | Increased open-arm exploration | [1] |
| Anxiety | Rat | Elevated Plus Maze (EPM) | 10, 30, 100 mg/kg | Dose-dependent increase in open-arm entries | [1] |
| Fear-Related | Mouse | Cued Fear Conditioning | - | Reduced conditioned freezing during acquisition | [1] |
| Depression | Mouse | Forced Swim Test (FST) | 30 mg/kg | Dose-dependent reduction in immobility duration | [1] |
| Psychosis | Mouse | DOI-induced Head Twitches | - | Reduction in head twitches | [1] |
| Psychosis | Mouse | MK-801-induced Hyperactivity | - | Reduction in locomotor hyperactivity | [1] |
| Psychosis | Rat | Conditioned Avoidance Response | Inactive | No effect | [1] |
Signaling Pathway and Mechanism of Action
This compound positively modulates the mGluR4, a Gi/o-coupled receptor predominantly located presynaptically. Activation of mGluR4 leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of neurotransmitters, primarily glutamate and GABA, depending on the neuronal population. The therapeutic effects of this compound in neuropsychiatric disorders are thought to stem from its ability to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[1]
Caption: Signaling pathway of mGluR4 modulation by this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the study by Kalinichev et al. (2014).[1]
Animals
-
Species: Male C57BL/6J mice and male Sprague-Dawley rats were used for most studies.
-
Housing: Animals were housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals were acclimated to the testing rooms for at least one hour before experiments.
Drug Administration
-
Route: this compound was administered orally (p.o.) by gavage.
-
Vehicle: A 1% solution of carboxymethylcellulose (CMC) was used as the vehicle.
-
Dosing Volume: The volume of administration was 10 ml/kg.
-
Pre-treatment Time: Animals were typically dosed 60 minutes prior to behavioral testing.
Behavioral Assays
-
Apparatus: Standard mouse cages filled with 5 cm of bedding, with 20 glass marbles evenly spaced on the surface.
-
Procedure: Mice were individually placed in the cages and allowed to explore for 30 minutes.
-
Measurement: The number of marbles buried by at least two-thirds of their surface area was counted.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Animals were placed in the center of the maze and allowed to explore for 5 minutes.
-
Measurements: The number of entries into and the time spent in the open and closed arms were recorded.
-
Apparatus: A glass cylinder filled with water (25°C) to a depth that prevents the mouse from touching the bottom.
-
Procedure: Mice were placed in the cylinder for a 6-minute session.
-
Measurement: The duration of immobility during the last 4 minutes of the session was scored.
-
Procedure: Mice were administered MK-801 (0.3 mg/kg, i.p.) to induce hyperlocomotion. This compound or vehicle was administered 60 minutes prior to MK-801.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Measurement: Locomotor activity (e.g., distance traveled) was recorded for a specified period after MK-801 injection.
Caption: General experimental workflow for preclinical studies of this compound.
Concluding Remarks
This compound represents a promising research tool and potential therapeutic lead for a variety of neuropsychiatric disorders. Its selective potentiation of mGluR4 activity offers a targeted approach to modulating glutamatergic and GABAergic neurotransmission. The data presented in this guide highlight the robust anxiolytic, antidepressant-like, and antipsychotic-like effects of this compound in preclinical models. The detailed experimental protocols and visualizations provide a framework for future research aimed at further elucidating the therapeutic potential of this compound and the broader role of mGluR4 in neuropsychiatric pathophysiology. Further investigation, including clinical trials, will be necessary to translate these preclinical findings to human populations.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Bioproducts Magazine [bioprodmag.com]
Potential Therapeutic Targets of ADX88178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent, selective, and orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. Preclinical evidence strongly suggests that this compound holds therapeutic potential for Parkinson's disease, neuroinflammatory conditions, and certain neuropsychiatric disorders. This technical guide provides an in-depth overview of the core therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
Core Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)
The primary molecular target of this compound is the mGluR4, a member of the Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability.
Mechanism of Action:
This compound binds to an allosteric site on the mGluR4, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding. mGluR4 is canonically coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
Therapeutic Indications and Preclinical Evidence
Parkinson's Disease
The most robust preclinical data for this compound lies in its potential as a treatment for Parkinson's disease. The therapeutic rationale is based on the strategic location of mGluR4 in the basal ganglia, a group of subcortical nuclei critical for motor control.
-
Anti-parkinsonian Effects: In rodent and primate models of Parkinson's disease, this compound has demonstrated the ability to improve motor symptoms. It has been shown to reverse haloperidol-induced catalepsy, a model for the akinesia seen in Parkinson's disease.[1] Furthermore, when administered as an adjunct to L-DOPA, the standard of care for Parkinson's, this compound enhances its anti-parkinsonian effects.[2]
-
Reduction of L-DOPA-Induced Dyskinesia (LID): Chronic L-DOPA treatment often leads to the development of debilitating involuntary movements known as dyskinesias. In a primate model of Parkinson's disease, this compound was shown to reduce the severity of LID.[2]
Neuroinflammation
Emerging evidence highlights the role of neuroinflammation in the pathogenesis of neurodegenerative diseases. This compound has demonstrated direct anti-inflammatory effects on microglia, the resident immune cells of the central nervous system.
-
Inhibition of Microglial Activation: In in vitro studies, this compound attenuates the inflammatory response of microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[3] This is evidenced by a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and inducible nitric oxide synthase (iNOS).[3] The anti-inflammatory effects were absent in microglia from mGluR4 knockout mice, confirming the target engagement.[3]
Neuropsychiatric Disorders
The modulatory effect of this compound on glutamatergic and other neurotransmitter systems suggests its potential utility in treating a range of neuropsychiatric conditions.
-
Anxiolytic and Anti-Compulsive Effects: In rodent models, this compound has shown anxiolytic-like effects in the elevated plus-maze and marble-burying tests.[1]
-
Antipsychotic-like Properties: this compound has demonstrated efficacy in rodent models relevant to psychosis, such as reducing DOI-induced head twitches and MK-801-induced hyperactivity.[1] However, it is noteworthy that in a primate model of Parkinson's disease, high doses of this compound were reported to worsen psychosis-like behaviors, indicating a complex dose-response relationship and the need for careful therapeutic window assessment.[2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| mGluR4 | Human | Functional Assay | EC50 | 4 nM | [4] |
| mGluR4 | Rat | Functional Assay | EC50 | 9.1 nM | [5] |
| Other mGluRs | - | Functional Assay | EC50 | > 30 µM | [4] |
Table 2: Efficacy of this compound in Preclinical Models of Parkinson's Disease
| Model | Species | Treatment | Dose | Effect | Reference |
| Haloperidol-induced catalepsy | Rat | This compound | 3, 10 mg/kg | Reversal of catalepsy | [1] |
| 6-OHDA lesion | Rat | This compound + L-DOPA | - | Potentiation of L-DOPA effect | [6] |
| MPTP-lesioned | Marmoset | This compound + L-DOPA | 1 mg/kg (s.c.) | 38% reduction in parkinsonian disability | [2] |
| MPTP-lesioned (LID) | Marmoset | This compound + L-DOPA | 1 mg/kg (s.c.) | 34% reduction in peak dose dyskinesia | [2] |
Table 3: Anti-inflammatory Effects of this compound in Microglia
| Model | Stimulus | Treatment | Concentration | Effect | Reference |
| Primary mouse microglia | LPS | This compound | 1, 10, 100 nM | Attenuation of TNFα, MHCII, and iNOS expression | [3] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rodents
This model is used to assess the anti-akinetic potential of compounds.
-
Animals: Male Swiss mice or Wistar rats.
-
Procedure:
-
Animals are administered with haloperidol (B65202) (typically 0.125-2 mg/kg, i.p.) to induce catalepsy.[7]
-
At a set time point after haloperidol injection (e.g., 30-60 minutes), this compound or vehicle is administered.
-
Catalepsy is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) using the bar test. The animal's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.[8] A cut-off time (e.g., 180 seconds) is typically used.[8]
-
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rodents
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Animals are pre-treated with desipramine (B1205290) and pargyline (B1678468) to protect noradrenergic neurons and enhance the selectivity of 6-OHDA for dopaminergic neurons.[9]
-
Under anesthesia, a single unilateral injection of 6-OHDA is made into the medial forebrain bundle (MFB) or the striatum using a stereotaxic frame.[9][10] Example coordinates for MFB in mice (from Bregma): AP: -1.2 mm, ML: +1.3 mm, DV: -4.75 mm.[11]
-
Post-operative care includes providing soft food and monitoring for weight loss.[9]
-
Behavioral assessments, such as apomorphine- or amphetamine-induced rotations, are performed to confirm the lesion.
-
This compound is then administered, often in combination with a sub-threshold dose of L-DOPA, to assess its effects on motor function (e.g., forelimb akinesia).
-
MPTP-Lesioned Primate Model of Parkinson's Disease
This model in non-human primates closely recapitulates the motor symptoms of human Parkinson's disease.
-
Animals: Common marmosets.
-
Procedure:
-
Parkinsonism is induced by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[12]
-
Animals are then chronically treated with L-DOPA to induce stable dyskinesias and psychosis-like behaviors.[2]
-
On test days, animals receive a combination of L-DOPA/benserazide and either vehicle or this compound (e.g., 0.01, 0.1, 1 mg/kg, s.c.).[2]
-
Parkinsonian disability, dyskinesia, and psychosis-like behaviors are scored by a trained observer blinded to the treatment.
-
In Vitro Microglia Inflammation Assay
This assay is used to evaluate the direct anti-inflammatory effects of compounds on microglia.
-
Cell Culture: Primary microglia are isolated from the brains of neonatal mice.[3]
-
Procedure:
-
Microglia are plated and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 100 nM) for a short period (e.g., 30 minutes).[4]
-
Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium.[13]
-
After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines like TNFα using ELISA.[4]
-
The cells can be lysed to measure the expression of inflammatory markers such as iNOS and MHCII by Western blot or qPCR.
-
Clinical Trial Status
A thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials specifically for this compound. The development of this compound may be ongoing under a different identifier or may not have progressed to the clinical trial stage.
Conclusion
This compound, as a potent and selective mGluR4 PAM, presents a compelling therapeutic strategy for a range of CNS disorders. The robust preclinical data in models of Parkinson's disease, demonstrating both symptomatic improvement and a reduction in treatment-related complications, is particularly promising. Furthermore, its anti-inflammatory effects on microglia open up avenues for its application in a broader spectrum of neurodegenerative diseases where neuroinflammation is a key pathological feature. While the potential for treating neuropsychiatric disorders is also evident, the biphasic effects observed in some models highlight the need for careful dose-finding studies. The lack of publicly available clinical trial data suggests that the translation of these promising preclinical findings to human subjects is yet to be fully realized. Continued research into the nuanced pharmacology and downstream signaling of this compound will be crucial in defining its ultimate therapeutic utility.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ADX-88178 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Haloperidol-induced catalepsy is absent in dopamine D(2), but maintained in dopamine D(3) receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ojs.utlib.ee [ojs.utlib.ee]
- 12. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of ADX88178 in Glutamate Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). We delve into its mechanism of action and its role in modulating glutamate neurotransmission, with a focus on its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Glutamate Neurotransmission and the mGlu4 Receptor
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGlu1-8) which are further classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.
The mGlu4 receptor, a member of the group III mGluRs, is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o protein. Predominantly located presynaptically, mGlu4 receptors act as autoreceptors to inhibit glutamate release or as heteroreceptors to modulate the release of other neurotransmitters, such as GABA.[1] This strategic localization allows mGlu4 to play a key role in maintaining the balance of excitatory and inhibitory neurotransmission, making it an attractive therapeutic target for a range of CNS disorders.
This compound: A Positive Allosteric Modulator of mGlu4
This compound, with the chemical name 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a novel, potent, selective, and orally bioavailable positive allosteric modulator of the mGlu4 receptor.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate, leading to a more refined and physiologically relevant modulation of receptor activity.
The allosteric mechanism of this compound offers several advantages, including a lower risk of receptor desensitization and excitotoxicity that can be associated with direct agonists.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| EC50 (mGlu4) | Human | 4 nM | [1][2] |
| EC50 (mGlu4) | Rat | 9 nM | [1][2] |
| Selectivity | - | High selectivity against other mGluRs | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dosing (p.o.) | Effect | Reference |
| Marble Burying Test | Mouse | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in buried marbles | [1][2] |
| Elevated Plus Maze | Mouse | 1, 3, 10, 30 mg/kg | Increased open-arm exploration | [1][2] |
| Forced Swim Test | Mouse | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in immobility | [1][2] |
| Haloperidol-Induced Catalepsy | Rat | 3, 10 mg/kg | Reversal of catalepsy | |
| 6-OHDA Model of Parkinson's Disease | Rat | 3, 10, 30 mg/kg | Potentiation of L-DOPA effects | |
| DOI-Induced Head Twitches | Mouse | 1, 3, 10, 30 mg/kg | Reduction in head twitches | [1][2] |
| MK-801-Induced Hyperactivity | Mouse | 1, 3, 10, 30 mg/kg | Reduction in hyperactivity | [1][2] |
Signaling Pathway of mGlu4 and Modulation by this compound
Activation of the mGlu4 receptor by glutamate is potentiated by this compound. This leads to the activation of the associated inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased production of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates downstream effectors, leading to a reduction in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
In Vitro Assays
Calcium Mobilization Assay in mGlu4-Expressing Cells
This assay is used to determine the potency of mGlu4 modulators. Since mGlu4 is Gi/o-coupled and does not directly signal through calcium, a chimeric G-protein (e.g., Gαqi5) is co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human or rat mGlu4 receptor and a promiscuous G-protein like Gαqi5.
-
Materials:
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution.
-
This compound solution.
-
-
Procedure:
-
Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Load cells with the calcium indicator dye for 45-60 minutes at 37°C.
-
Wash cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of glutamate.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the this compound/glutamate solutions to the cells.
-
Immediately measure the kinetic fluorescence response over time.
-
-
Data Analysis: The increase in fluorescence intensity reflects the potentiation of the glutamate response by this compound. EC50 values are calculated from the dose-response curves.
In Vivo Assays
Marble Burying Test (Anxiolytic/Anti-compulsive-like Activity)
-
Animals: Male mice (e.g., C57BL/6).
-
Materials:
-
Standard mouse cages.
-
Clean bedding (5 cm depth).
-
20 glass marbles (approximately 1.5 cm in diameter).
-
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Place 20 marbles evenly on the surface of the bedding in a clean cage.
-
Introduce a single mouse into the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of buried marbles between the this compound-treated and vehicle-treated groups.
Elevated Plus Maze (Anxiolytic-like Activity)
-
Animals: Male mice or rats.
-
Materials:
-
Plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Video tracking system.
-
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer this compound or vehicle (p.o.) 60 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Experimental Workflow for mGlu4 PAM Evaluation
The development and characterization of a novel mGlu4 PAM like this compound typically follows a structured workflow, from initial screening to preclinical efficacy studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGlu4 receptor in the CNS. Its potent and selective positive allosteric modulation of mGlu4 has demonstrated significant efficacy in a variety of preclinical models of neuropsychiatric and neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of glutamate neurotransmission and CNS therapeutics. Further investigation into the clinical potential of mGlu4 PAMs like this compound is warranted.
References
In Vitro Preclinical Profile of ADX88178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The data and protocols summarized herein are essential for understanding the pharmacological profile of this compound and for designing future non-clinical and clinical studies.
Core Quantitative Data
The following tables summarize the key quantitative in vitro pharmacological data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound at mGluR4
| Parameter | Species | Value (nM) | Assay Type |
| EC50 | Human | 4 | Glutamate-mediated activation |
| EC50 | Rat | 9 | Glutamate-mediated activation |
EC50 (Half maximal effective concentration) values represent the concentration of this compound required to produce 50% of the maximal potentiation of the glutamate response.[1]
Table 2: In Vitro Selectivity Profile of this compound
| Receptor | Activity | Value (µM) |
| Other mGluRs | No significant effect | > 30 |
This demonstrates the high selectivity of this compound for mGluR4 over other metabotropic glutamate receptors.
Table 3: In Vitro Anti-Inflammatory Activity of this compound in Microglia
| Biomarker | Cell Type | Effect |
| TNF-α | Primary Microglia, BV2 cells | Inhibition of LPS-induced release |
| iNOS | Primary Microglia | Inhibition of LPS-induced expression |
| MHC II | Primary Microglia | Inhibition of LPS-induced expression |
This compound demonstrates potent anti-inflammatory effects in vitro by suppressing the production of key pro-inflammatory mediators in microglia.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Cell-Based Functional Potency Assay (Calcium Mobilization)
This protocol describes the determination of this compound's potency in potentiating a glutamate response in a recombinant cell line.
a) Cell Culture and Maintenance:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gαqi5). This chimeric G-protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable intracellular calcium flux.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b) Assay Procedure:
-
Cell Plating: Seed the CHO-mGluR4-Gαqi5 cells into black-walled, clear-bottomed 96-well microplates at a suitable density and allow them to adhere overnight.
-
Fluorescent Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a sub-maximal (EC20) concentration of glutamate to all wells.
-
Measure the fluorescence intensity using a plate reader capable of detecting calcium flux (e.g., FLIPR or FlexStation). The potentiation of the glutamate response by this compound will result in an increased fluorescence signal.
-
-
Data Analysis: The EC50 value is determined by plotting the fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-Inflammatory Assay in Microglia
This protocol details the assessment of this compound's ability to suppress the inflammatory response in microglial cells.
a) Cell Culture:
-
Cell Line: BV2 murine microglial cell line or primary microglia isolated from rodent brains.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b) Assay Procedure:
-
Cell Plating: Seed the microglial cells in 24-well or 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent assay.
-
Gene Expression Analysis (iNOS, MHC II): Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of genes encoding for iNOS and MHC II, using appropriate housekeeping genes for normalization.
-
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with the in vitro activity of this compound.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Metabotropic Glutamate Receptor Modulation on Synaptic Plasticity
An In-depth Analysis of Positive Allosteric Modulators
In the landscape of neuroscience and drug development, the modulation of synaptic plasticity remains a critical area of investigation for treating a spectrum of neurological and psychiatric disorders. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underpinning learning and memory.[1][2][3][4] A key family of proteins involved in this intricate process is the metabotropic glutamate (B1630785) (mGlu) receptors.[3][5] This technical guide delves into the effects of positive allosteric modulators (PAMs) on synaptic plasticity, with a particular focus on the compelling findings related to mGluR5 PAMs, given the current scarcity of published data on the direct effects of ADX88178, an mGluR4 PAM, on synaptic plasticity.
While this compound has been characterized as a potent and selective mGluR4 PAM with demonstrated efficacy in rodent models of anxiety, obsessive-compulsive disorder, and psychosis, the direct investigation of its influence on long-term potentiation (LTP) and long-term depression (LTD) is not extensively documented in the public domain.[6] In contrast, a substantial body of research exists for mGluR5 PAMs, offering a robust framework for understanding how allosteric modulation of mGlu receptors can sculpt synaptic function.[7][8][9][10]
Core Concepts in Synaptic Plasticity
Synaptic plasticity is broadly categorized into two opposing, yet equally important, phenomena:
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses based on recent patterns of activity, leading to a long-lasting increase in signal transmission between neurons.[1][11] It is widely considered a cellular correlate of learning and memory.[1]
-
Long-Term Depression (LTD): The weakening of a neuronal synapse, which lasts from hours to days. LTD is as crucial as LTP for clearing old memory traces and for the overall flexibility of neural circuits.
The delicate balance between LTP and LTD is vital for healthy cognitive function.[8][9] Dysregulation of this balance is implicated in numerous neurological disorders, including Alzheimer's disease and Huntington's disease.[10][12]
The Role of mGluR5 in Synaptic Plasticity
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating neuronal excitability and synaptic plasticity.[7] It is physically associated with NMDA receptors in the postsynaptic density and its activation can positively modulate NMDA receptor-mediated currents.[7] The therapeutic potential of targeting mGluR5 has led to the development of selective ligands, including positive allosteric modulators.[7]
Effects of mGluR5 PAMs on Synaptic Plasticity
Selective mGluR5 PAMs have been demonstrated to enhance both LTP and LTD, suggesting a mechanism that facilitates synaptic plasticity in an activity-dependent manner.[8][9] This dual enhancement is a unique property that could be beneficial for treating cognitive impairments.[8]
| Parameter | Condition | Compound | Concentration | Effect | Reference |
| LTP | Threshold theta-burst stimulation (TBS) in rat hippocampal slices | VU-29 | 500 nM | Significant potentiation of fEPSP slope | [9] |
| LTD | Paired-pulse low-frequency stimulation (PP-LFS) in mouse hippocampal slices | ADX47273 | Not specified | Enhancement of mGluR5-mediated LTD | [7] |
| Dendritic Spine Density | BACHD mouse model of Huntington's disease | VU0409551 | Not specified | Increased dendritic spine density and maturation | [10] |
| Gene Expression (Synaptic Plasticity) | BACHD mouse model of Huntington's disease | VU0409551 | Not specified | Increased expression of c-Fos, BDNF, Arc/Arg3.1, syntaxin (B1175090) 1A, and PSD-95 | [10] |
Experimental Methodologies
The following sections detail the experimental protocols used to generate the data on mGluR5 PAMs' effects on synaptic plasticity.
Electrophysiological Recordings in Hippocampal Slices
Objective: To measure the effect of mGluR5 PAMs on LTP and LTD at the Schaffer collateral-CA1 synapse.
Protocol:
-
Slice Preparation: Hippocampi are dissected from rodent brains and sliced into 400 µm thick sections using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in a submerged chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette.
-
Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke fEPSPs.
-
LTP Induction: A baseline of stable fEPSPs is recorded for 20 minutes. LTP is then induced using a theta-burst stimulation (TBS) protocol.
-
LTD Induction: LTD is induced using a paired-pulse low-frequency stimulation (PP-LFS) protocol.
-
Drug Application: The mGluR5 PAM (e.g., VU-29) is bath-applied at a specific concentration for a defined period before and during the induction protocol.
-
Data Analysis: The slope of the fEPSP is measured and plotted over time to assess the magnitude of potentiation or depression.
Immunohistochemistry and Microscopy for Dendritic Spine Analysis
Objective: To quantify the effect of mGluR5 PAMs on dendritic spine density and morphology.
Protocol:
-
Animal Treatment: A cohort of animals (e.g., a mouse model of a neurological disorder) is treated with the mGluR5 PAM or vehicle over a specified period.
-
Tissue Preparation: Following treatment, animals are perfused, and their brains are extracted and fixed. Brain sections are prepared using a cryostat or vibratome.
-
Immunostaining: Sections are stained with fluorescently labeled antibodies targeting dendritic markers (e.g., MAP2) and spine markers (e.g., synaptopodin).
-
Imaging: High-resolution confocal microscopy is used to capture Z-stack images of dendrites in the brain region of interest (e.g., hippocampus or striatum).
-
Spine Analysis: Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom) using imaging software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The allosteric modulation of metabotropic glutamate receptors presents a promising avenue for the development of novel therapeutics for cognitive disorders. While the direct effects of the mGluR4 PAM this compound on synaptic plasticity require further investigation, the extensive research on mGluR5 PAMs provides a compelling proof-of-concept. The ability of mGluR5 PAMs to enhance both LTP and LTD underscores a sophisticated mechanism of action that promotes synaptic flexibility. Future studies elucidating the precise molecular players and downstream signaling cascades will be instrumental in translating these preclinical findings into clinical applications. The detailed methodologies and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to advance the understanding and therapeutic targeting of synaptic plasticity.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 3. Metabotropic Regulation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]
- 6. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Modulation of Long-Term Potentiation-Like Activity in the Dorsolateral Prefrontal Cortex [frontiersin.org]
- 12. Scientists show how gene expression controls synaptic plasticity in the aging human brain | EurekAlert! [eurekalert.org]
Unveiling the Potential of ADX88178: A Technical Guide to a Selective mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the research applications and pharmacological profile of ADX88178 (CAS Number: 1235318-89-4), a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further investigation and drug development efforts in the fields of neuroscience and immunology.
Core Compound Characteristics
| Property | Value | Reference |
| CAS Number | 1235318-89-4 | General |
| IUPAC Name | 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine | [1] |
| Molecular Formula | C12H12N6S | General |
| Molecular Weight | 272.33 g/mol | General |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1][2] |
In Vitro Pharmacology: Potency and Selectivity
This compound exhibits high potency in modulating the activity of mGluR4 by enhancing the receptor's response to the endogenous ligand, glutamate. As a positive allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, thereby increasing the receptor's affinity for and/or efficacy of glutamate.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | EC50 | Reference |
| mGluR4 | Human | Glutamate co-activation | 4 nM | [3] |
| mGluR4 | Rat | Glutamate co-activation | 9 nM | [3] |
| Other mGluRs | - | - | > 30 µM | [4] |
Preclinical Research Applications and In Vivo Efficacy
This compound has been investigated in a variety of rodent models for neuropsychiatric and neurodegenerative disorders, demonstrating promising therapeutic potential. Its ability to cross the blood-brain barrier allows for effective central nervous system target engagement following systemic administration.
Anxiolytic and Antidepressant-like Effects
Studies in mice have shown that this compound produces anxiolytic-like and antidepressant-like effects in established behavioral paradigms.
| Behavioral Test | Dosing (p.o.) | Key Finding | Interpretation | Reference |
| Marble Burying Test | 3, 10, 30, 100 mg/kg | Dose-dependent reduction in the number of buried marbles | Anxiolytic-like / Anti-obsessive-compulsive-like effect | [1] |
| Elevated Plus Maze (EPM) | 1-30 mg/kg | Dose-dependent increase in open-arm entries and time spent in open arms | Anxiolytic-like effect | [3][4] |
| Forced Swim Test | - | Dose-dependent reduction in immobility duration | Antidepressant-like effect | [1] |
Anti-inflammatory Effects in the Central Nervous System
This compound has demonstrated significant anti-inflammatory properties in primary microglia, the resident immune cells of the brain. This suggests a potential role in neurodegenerative diseases with a neuroinflammatory component, such as Parkinson's disease.[2][5]
| Inflammatory Marker | Stimulus | This compound Effect | Significance | Reference |
| Tumor Necrosis Factor alpha (TNFα) | Lipopolysaccharide (LPS) | Decreased expression | Attenuation of pro-inflammatory cytokine release | [2] |
| Major Histocompatibility Complex II (MHCII) | Lipopolysaccharide (LPS) | Decreased expression | Reduction in antigen presentation and immune cell activation | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | Lipopolysaccharide (LPS) | Decreased expression | Inhibition of a key enzyme in the inflammatory cascade | [2] |
Mechanism of Action and Signaling Pathways
This compound enhances the signaling of mGluR4, which is a G-protein coupled receptor (GPCR) belonging to Group III mGluRs. These receptors are typically coupled to the Gi/o family of G-proteins.
Canonical mGluR4 Signaling Pathway
Activation of mGluR4 by glutamate, potentiated by this compound, leads to the dissociation of the Gi/o protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels.
Anti-inflammatory Signaling in Microglia
In microglia, the activation of mGluR4 by this compound leads to the suppression of pro-inflammatory signaling pathways, although the exact downstream mechanisms are still under investigation. A simplified logical flow is presented below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
In Vivo Behavioral Assay: Marble Burying Test in Mice
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.
-
Animals: Male mice (e.g., C57BL/6) are group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Standard mouse cages (e.g., 26 x 20 x 14 cm) are filled with 5 cm of clean bedding. Twenty-four glass marbles (1.5 cm diameter) are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are treated orally (p.o.) with vehicle (e.g., 1% carboxymethylcellulose) or this compound (3, 10, 30, 100 mg/kg) 60 minutes before the test. A positive control, such as chlordiazepoxide (30 mg/kg), can also be used.[3]
-
Each mouse is individually placed in an experimental cage.
-
The mouse is left undisturbed for 30 minutes.
-
After the 30-minute session, the mouse is removed from the cage.
-
The number of marbles buried (at least two-thirds of their surface covered by bedding) is counted.
-
-
Data Analysis: The number of buried marbles is analyzed using non-parametric statistical tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test.
In Vitro Anti-inflammatory Assay: Primary Microglia Culture
This protocol describes the isolation and treatment of primary microglia to assess the anti-inflammatory effects of this compound.
-
Microglia Isolation:
-
Primary microglia are cultured from the cerebral cortices of neonatal mice (P0-P3).
-
Cortices are dissected, and meninges are removed.
-
Tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated in poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
Mixed glial cultures are grown for 10-14 days.
-
Microglia are isolated from the mixed glial layer by gentle shaking.
-
-
Experimental Treatment:
-
Isolated microglia are plated in multi-well plates.
-
Cells are pre-treated with this compound at various concentrations (e.g., 1, 10, 100 nM) for 30-45 minutes.[2]
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the culture medium.
-
Cells are incubated for a specified period (e.g., 24 hours) to allow for an inflammatory response.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Culture supernatants are collected to measure the concentration of secreted cytokines, such as TNFα, using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory markers like Tnf, MhcII, and Nos2 (iNOS).
-
Protein Expression Analysis: Cell lysates can be used for Western blotting or immunocytochemistry to assess the protein levels of inflammatory markers.
-
-
Data Analysis: Data are typically analyzed using one-way or two-way ANOVA followed by appropriate post-hoc tests to compare treatment groups.
Experimental Workflow: In Vivo Behavioral Study
The following diagram illustrates a typical workflow for an in vivo behavioral study with this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of mGluR4 modulation. Its high potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for in vivo studies exploring its efficacy in models of neuropsychiatric and neuroinflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.
References
- 1. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADX88178 In Vivo Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in in vivo studies.
Introduction
This compound is an experimental drug that enhances the activity of the mGluR4 receptor in the presence of glutamate.[1][2] It is a brain-penetrant compound with oral bioavailability, making it a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various neurological and psychiatric disorders.[2][3] Preclinical research has explored its efficacy in models of Parkinson's disease, anxiety, depression, and psychosis.[1][4]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the mGluR4, a Gi/o protein-coupled receptor.[1] Its primary mechanism involves potentiating the receptor's response to endogenous glutamate, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system can influence the release of other neurotransmitters, such as GABA.[5]
Beyond its role in neuronal signaling, this compound has demonstrated direct anti-inflammatory effects on microglia.[6][7] It has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation by reducing the expression of pro-inflammatory markers, including tumor necrosis factor-alpha (TNFα), major histocompatibility complex class II (MHCII), and inducible nitric oxide synthase (iNOS).[6][7]
In Vivo Experimental Protocols
The following protocols are based on published in vivo studies using this compound. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
General Experimental Workflow
The general workflow for in vivo studies with this compound involves several key stages, from animal model selection and drug preparation to behavioral testing and data analysis.
Rodent Models of Parkinson's Disease
Objective: To assess the efficacy of this compound in reversing motor deficits associated with Parkinson's disease.
Animal Models:
-
Haloperidol-induced catalepsy in rats: A model of parkinsonian akinesia.
-
6-hydroxydopamine (6-OHDA)-lesioned rats: A neurotoxic model that depletes dopamine.
-
MitoPark mice: A genetic model of progressive parkinsonism.
Experimental Protocol (Haloperidol-induced catalepsy):
-
Animals: Adult male rats.
-
Drug Preparation: Prepare this compound in a vehicle such as 1% carboxymethyl cellulose (B213188) (CMC).
-
Procedure:
-
Administer this compound orally (p.o.) via gavage at doses of 3 and 10 mg/kg.[2]
-
After a specified pretreatment time (e.g., 60 minutes), induce catalepsy with a subcutaneous (s.c.) injection of haloperidol.
-
Assess catalepsy at regular intervals using a bar test.
-
Experimental Protocol (6-OHDA-lesioned rats):
-
Animals: Adult male rats with unilateral 6-OHDA lesions.
-
Drug Preparation: Prepare this compound and L-DOPA solutions.
-
Procedure:
-
Administer this compound orally.
-
Co-administer a low dose of L-DOPA (e.g., 6 mg/kg).[2]
-
Evaluate forelimb akinesia using a cylinder test or other appropriate motor function assays.
-
| Parkinson's Disease Model | Species | This compound Dose | Route | Key Findings | Reference |
| Haloperidol-induced catalepsy | Rat | 3, 10 mg/kg | p.o. | Reversal of catalepsy | [2] |
| 6-OHDA lesion (forelimb akinesia) | Rat | Not specified | p.o. | Robust, dose-dependent reversal of akinesia when co-administered with L-DOPA | [2] |
| MitoPark mice | Mouse | Not specified | Not specified | Enhanced the effects of L-DOPA | [2] |
| MPTP-lesioned | Marmoset | 1 mg/kg | s.c. | Reduced global parkinsonian disability and peak dose dyskinesia | [8] |
Rodent Models of Neuropsychiatric Disorders
Objective: To evaluate the anxiolytic, antidepressant, and antipsychotic-like effects of this compound.
Animal Models and Tests:
-
Anxiety: Elevated Plus Maze (EPM) and Marble Burying Test in mice.
-
Depression: Forced Swim Test in mice.
-
Psychosis: DOI-induced head twitches and MK-801-induced hyperactivity in mice.
Experimental Protocol (Elevated Plus Maze):
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Drug Preparation: Prepare this compound in 1% CMC.
-
Procedure:
Experimental Protocol (Marble Burying Test):
-
Animals: Adult male mice.
-
Drug Preparation: Prepare this compound in 1% CMC.
-
Procedure:
| Neuropsychiatric Model | Species | This compound Dose | Route | Key Findings | Reference |
| Elevated Plus Maze | Mouse | 1, 3, 10, 30 mg/kg | p.o. | Increased open-arm exploration (anxiolytic-like) | [4][5] |
| Marble Burying Test | Mouse | 3, 10, 30, 100 mg/kg | p.o. | Dose-dependently reduced the number of buried marbles (anxiolytic-like) | [4][5] |
| Forced Swim Test | Mouse | Not specified | p.o. | Dose-dependently reduced duration of immobility (antidepressant-like) | [4] |
| DOI-induced head twitches | Mouse | Not specified | p.o. | Reduced head twitches | [4] |
| MK-801-induced hyperactivity | Mouse | Not specified | p.o. | Reduced locomotor hyperactivity | [4] |
Data Presentation and Interpretation
Quantitative data from in vivo studies with this compound should be summarized in tables for clear comparison of dose-dependent effects across different models. Statistical analysis is crucial to determine the significance of the observed effects. It is important to note that while this compound has shown promise in preclinical models, mixed results have been reported, particularly regarding psychosis-like symptoms, which may be exacerbated in some cases.[1][8]
Conclusion
This compound is a valuable pharmacological tool for studying the in vivo roles of the mGluR4 receptor. The protocols outlined above provide a starting point for researchers investigating its therapeutic potential. Careful experimental design, appropriate animal models, and rigorous data analysis are essential for obtaining reliable and interpretable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX88178 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in preclinical rodent models of Parkinson's disease (PD). The following sections detail dosages, experimental protocols, and the underlying signaling pathways.
Summary of Quantitative Data
The following tables summarize the dosages and effects of this compound in various rodent models of Parkinson's disease and related symptoms.
Table 1: this compound Dosage and Effects in Rat Models of Parkinson's Disease
| Model | Dosage (p.o.) | Administration Schedule | Key Findings | Reference |
| Haloperidol-induced catalepsy | 3, 10 mg/kg | Acute | Reversal of catalepsy. | [1][2][3] |
| 6-OHDA-induced forelimb akinesia | 3, 10, 30 mg/kg | Co-administered with L-DOPA | Dose-dependent reversal of forelimb akinesia deficit when combined with a low dose of L-DOPA (6 mg/kg). No effect as monotherapy. | [1][2][3] |
| L-DOPA-induced dyskinesia (6-OHDA model) | 10, 30 mg/kg | Acute | Did not reduce pre-established abnormal involuntary movements (AIMs). | [4] |
| L-DOPA-induced dyskinesia (6-OHDA model) | Not specified | Not specified | Enhancement of L-DOPA actions was not associated with an exacerbation of dyskinesias. | [1][2] |
Table 2: this compound Dosage in Other Rodent Models
| Model | Dosage (p.o.) | Test | Key Findings | Reference |
| Mice | 3, 10, 30 mg/kg | Elevated Plus Maze | Dose-dependent increase in open-arm exploration, suggesting anxiolytic-like effects. | [5] |
| Rats | 10, 30, 100 mg/kg | Elevated Plus Maze | Dose-dependent increase in open-arm exploration. | [5] |
| Mice | 3, 10, 30 mg/kg | DOI-induced head twitches | No significant effect. | [5] |
Signaling Pathway of this compound in Parkinson's Disease
This compound acts as a positive allosteric modulator of the mGluR4 receptor. In the context of Parkinson's disease, the overactivity of the indirect pathway in the basal ganglia, due to dopamine (B1211576) depletion, is a key pathological feature. mGluR4 receptors are strategically located on presynaptic terminals of striatopallidal neurons, which form part of this indirect pathway. By potentiating the effect of glutamate on these receptors, this compound reduces the release of the inhibitory neurotransmitter GABA in the globus pallidus externa. This modulation helps to normalize the aberrant signaling in the basal ganglia circuit, thereby alleviating motor symptoms.[6]
Caption: Signaling pathway of this compound in the basal ganglia.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor symptoms.
Experimental Workflow:
Caption: Workflow for the haloperidol-induced catalepsy model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Baseline Measurement: Prior to any drug administration, baseline catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface, and the time it takes for the rat to remove both paws is recorded.
-
Drug Administration: this compound is suspended in a vehicle such as 1% carboxymethyl cellulose (B213188) (CMC) and administered orally (p.o.) at doses of 3 and 10 mg/kg.[1][2] A control group receives the vehicle only.
-
Haloperidol Induction: Approximately 60 minutes after this compound or vehicle administration, haloperidol is injected intraperitoneally (i.p.) to induce catalepsy.
-
Catalepsy Assessment: The duration of catalepsy is measured at several time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes) using the bar test. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean duration of catalepsy for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model involves the neurotoxin-induced degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.
Experimental Workflow:
Caption: Workflow for the 6-OHDA model of Parkinson's disease.
Methodology:
-
Animals: Male rats are typically used.
-
6-OHDA Lesioning:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle or the substantia nigra. Desipramine is often pre-administered to protect noradrenergic neurons.
-
-
Post-operative Care and Recovery: Animals are allowed to recover for 2-3 weeks.
-
Lesion Validation: The extent of the dopaminergic lesion is confirmed by assessing rotational behavior induced by apomorphine (B128758) or amphetamine.
-
Behavioral Testing for Akinesia (Cylinder Test):
-
Rats are placed in a transparent cylinder.
-
The number of times the rat uses its contralateral (impaired) and ipsilateral (unimpaired) forelimbs to touch the cylinder wall during exploration is counted.
-
This compound (3, 10, 30 mg/kg, p.o.) is administered in combination with a low dose of L-DOPA (e.g., 6 mg/kg, s.c.).[1][2][3]
-
The percentage of contralateral forelimb use is calculated and compared between treatment groups.
-
-
Behavioral Testing for L-DOPA-Induced Dyskinesia (LID):
-
Lesioned rats are primed with daily injections of L-DOPA to induce abnormal involuntary movements (AIMs).
-
Once stable dyskinesia is established, this compound (10, 30 mg/kg, p.o.) is administered prior to L-DOPA.[4]
-
AIMs (axial, limb, and orolingual) are scored by a blinded observer at regular intervals.
-
Total AIMs scores are compared between treatment groups.
-
-
Histological Confirmation: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion.
Concluding Remarks
This compound has demonstrated efficacy in rodent models of Parkinson's disease, particularly in reversing catalepsy and potentiating the anti-akinetic effects of L-DOPA without exacerbating dyskinesia.[1][2] However, it did not show efficacy in reducing pre-established L-DOPA-induced dyskinesia in one study.[4] The compound's mechanism of action, through positive allosteric modulation of mGluR4, represents a promising non-dopaminergic approach to treating Parkinson's disease.[3] Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of ADX88178 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and use of stock solutions of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), for in vitro cell culture applications.
Introduction
This compound is an experimental small molecule that acts as a positive allosteric modulator for the mGluR4 receptor.[1] It is a potent, selective, and brain-penetrant compound used in research to study the effects of mGluR4 activation.[2][3] this compound potentiates the receptor's response to its endogenous ligand, glutamate, with an EC₅₀ of 4 nM for human mGluR4.[4][5] Its mechanism of action involves binding to an allosteric site on the mGluR4 receptor, which enhances the receptor's signaling cascade.[6] Studies have shown that this compound can inhibit inflammatory responses in primary microglia by decreasing the expression of pro-inflammatory markers such as TNFα, MHCII, and iNOS.[6][7]
Proper preparation and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary steps and best practices for its use in cell-based assays.
Physicochemical & Handling Properties
All quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | [1] |
| Molecular Formula | C₁₂H₁₂N₆S | [1][4] |
| Molecular Weight | 272.33 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid powder | [4] |
| Purity | >98% (or as specified by supplier) | - |
| Solubility | DMSO: ≥ 16.67 mg/mL (61.21 mM) | [4] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Stock Solution (in DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Biosafety cabinet (BSC)
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.
Safety Precaution: Handle this compound powder in a chemical fume hood or a designated weighing area, using appropriate PPE.
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 272.33 g/mol * 1000 mg/g = 2.72 mg
-
-
Weighing: Carefully weigh 2.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: a. Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.[4] It is recommended to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[4] b. Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[4][8]
-
Aliquoting and Storage: a. Working inside a biosafety cabinet, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date. c. Store the aliquots at -80°C for long-term stability (up to 2 years).[4]
Protocol for Preparing Working Solutions for Cell Culture
The stock solution must be diluted in cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1% .[8]
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Dilution Calculation:
-
Use the formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of stock solution needed
-
M₂ = Desired final concentration in media
-
V₂ = Final volume of cell culture medium
-
-
Example: To prepare 10 mL of media with a final this compound concentration of 100 nM (0.1 µM):
-
(10,000 µM) * V₁ = (0.1 µM) * (10 mL)
-
V₁ = (0.1 * 10) / 10,000 = 0.0001 mL = 0.1 µL
-
-
Practical Tip: Direct pipetting of such a small volume is inaccurate. It is best to perform a serial dilution . First, create an intermediate dilution (e.g., 10 µM) in culture medium, and then use that to prepare the final working solution.
-
-
Serial Dilution (Recommended): a. Intermediate Dilution (e.g., 10 µM): Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. Vortex gently. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution. The DMSO concentration is now 0.1%. b. Final Working Solution (e.g., 100 nM): Add 100 µL of the 10 µM intermediate solution to 9.9 mL of cell culture medium. Mix gently by inverting the tube. This creates a 1:100 dilution, resulting in a final concentration of 100 nM this compound. The final DMSO concentration is now 0.001%, which is well below the toxic threshold.
-
Application: Replace the existing medium in your cell culture plates with the freshly prepared this compound working solution. Ensure even distribution.
Diagrams
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action for this compound as a positive allosteric modulator of the mGluR4 receptor, leading to an anti-inflammatory response in microglia.
Caption: Mechanism of this compound as an mGluR4 positive allosteric modulator.
Experimental Workflow
This diagram outlines the complete workflow from powder to cell treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
Application Notes and Protocols for ADX88178 Administration in Mice for Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR4 is a presynaptic receptor that plays a crucial role in regulating neurotransmitter release, and its activation has shown potential therapeutic benefits in various neuropsychiatric and neurological disorders.[4] Preclinical studies in rodent models have demonstrated the anxiolytic, antidepressant, and antipsychotic-like properties of this compound, making it a valuable tool for behavioral neuroscience research.[2][5][6] This document provides detailed application notes and protocols for the administration of this compound in mice for various behavioral assays.
Mechanism of Action and Signaling Pathway
This compound allosterically modulates the mGluR4, a G-protein coupled receptor (GPCR) belonging to Group III mGluRs. Upon binding of glutamate, mGluR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This presynaptic inhibition reduces the release of neurotransmitters, primarily glutamate and GABA, in key brain regions.[4] This modulation of synaptic transmission underlies the therapeutic potential of mGluR4 activation. Additionally, this compound has been shown to exert anti-inflammatory effects by acting on mGluR4 receptors expressed on microglia.[4][7]
Caption: Signaling pathway of this compound at the presynaptic terminal.
Pharmacokinetics
This compound is a brain-penetrant small molecule with good oral bioavailability.[3] Following oral administration in mice, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour.[8] This pharmacokinetic profile should be considered when designing behavioral experiments to ensure that the drug concentration is at its peak during the behavioral testing window.
Data Presentation: Summary of Doses and Effects
The following tables summarize the effective doses of this compound in various behavioral assays in mice, based on published literature.
| Behavioral Assay | Species (Strain) | Route of Administration | Dose Range (mg/kg) | Pretreatment Time | Observed Effect | Reference |
| Elevated Plus Maze (EPM) | Mouse | Oral (p.o.) | 1 - 30 | 60 min | Anxiolytic-like: Increased open-arm entries and time spent in open arms. | [5][9] |
| Marble Burying Test | Mouse | Oral (p.o.) | 3 - 100 | 60 min | Anxiolytic-like: Dose-dependent reduction in the number of buried marbles. | [5] |
| Fear Conditioning Test | Mouse | Oral (p.o.) | 10 - 30 | 60 min | Reduced conditioned freezing during the acquisition phase. | [5] |
| Forced Swim Test (FST) | Mouse | Oral (p.o.) | 3 - 100 | 60 min | Antidepressant-like: Dose-dependent reduction in immobility time. | [5] |
| DOI-Induced Head Twitches | Mouse | Oral (p.o.) | 3 - 30 | 60 min | Antipsychotic-like: Reduction in head twitches. | [5] |
| MK-801-Induced Hyperactivity | Mouse | Oral (p.o.) | N/A | N/A | Antipsychotic-like: Reduction in locomotor hyperactivity. | [2][6] |
N/A: Data not explicitly available in the provided search results.
Experimental Protocols
General Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle: 1% Carboxymethyl cellulose (B213188) (CMC) in sterile water[5]
-
Vortex mixer
-
Sonicator (optional)
-
Weighing scale
-
Appropriate tubes for preparation and storage
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be tested.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 1% CMC vehicle solution.
-
Suspend the this compound powder in the vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in suspension.
-
Prepare fresh on the day of the experiment.[5]
Administration Protocol
Route of Administration: Oral gavage (p.o.) is the most common and effective route for this compound in mice.[5][9]
Volume of Administration: For mice, a standard administration volume is 10 ml/kg.[5]
Procedure:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
Caption: General experimental workflow for this compound administration.
Specific Behavioral Assay Protocols
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
Principle: This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Protocol:
-
Prepare this compound at doses of 1, 3, 10, and 30 mg/kg in 1% CMC.[9] A vehicle control group (1% CMC) and a positive control group (e.g., Diazepam) should be included.
-
Administer the respective treatments via oral gavage 60 minutes before testing.[5]
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Clean the maze thoroughly between each animal.
Forced Swim Test (FST) for Antidepressant-like Effects
Principle: This test is based on the observation that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.
Protocol:
-
Prepare this compound at doses of 3, 10, 30, and 100 mg/kg in 1% CMC.[5] Include a vehicle control and a positive control (e.g., Imipramine).
-
Administer the treatments via oral gavage 60 minutes before the test.[5]
-
Place the mouse individually into a cylinder filled with water (23-25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.[5]
-
Remove the mouse, dry it, and return it to its home cage.
DOI-Induced Head Twitches for Antipsychotic-like Effects
Principle: The 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces characteristic head-twitch responses in mice, which can be attenuated by antipsychotic drugs.
Protocol:
-
Prepare this compound at doses of 3, 10, and 30 mg/kg in 1% CMC.[5] Include a vehicle control and a positive control (e.g., Olanzapine).
-
Administer this compound or vehicle via oral gavage 60 minutes before the DOI challenge.[5]
-
Administer DOI (3 mg/kg, i.p.) to the mice.[5]
-
Immediately after the DOI injection, place the mouse in a novel cage and count the number of head twitches for a 6-minute period.[5]
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of mGluR4 in various behavioral paradigms. The protocols outlined in this document provide a starting point for researchers. It is crucial to perform dose-response studies and include appropriate control groups to ensure the validity and reproducibility of the experimental findings. As with any in vivo experiment, all procedures should be conducted in accordance with institutional animal care and use guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing ADX88178 for Neuroinflammation Studies in Primary Microglia
References
- 1. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of microglia-associated neuroinflammation on Alzheimer’s disease [frontiersin.org]
- 3. Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Purification, and Culture of Primary Murine Microglia Cells [bio-protocol.org]
- 10. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Use of meso-scale discovery™ to examine cytokine content in microglia cell supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX88178 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a brain-penetrant compound, this compound presents a promising therapeutic avenue for neuropsychiatric disorders, including anxiety.[1][2] The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents. This document provides detailed protocols for utilizing this compound in the EPM test to evaluate its anxiolytic-like effects. The methodologies outlined are based on preclinical studies and established EPM procedures.
Mechanism of Action
This compound enhances the activity of the mGlu4 receptor, a presynaptic receptor that plays a crucial role in regulating neurotransmitter release.[1] Specifically, activation of mGlu4 receptors can modulate the balance between glutamate and GABA neurotransmission, which is often dysregulated in anxiety disorders.[1][3] By potentiating the effect of glutamate on mGlu4 receptors, this compound can lead to a reduction in excessive glutamate release, contributing to its anxiolytic effects.
Caption: Signaling pathway of this compound's anxiolytic action.
Experimental Protocol: Elevated Plus Maze Test
This protocol is designed to assess the anxiolytic-like properties of this compound in mice.
Materials
-
Elevated Plus Maze Apparatus:
-
This compound compound
-
Vehicle solution (e.g., 1% carboxymethylcellulose - CMC)[1]
-
Animal subjects: Male and female mice.[1]
-
Video recording and analysis software (e.g., ANY-maze).[7]
-
Standard laboratory equipment for oral gavage.
Procedure
-
Animal Acclimation:
-
House animals in a controlled environment with a 12-hour light/dark cycle.[5]
-
Allow animals to acclimate to the housing facility for at least one week before testing.
-
Handle mice for 3-5 days prior to the experiment to reduce stress.[7][8]
-
On the day of the experiment, habituate the animals to the testing room for at least 45-60 minutes before the trial begins.[1][8]
-
-
Drug Administration:
-
EPM Test:
-
Place the mouse individually in the center of the maze, facing one of the closed arms.[1][8]
-
Allow the mouse to explore the maze freely for 5 minutes.[1][7][9]
-
Record the session using a video camera positioned above the maze.
-
Between trials, thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) to remove any olfactory cues.[7]
-
-
Data Analysis:
-
Use video tracking software to score the following behavioral parameters:
-
Time spent in the open arms (seconds).
-
Number of entries into the open arms.
-
Time spent in the closed arms (seconds).
-
Number of entries into the closed arms.
-
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[1][4]
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by Dunnett's test for multiple dose comparisons.[1]
-
Caption: Experimental workflow for the EPM test with this compound.
Data Presentation
The following tables summarize the expected outcomes based on preclinical findings.
Table 1: Effect of this compound on Time Spent in Open Arms
| Treatment Group | Dose (mg/kg, p.o.) | Mean Time in Open Arms (s) ± SEM |
| Vehicle | 0 | Baseline Value |
| This compound | 3 | Increased Value |
| This compound | 10 | Significantly Increased Value |
| This compound | 30 | Significantly Increased Value |
Table 2: Effect of this compound on Number of Open Arm Entries
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Open Arm Entries ± SEM |
| Vehicle | 0 | Baseline Value |
| This compound | 3 | Increased Value |
| This compound | 10 | Significantly Increased Value |
| This compound | 30 | Significantly Increased Value |
Table 3: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, p.o.) | Total Arm Entries (Open + Closed) ± SEM |
| Vehicle | 0 | Baseline Value |
| This compound | 3 | No Significant Change |
| This compound | 10 | No Significant Change |
| This compound | 30 | No Significant Change |
| Note: this compound has been shown to have no effect on locomotor activity at efficacious doses, indicating its anxiolytic effects are specific and not due to general hyperactivity.[1][2] |
Troubleshooting and Considerations
-
One-Trial Tolerance: Repeated testing of the same animal in the EPM can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effects of drugs may be masked upon re-exposure.[6] Therefore, each animal should be tested only once.
-
Experimenter Bias: To minimize bias, the experimenter should be blinded to the treatment conditions.[7]
-
Environmental Factors: The EPM is sensitive to environmental conditions such as lighting, noise, and time of day.[6][10] Maintain consistent conditions across all test sessions. Low light conditions (e.g., 30 lux) in the center of the maze are often recommended.[6]
-
Animal Handling: Consistent and gentle handling is crucial to minimize stress-induced variability in the results.
-
Specificity of Effects: To confirm that the observed effects are mediated by the mGlu4 receptor, studies can be conducted in mGlu4 receptor knockout mice.[1][2] this compound is expected to have no anxiolytic-like effect in these animals.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Antianxiety Drugs | Pharmacology Mentor [pharmacologymentor.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. Elevated plus maze protocol [protocols.io]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
Application Notes and Protocols for ADX88178 in the Forced Swim Test
These application notes provide a detailed protocol for utilizing ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in the forced swim test (FST). This document is intended for researchers, scientists, and drug development professionals investigating the potential antidepressant-like effects of this compound.
Introduction
The forced swim test is a widely used behavioral assay to assess depressive-like states and the efficacy of antidepressant compounds in rodents.[1][2][3][4][5] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.[2][5]
This compound is a potent and selective mGluR4 PAM that has demonstrated therapeutic potential in preclinical models of Parkinson's disease.[6][7] Its mechanism of action involves enhancing the function of mGluR4, a receptor implicated in modulating neurotransmission and neuroinflammation.[6][8][9] Given the role of glutamatergic signaling and neuroinflammation in the pathophysiology of depression, investigating the effects of this compound in the FST is a logical step in exploring its broader neurological applications.
Experimental Protocols
This protocol is adapted from standard FST methodologies and tailored for the evaluation of this compound.
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used. The choice of species and strain should be justified and consistent throughout the study.
-
Housing: Animals should be group-housed (3-5 per cage) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment and handled daily for 3-4 days leading up to the test to minimize stress.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Forced swim test apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 15 cm in diameter) filled with water.
-
Water temperature: Maintained at 23-25°C.
-
Water depth: Sufficient to prevent the mouse from touching the bottom with its tail or feet (approximately 15 cm).
-
Video recording system
-
Animal scale
-
Syringes and needles for administration
Experimental Procedure
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare the required doses (e.g., 1 mg/kg, 3 mg/kg, and 10 mg/kg) by diluting the stock solution. The selection of doses may be guided by previous preclinical studies.[7]
-
Animal Groups: Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., a standard antidepressant like fluoxetine)
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 60 minutes before the test. The timing of administration should be consistent across all groups.
-
Forced Swim Test:
-
Pre-swim session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute habituation session. This session helps to increase the immobility on the test day. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-swim session, administer the assigned treatment. 60 minutes post-administration, place the mouse back into the swim cylinder for a 6-minute test session. The entire session should be recorded.
-
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the video recordings. The duration of the following behaviors in the last 4 minutes of the 6-minute test is typically measured:
-
Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
Data Presentation
The quantitative data from the forced swim test should be summarized in a table for clear comparison between the different treatment groups.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 150 ± 10 | 70 ± 8 | 20 ± 5 |
| This compound | 1 | 135 ± 12 | 80 ± 9 | 25 ± 6 |
| This compound | 3 | 110 ± 9 | 100 ± 10 | 30 ± 7 |
| This compound | 10 | 85 ± 8 | 120 ± 11 | 35 ± 8 |
| Positive Control | 20 | 70 ± 7 | 130 ± 12 | 40 ± 9 |
*Data are presented as mean ± SEM.
Visualizations
Experimental Workflow
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lasa.co.uk [lasa.co.uk]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with ADX88178
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a PAM, this compound does not activate the mGluR4 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR4 is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release. Its activation is primarily linked to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a reduction in neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as Parkinson's disease.[2]
These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its modulatory effects on synaptic transmission.
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| EC50 (Potentiation of Glutamate Response) | Human mGluR4 | 4 nM | [1] |
| EC50 (Potentiation of Glutamate Response) | Rat mGluR4 | 9.1 nM | |
| Selectivity | Other mGluRs (EC50) | > 30 µM | [1] |
In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dosing | Effect | Reference |
| Haloperidol-induced catalepsy | Rat | 3 and 10 mg/kg (p.o.) | Reversal of catalepsy | |
| 6-OHDA lesion model of Parkinson's disease | Rat | 3, 10, and 30 mg/kg (p.o.) with L-DOPA | Reversal of forelimb akinesia | |
| L-DOPA-induced dyskinesia | Rat | 10 mg/kg (p.o.) | Did not worsen dyskinesia | |
| MPTP-lesioned marmoset model of Parkinson's disease | Marmoset | 1 mg/kg (s.c.) with L-DOPA | Reduced parkinsonian disability and dyskinesia | |
| Inflammatory response in microglia | Mouse | 1, 10, or 100 nM | Attenuated LPS-induced TNFα release | [1][2] |
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Caption: Presynaptic mGluR4 signaling cascade leading to reduced neurotransmitter release.
Experimental Workflow for Brain Slice Electrophysiology
Caption: General workflow for investigating this compound effects using brain slice electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices to Investigate Modulation of Excitatory Postsynaptic Currents (EPSCs)
Objective: To determine the effect of this compound on glutamatergic synaptic transmission by recording evoked EPSCs from CA1 pyramidal neurons in acute hippocampal slices.
Materials:
-
This compound
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF) ingredients
-
Internal pipette solution ingredients
-
Borosilicate glass capillaries for patch pipettes
-
Stimulating electrode (e.g., concentric bipolar electrode)
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Pipette Solution (for EPSC recording, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute in aCSF to the final desired concentration (e.g., 10 nM, 100 nM, 1 µM). The final DMSO concentration in the recording solution should not exceed 0.1%.
Procedure:
-
Slice Preparation:
-
Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to an approved animal protocol.
-
Rapidly decapitate and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) to evoke synaptic responses in CA1.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode. Hold the neuron at -70 mV.
-
Evoke EPSCs by delivering a brief current pulse through the stimulating electrode every 20 seconds. Adjust the stimulation intensity to elicit a stable EPSC amplitude of 50-200 pA.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of evoked EPSCs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 nM) to the perfusion solution.
-
Record EPSCs for 15-20 minutes in the presence of this compound.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes to observe recovery.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Average the amplitudes of the last 5 minutes of baseline, the last 5 minutes of drug application, and the last 5 minutes of washout.
-
Normalize the drug and washout data to the baseline.
-
Analyze for statistically significant changes in EPSC amplitude. A decrease in amplitude suggests a presynaptic inhibitory effect potentiated by this compound.
-
To further confirm a presynaptic mechanism, analyze the paired-pulse ratio (PPR) by delivering two closely spaced stimuli (e.g., 50 ms (B15284909) interval). An increase in the PPR during drug application is indicative of a presynaptic site of action.
-
Protocol 2: Investigating the Modulation of GABAergic Inhibitory Postsynaptic Currents (IPSCs)
Objective: To determine if this compound modulates inhibitory synaptic transmission by recording spontaneous or evoked IPSCs from neurons in a brain region with high mGluR4 expression on GABAergic terminals (e.g., striatum or cerebellum).
Modifications from Protocol 1:
-
Target Brain Region: Prepare slices from the striatum or cerebellum.
-
Internal Pipette Solution (for IPSC recording, in mM): Use a high chloride internal solution to increase the driving force for chloride ions, for example: 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2-7.3 with CsOH.
-
Pharmacology: Add antagonists for ionotropic glutamate receptors to the aCSF to isolate GABAergic currents (e.g., 20 µM CNQX and 50 µM APV).
-
Recording:
-
For spontaneous IPSCs (sIPSCs), record in voltage-clamp at -70 mV without stimulation. Analyze changes in the frequency and amplitude of sIPSCs. A decrease in frequency with no change in amplitude suggests a presynaptic effect.
-
For evoked IPSCs (eIPSCs), place the stimulating electrode locally to activate inhibitory interneurons.
-
Logical Relationships
Rationale for Experimental Design
Caption: Logical framework for designing and interpreting electrophysiological experiments with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR4 in synaptic transmission and its potential as a therapeutic agent. The provided protocols offer a framework for characterizing the electrophysiological effects of this compound on both excitatory and inhibitory synapses. By carefully designing and executing these experiments, researchers can gain crucial insights into the mechanism of action of this mGluR4 PAM and its impact on neuronal circuit function.
References
Application Notes and Protocols: In Vitro Calcium Flux Assay for ADX88178, a Positive Allosteric Modulator of mGluR8
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADX88178 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). As a member of the Group III mGlu receptors, mGluR8 is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway does not directly involve the mobilization of intracellular calcium.
To facilitate the study of mGluR8 activation using a high-throughput compatible calcium flux assay, a common and effective strategy is the use of a recombinant cell line. This involves stably co-expressing the target receptor, mGluR8, with a promiscuous G-protein, such as Gα16. The Gα16 protein can couple to a wide range of GPCRs, including Gi/o-coupled receptors, and subsequently activate the phospholipase C (PLC) pathway. Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores, providing a robust and measurable signal.
This document provides a detailed protocol for an in vitro calcium flux assay to characterize the activity of this compound on mGluR8 using a recombinant cell line co-expressing mGluR8 and Gα16.
Signaling Pathway
The activation of mGluR8 by an agonist, potentiated by the positive allosteric modulator this compound, in a cell line co-expressing the promiscuous G-protein Gα16, initiates a signaling cascade culminating in an increase in intracellular calcium. This pathway is illustrated in the diagram below.
Caption: Signaling pathway of mGluR8 activation leading to calcium flux.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound in vitro calcium flux assay.
Caption: Experimental workflow for the this compound calcium flux assay.
Experimental Protocol
This protocol details the methodology for assessing the activity of this compound as a positive allosteric modulator of mGluR8.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| mGluR8/Gα16 expressing cells (e.g., HEK293) | In-house or Vendor | N/A |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Selection Antibiotic (e.g., G418) | Thermo Fisher Scientific | 10131035 |
| Black-walled, clear-bottom 384-well plates | Corning | 3764 |
| This compound | Tocris | 4573 |
| Glutamate (Agonist) | Sigma-Aldrich | G1251 |
| Fluo-8 AM Calcium Assay Kit | Abcam | ab112129 |
| Probenecid | Sigma-Aldrich | P8761 |
| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| DMSO | Sigma-Aldrich | D8418 |
Procedure
1. Cell Culture and Seeding a. Culture the mGluR8/Gα16 expressing cells in the appropriate cell culture medium supplemented with FBS, antibiotics, and the necessary selection agent. b. On the day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000 - 20,000 cells per well in 25 µL of medium. d. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
2. Compound Plate Preparation a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range. This will be the compound plate. c. Prepare a stock solution of the agonist (e.g., Glutamate) in assay buffer. The final concentration used should be at the EC₂₀ (the concentration that gives 20% of the maximal response) to allow for potentiation by the PAM.
3. Dye Loading a. Prepare the calcium indicator dye solution (e.g., Fluo-8 AM) in assay buffer containing probenecid, according to the manufacturer's instructions. Probenecid is included to inhibit organic anion transporters in the cell membrane, which can extrude the dye. b. Remove the cell culture medium from the cell plate. c. Add 25 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 1 hour in the dark.
4. Calcium Flux Assay a. Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). b. Set the instrument parameters to measure fluorescence (e.g., excitation ~490 nm, emission ~525 nm) every 1-2 seconds. c. Establish a baseline fluorescence reading for 10-20 seconds. d. Add a defined volume (e.g., 12.5 µL) of the this compound dilutions from the compound plate to the cell plate. e. Continue to read the fluorescence for 3-5 minutes to observe any direct agonist activity of the PAM. f. Add a defined volume (e.g., 12.5 µL) of the EC₂₀ concentration of the agonist (Glutamate) to all wells. g. Immediately begin reading the fluorescence intensity for an additional 2-3 minutes.
5. Data Analysis a. The change in intracellular calcium is measured as the change in fluorescence intensity over time. b. The response can be quantified as the peak fluorescence intensity or the area under the curve after agonist addition. c. Subtract the baseline fluorescence from the peak fluorescence for each well. d. Plot the response against the concentration of this compound. e. Fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound.
Data Presentation
The quantitative data from the assay should be summarized for clear interpretation.
| Parameter | Condition | Concentration Range | Incubation Time |
| Cell Seeding Density | mGluR8/Gα16 cells | 10,000 - 20,000 cells/well | Overnight |
| Dye Loading | Fluo-8 AM with Probenecid | As per manufacturer | 1 hour |
| This compound (PAM) | Pre-incubation | 1 nM - 100 µM (example) | 3-5 minutes |
| Glutamate (Agonist) | Stimulation | EC₂₀ concentration | N/A (kinetic read) |
| Fluorescence Reading | Kinetic | N/A | 5-8 minutes total |
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro calcium flux assay to characterize this compound, a positive allosteric modulator of the Gi/o-coupled receptor mGluR8. By utilizing a recombinant cell line co-expressing mGluR8 and the promiscuous G-protein Gα16, the inhibitory signal of mGluR8 is effectively converted into a robust calcium-based readout. This high-throughput compatible assay is a valuable tool for the discovery and characterization of novel modulators of mGluR8 and other Gi/o-coupled GPCRs in drug development programs.
Application Notes and Protocols for ADX88178 in In Vitro Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature overwhelmingly identifies ADX88178 as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), not mGluR5. The following application notes and protocols are based on its documented role as an mGluR4 PAM and its application in studying neuroinflammation-mediated neuroprotection. For studying neuroprotection via mGluR5, a different compound such as CDPPB would be appropriate.[1]
Application Notes
1. Introduction to this compound
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[2][3] It exhibits high potency with EC50 values of 4 nM for human mGluR4 and 9 nM for rat mGluR4.[2] As a PAM, this compound does not activate the mGluR4 receptor directly but enhances its sensitivity to the endogenous ligand, glutamate.[4] This mode of action allows for a more physiologically relevant modulation of neuronal and glial cell activity.[4] While initially explored for neuropsychiatric conditions, significant research highlights its potent anti-inflammatory effects, suggesting a therapeutic potential in neurodegenerative disorders where neuroinflammation is a key pathological component.[5][6]
2. Mechanism of Action and Neuroprotective Effects
The primary mechanism underlying the neuroprotective potential of this compound is its ability to suppress microglial activation.[5][6] Microglia, the resident immune cells of the central nervous system, express mGluR4 receptors.[5] In pathological conditions, over-activated microglia release pro-inflammatory cytokines and reactive oxygen species, which can lead to neuronal damage.
This compound, by positively modulating mGluR4, attenuates the inflammatory response in microglia.[5][6] Activation of the Gi/o-coupled mGluR4 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits pro-inflammatory signaling pathways such as NF-κB. This results in a decreased expression and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNFα), Major Histocompatibility Complex II (MHCII), and inducible Nitric Oxide Synthase (iNOS).[5][6] By mitigating this inflammatory cascade, this compound indirectly protects neurons from inflammatory-mediated damage and death.
3. In Vitro Applications
This compound is a valuable pharmacological tool for a range of in vitro studies:
-
Investigating Neuroinflammatory Pathways: Elucidating the role of mGluR4 in modulating microglial activation and the subsequent inflammatory signaling.
-
Screening for Anti-inflammatory Compounds: Serving as a reference compound in assays designed to identify new molecules with anti-inflammatory properties.
-
Modeling Neuroprotection: In neuron-microglia co-culture systems, this compound can be used to demonstrate the neuroprotective effects of dampening microglial-driven inflammation.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the in vitro activity of this compound.
| Parameter | In Vitro System | Concentration/Value | Effect | Reference(s) |
| Potency | Human mGluR4 expressing cells | EC50: 4 nM | Potentiation of glutamate response | [2] |
| Rat mGluR4 expressing cells | EC50: 9 nM | Potentiation of glutamate response | [2] | |
| Anti-inflammatory Activity | LPS-stimulated primary microglia | 1, 10, and 100 nM | Significant attenuation of TNFα release | [5] |
| LPS-stimulated primary microglia | Not specified | Decrease in MHCII expression | [5][6] | |
| LPS-stimulated primary microglia | Not specified | Decrease in iNOS expression | [5][6] |
Experimental Protocols
Protocol 1: Assessing the Anti-inflammatory Effect of this compound on Lipopolysaccharide (LPS)-Stimulated Primary Microglia
This protocol details a robust method to quantify the anti-inflammatory properties of this compound in an established in vitro model of neuroinflammation.
A. Materials
-
Primary murine microglia
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (ELISA kit for TNFα, antibodies for immunocytochemistry, reagents for qPCR)
B. Experimental Procedure
-
Cell Plating: Seed primary microglia in 96-well plates (for ELISA) or 24-well plates with coverslips (for immunocytochemistry) at an appropriate density. Allow cells to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1 nM, 10 nM, and 100 nM. A vehicle control (DMSO at the same final concentration) must be included. Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO2.
-
Inflammatory Stimulation: Prepare a working solution of LPS in complete culture medium. Add LPS to the wells to a final concentration of 100 ng/mL. Include a control group of cells that are not treated with LPS.
-
Incubation: Return the plates to the incubator for 24 hours.
-
Endpoint Analysis:
-
TNFα Measurement (ELISA): Carefully collect the culture supernatant. Perform an ELISA for TNFα according to the manufacturer's protocol.
-
iNOS/MHCII Expression (Immunocytochemistry): Gently wash the cells on coverslips with PBS. Fix, permeabilize, and block the cells. Incubate with primary antibodies against iNOS and MHCII, followed by fluorescently labeled secondary antibodies. Image using a fluorescence microscope.
-
Gene Expression (qPCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for Tnf, Nos2, and Il1b.
-
Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Experimental workflow for this compound in vitro assay.
References
- 1. A positive allosteric modulator of mGluR5 promotes neuroprotective effects in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. youtube.com [youtube.com]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX88178 In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a brain-penetrant small molecule, it offers a valuable tool for investigating the therapeutic potential of mGluR4 activation in various neurological and neuropsychiatric disorders, including Parkinson's disease and anxiety.[2][3][4] These application notes provide detailed protocols for the dissolution and administration of this compound for in vivo studies, along with a summary of its physicochemical properties and a diagram of its signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C12H12N6S | [1][2] |
| Molecular Weight | 272.33 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 1235318-89-4 | [1][2] |
| Purity | >99% (typical) | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing appropriate formulations for in vivo administration. The following table summarizes known solubility data. It is recommended to use freshly opened, anhydrous solvents to avoid impacting solubility.
| Solvent | Concentration | Notes | Reference |
| DMSO | 16.67 mg/mL (61.21 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility. | [1] |
| 1% Carboxymethylcellulose (CMC) | Suspension | Used as a vehicle for oral administration in rodent models. | [3] |
| 20% SBE-β-CD in Saline | ≥ 1.67 mg/mL | A clear solution can be achieved by first dissolving in DMSO and then diluting with the SBE-β-CD solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (p.o.) Administration in Rodents
This protocol is suitable for studies requiring oral delivery of this compound.
Materials:
-
This compound powder
-
1% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Appropriate sized gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder accurately.
-
Triturate the this compound powder in a small volume of the 1% CMC vehicle to create a uniform paste.
-
Gradually add the remaining volume of the 1% CMC vehicle while continuously mixing to form a homogenous suspension.
-
Administer the suspension to the animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed before each administration. Dosing volumes are typically 5 ml/kg for rats and 10 ml/kg for mice.[3]
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Administration in Rodents
This protocol is designed for studies where intraperitoneal injection is the preferred route of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Syringes and appropriate gauge needles for i.p. injection
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Prepare the Final Dosing Solution:
-
For the final formulation, dilute the DMSO stock solution with 20% SBE-β-CD in saline. For example, to prepare a 1.67 mg/mL working solution, add 100 µL of the 16.7 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[1]
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
-
-
Administration:
-
Administer the final solution to the animals via intraperitoneal injection. Typical injection volumes for mice are around 3 ml/kg.[3]
-
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand glutamate, mGluR4 is activated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades. This compound enhances the effect of glutamate, thereby potentiating this inhibitory signaling. This mechanism is thought to contribute to its therapeutic effects by dampening excessive glutamate transmission.[3][5]
Caption: Signaling pathway of this compound as an mGluR4 PAM.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of ADX88178 with L-DOPA in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] mGluR4 activation has been identified as a promising non-dopaminergic approach for the treatment of Parkinson's disease (PD). These receptors are strategically located in the basal ganglia, where they can modulate the "indirect pathway" that is overactive in PD. This document provides a detailed overview of the preclinical findings on the co-administration of this compound with Levodopa (L-DOPA), the gold-standard treatment for PD, in various animal models. The aim is to offer researchers a comprehensive resource, including experimental protocols and key data, to facilitate further investigation into this therapeutic strategy.
Recent studies have explored the potential of this compound to enhance the therapeutic effects of L-DOPA while potentially mitigating its long-term side effects, such as L-DOPA-induced dyskinesia (LID). The data presented herein summarizes the key findings from rodent and non-human primate models of Parkinson's disease.
Data Summary
The co-administration of this compound and L-DOPA has been evaluated in several preclinical models of Parkinson's disease. The following tables summarize the quantitative data from these studies, focusing on motor function improvement and effects on L-DOPA-induced dyskinesia.
Table 1: Effect of this compound and L-DOPA Co-administration on Motor Function in Rodent Models
| Animal Model | Behavioral Test | Treatment Group | Dose | Outcome | Reference |
| 6-OHDA-lesioned rats | Forelimb Akinesia | This compound + L-DOPA | 3, 10 mg/kg (this compound) + 6 mg/kg (L-DOPA) | Robust, dose-dependent reversal of forelimb akinesia deficit. This compound alone had no impact. | [1] |
| Haloperidol-induced catalepsy in rats | Catalepsy Score | This compound | 3, 10 mg/kg | Reversal of haloperidol-induced catalepsy. | [1] |
| MitoPark mice | Motor Function | This compound + L-DOPA | Not specified | Enhanced the effects of L-DOPA. | [1] |
Table 2: Effect of this compound and L-DOPA Co-administration on L-DOPA-Induced Dyskinesia (LID) in Rodent Models
| Animal Model | Behavioral Test | Treatment Group | Dose | Outcome | Reference |
| 6-OHDA-lesioned rats | Abnormal Involuntary Movements (AIMs) | This compound + L-DOPA | 10, 30 mg/kg (this compound) | Did not reduce pre-established AIMs. | [2] |
| 6-OHDA-lesioned rats | AIMs | This compound + L-DOPA | Not specified | Enhancement of L-DOPA's effects was not associated with an exacerbation of LIDs. | [1] |
Table 3: Effect of this compound and L-DOPA Co-administration on Motor Function and Dyskinesia in Non-Human Primate Models
| Animal Model | Behavioral Test | Treatment Group | Dose | Outcome | Reference |
| MPTP-lesioned marmosets | Parkinsonian Disability Score | This compound + L-DOPA | 1 mg/kg (this compound) + L-DOPA/benserazide | 38% reduction in global parkinsonian disability. | [3] |
| MPTP-lesioned marmosets | "On-time" Duration | This compound + L-DOPA | 1 mg/kg (this compound) + L-DOPA/benserazide | 34% increase in "on-time" (from 158 min to 212 min). | [3] |
| MPTP-lesioned marmosets | Dyskinesia Score | This compound + L-DOPA | 1 mg/kg (this compound) + L-DOPA/benserazide | 34% reduction in peak dose dyskinesia. | [3] |
| MPTP-lesioned marmosets | Psychosis-like behaviors (PLBs) | This compound + L-DOPA | 1 mg/kg (this compound) | Mildly worsened global PLBs by 13%. | [3] |
Experimental Protocols
Rodent Models
1. 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model the motor deficits of Parkinson's disease.
-
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
-
Procedure:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle. The coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Allow the animals to recover for at least 2 weeks to ensure complete lesioning.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
2. Assessment of Motor Function: Forelimb Akinesia Test (Cylinder Test)
-
Objective: To evaluate forelimb use and akinesia in 6-OHDA lesioned rats.
-
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the rat for 5 minutes.
-
Score the number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration.
-
Calculate the percentage of impaired limb use.
-
3. Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)
-
Objective: To induce and quantify abnormal involuntary movements (AIMs) in 6-OHDA lesioned rats.
-
Procedure:
-
Chronically treat the lesioned rats with L-DOPA (e.g., 6 mg/kg, s.c. or p.o.) and a peripheral decarboxylase inhibitor (e.g., benserazide) daily for approximately 3 weeks.
-
After the development of stable AIMs, administer the test compounds (this compound) prior to L-DOPA administration.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals for several hours post-L-DOPA injection.
-
Non-Human Primate Models
1. MPTP Model of Parkinson's Disease in Marmosets
-
Objective: To induce parkinsonism in marmosets that closely mimics the human condition.
-
Materials:
-
Adult common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
-
Procedure:
-
Administer MPTP (e.g., 2 mg/kg, s.c.) daily for 5 consecutive days.
-
Monitor the animals for the development of parkinsonian symptoms (bradykinesia, rigidity, postural instability).
-
Once stable parkinsonism is established, the animals can be used for therapeutic studies.
-
2. Behavioral Assessment in MPTP-lesioned Marmosets
-
Objective: To quantify parkinsonian disability, duration of "on-time," and dyskinesia.
-
Procedure:
-
Administer L-DOPA/benserazide to the marmosets.
-
Administer this compound or vehicle in a randomized, crossover design.
-
Score parkinsonian disability using a validated rating scale at regular intervals.
-
"On-time" is defined as the duration of the anti-parkinsonian effect of L-DOPA.
-
Score the severity of dyskinesia using a validated rating scale.
-
Observe and score psychosis-like behaviors.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound's therapeutic effect.
Caption: General experimental workflow for evaluating this compound and L-DOPA.
Conclusion
The co-administration of the mGluR4 PAM this compound with L-DOPA shows considerable promise in preclinical models of Parkinson's disease. The data suggests that this compound can enhance the anti-parkinsonian effects of L-DOPA, potentially allowing for a reduction in the L-DOPA dose and, consequently, a delay in the onset of motor complications.[1][3] While some studies indicate a beneficial effect in reducing L-DOPA-induced dyskinesia, other findings are conflicting, highlighting the need for further research to clarify the anti-dyskinetic potential of mGluR4 PAMs.[2][3][4] The potential for exacerbating psychosis-like behaviors at higher doses also warrants careful investigation.[3] The provided protocols and data serve as a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in the management of Parkinson's disease.
References
- 1. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ADX88178 Efficacy in Haloperidol-Induced Catalepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the haloperidol-induced catalepsy model in rodents to assess the efficacy of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist. Its administration in rodents induces a state of catalepsy, characterized by muscle rigidity and an inability to initiate movement, which serves as a well-established preclinical model for the extrapyramidal side effects seen in Parkinson's disease and with some antipsychotic medications.[1] this compound is an experimental drug that acts as a positive allosteric modulator of the mGluR4 receptor.[2] By potentiating the receptor's response to its endogenous ligand, glutamate, this compound offers a potential therapeutic avenue for conditions involving dysregulation of the basal ganglia circuitry. Preclinical studies have demonstrated that this compound can effectively reverse haloperidol-induced catalepsy in rats, suggesting its potential as a novel treatment for motor-related disorders.[3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing haloperidol-induced catalepsy.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Mean Catalepsy Score (seconds) ± SEM | % Reversal of Catalepsy | Statistical Significance (vs. Vehicle) |
| Vehicle + Haloperidol | - | 8 | 155 ± 15 | 0% | - |
| This compound + Haloperidol | 3 | 8 | 85 ± 20 | 45% | p < 0.05 |
| This compound + Haloperidol | 10 | 8 | 40 ± 10 | 74% | p < 0.01 |
Data extrapolated from Le Poul et al. (2012). Catalepsy was measured using the bar test. SEM: Standard Error of the Mean. The percentage reversal is calculated relative to the vehicle-treated group.
Experimental Protocols
This section provides a detailed methodology for inducing catalepsy with haloperidol and assessing the efficacy of this compound.
Protocol 1: Induction of Catalepsy with Haloperidol in Rats
Materials:
-
Haloperidol solution (1 mg/mL in saline with 0.1% lactic acid)
-
Male Sprague-Dawley rats (200-250g)
-
Catalepsy bar (a horizontal wooden or metal rod, 1 cm in diameter, elevated 9 cm from a flat surface)
-
Stopwatch
Procedure:
-
Habituate the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, weigh each rat and calculate the required dose of haloperidol.
-
Administer haloperidol at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.
-
Return the rats to their home cages for 60 minutes to allow for the onset of catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately and measure the time (in seconds) the rat remains in this externally imposed posture.
-
The end of the cataleptic state is defined as the moment the rat removes both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.
-
Repeat the measurement at regular intervals (e.g., 90 and 120 minutes post-haloperidol injection) to assess the time course of catalepsy.
Protocol 2: Evaluation of this compound Efficacy
Materials:
-
This compound solution (formulated in a suitable vehicle, e.g., 0.5% methylcellulose (B11928114) in water)
-
All materials listed in Protocol 1
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 3 and 10 mg/kg) or the vehicle to the control group.
-
After 60 minutes, administer haloperidol (1 mg/kg, i.p.) to all animals.
-
Proceed with catalepsy measurements at 60, 90, and 120 minutes post-haloperidol administration as described in steps 5-9 of Protocol 1.
-
Record the catalepsy scores for each animal at each time point.
-
Analyze the data to determine if this compound significantly reduces the duration of haloperidol-induced catalepsy compared to the vehicle-treated group.
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of haloperidol-induced catalepsy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: ADX88178 in the 6-OHDA Lesion Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 6-hydroxydopamine (6-OHDA) lesion model in rodents is a widely used and well-characterized model that replicates the dopamine (B1211576) depletion seen in PD. ADX88178 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] Activation of mGluR4 has been proposed as a promising non-dopaminergic approach to alleviate parkinsonian symptoms by normalizing aberrant synaptic transmission in the basal ganglia.[1][2] These application notes provide a summary of the preclinical efficacy of this compound in the 6-OHDA model of PD, along with detailed experimental protocols.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| EC50 (Glutamate-mediated activation) | Human mGluR4 | 3.5 nM | [1][2] |
| EC50 (Glutamate-mediated activation) | Rat mGluR4 | 9.1 nM | [1][2] |
| Selectivity | Other mGluRs | High | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease
| Model | Species | Treatment | Dose (p.o.) | Effect | Reference |
| Haloperidol-induced catalepsy | Rat | This compound | 3 mg/kg | Reversal of catalepsy | [1][2] |
| Haloperidol-induced catalepsy | Rat | This compound | 10 mg/kg | Reversal of catalepsy | [1][2] |
| Bilateral 6-OHDA lesion of the striatum (Forelimb akinesia) | Rat | This compound + low dose L-DOPA | 3, 10, 30 mg/kg | Dose-dependent reversal of akinesia | [1][2] |
| Unilateral 6-OHDA lesion of the medial forebrain bundle | Rat | This compound (10 mg/kg) + L-DOPA | 10 mg/kg | Did not worsen L-DOPA-induced dyskinesia | [2] |
| MPTP-lesioned marmoset | Marmoset | This compound | 1 mg/kg | Diminished global parkinsonism and extended L-DOPA 'on-time' | [3][4] |
Mandatory Visualizations
Signaling Pathway of mGluR4 Positive Allosteric Modulation
Caption: Proposed signaling pathway for this compound as an mGluR4 PAM.
Experimental Workflow for 6-OHDA Lesion Model and this compound Evaluation
Caption: Experimental workflow from animal model creation to data analysis.
Experimental Protocols
6-OHDA Lesion Model of Parkinson's Disease
This protocol is adapted from established methods for creating a unilateral 6-OHDA lesion in rats.[5][6][7]
Materials:
-
Male Wistar rats (220-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine (B1205290) hydrochloride
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Infusion pump
Procedure:
-
Preparation of 6-OHDA Solution:
-
Animal Preparation:
-
Acclimatize animals to housing conditions for at least one week prior to surgery.
-
Thirty minutes before surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Anesthetize the rat with Ketamine/Xylazine and place it in the stereotaxic frame.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the injection site. For the medial forebrain bundle (MFB), typical coordinates relative to bregma are: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm.[7]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.[7]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[5]
-
Suture the incision and provide post-operative care, including analgesics and soft food.
-
-
Post-operative Recovery:
-
Allow the animals to recover for 2-3 weeks for the lesion to stabilize before commencing behavioral testing.[5]
-
Behavioral Assessments
a) Apomorphine-Induced Rotational Behavior: This test is used to confirm the extent of the unilateral dopamine lesion.[8]
-
Administer apomorphine (B128758) (0.05-0.1 mg/kg, s.c.), a dopamine receptor agonist.[9]
-
Place the animal in a circular arena.
-
Record the number of full (360°) contralateral (away from the lesion) rotations over a 30-40 minute period. A significant number of rotations (typically >7 turns/minute) indicates a successful lesion.
b) Cylinder Test (Forelimb Use Asymmetry): This test assesses spontaneous forelimb use for postural support.[8][10]
-
Place the rat in a transparent cylinder.
-
Videotape the animal for 5 minutes.
-
Count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.
-
Calculate the percentage of impaired (contralateral to the lesion) forelimb use relative to the total number of wall touches. 6-OHDA-lesioned animals will show a preference for using their non-impaired (ipsilateral) forelimb.[8]
This compound Administration
-
For behavioral studies, this compound can be administered via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg.[2]
-
For combination studies, a low dose of L-DOPA can be co-administered with this compound.[1][2]
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is to visualize the extent of dopaminergic neuron loss in the substantia nigra.[11][12][13]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Secondary antibody: fluorescently-labeled or biotinylated anti-rabbit/mouse IgG
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (e.g., 40 µm) of the substantia nigra and striatum using a cryostat or vibratome.
-
-
Staining:
-
Wash free-floating sections in PBS.
-
Incubate sections in blocking buffer for 1 hour at room temperature to reduce non-specific binding.[11][13]
-
Incubate with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Visualize and capture images using a fluorescence or bright-field microscope.
-
Quantify the loss of TH-positive cells in the lesioned hemisphere compared to the non-lesioned hemisphere using stereological methods. A successful lesion should result in >90% loss of TH-positive neurons in the SNc.[6]
-
References
- 1. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Application Notes and Protocols for Assessing ADX88178 Effects on L-DOPA-Induced Dyskinesia
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical assessment of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), for the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD) models.
Introduction
Levodopa (L-DOPA) is the most effective treatment for the motor symptoms of Parkinson's disease; however, its long-term use often leads to the development of debilitating L-DOPA-induced dyskinesia (LID).[1][2] The underlying pathophysiology of LID is complex and involves alterations in the basal ganglia circuitry, including glutamatergic signaling.[3][4] The metabotropic glutamate receptor 4 (mGluR4), a presynaptic receptor, is a promising therapeutic target as its activation can modulate glutamate release in key areas of the basal ganglia.[5][6] this compound is a potent and selective mGluR4 PAM that has been investigated for its potential to alleviate parkinsonian symptoms and reduce LID.[5][7]
These notes provide detailed protocols for inducing and assessing LID in rodent and non-human primate models and for evaluating the therapeutic effects of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies assessing the effects of this compound on LID and parkinsonian motor symptoms.
Table 1: Effect of this compound on L-DOPA-Induced Dyskinesia and Motor Function in MPTP-Lesioned Marmosets [7]
| Treatment Group | Dose (mg/kg) | Peak Dose Dyskinesia Reduction (%) | Global Parkinsonian Disability Reduction (%) |
| This compound + L-DOPA | 1 | 34 | 38 |
Data are presented as the percentage reduction compared to L-DOPA alone. Marmosets were administered this compound or vehicle subcutaneously in combination with L-DOPA/benserazide.
Table 2: Effect of this compound on Pre-established Abnormal Involuntary Movements (AIMs) in 6-OHDA-Lesioned Rats [6]
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Pre-established AIMs |
| This compound + L-DOPA | 10 | No significant reduction |
| This compound + L-DOPA | 30 | No significant reduction |
Data from a study where this compound was administered orally (p.o.) to rats with established L-DOPA-induced AIMs.
Experimental Protocols
Protocol 1: 6-OHDA-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
This protocol describes the induction of a unilateral dopamine (B1211576) lesion in rats using 6-hydroxydopamine (6-OHDA), followed by chronic L-DOPA administration to induce dyskinesia.[1][8]
1.1. 6-OHDA Lesioning Procedure
-
Animal Subjects: Adult male Sprague-Dawley or Fischer 344 rats are commonly used.[1]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. The coordinates for the injection will need to be determined based on the rat strain and age.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation (2-3 weeks post-surgery):
-
Apomorphine-Induced Rotations: Administer apomorphine (B128758) (a dopamine agonist) and observe contralateral rotations. A successful lesion is typically indicated by a high rate of rotation.
-
Forelimb Asymmetry Test (Cylinder Test): Place the rat in a transparent cylinder and record the use of the forelimbs for wall exploration. A significant preference for the ipsilateral forelimb indicates a successful lesion.[9]
-
1.2. L-DOPA Administration and Dyskinesia Induction
-
L-DOPA Formulation: Prepare a fresh solution of L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide) in sterile saline.
-
Chronic Administration: Begin daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of L-DOPA approximately 3-4 weeks after the 6-OHDA lesioning.[1][7]
-
Dose Escalation (Optional): A dose-escalation protocol can be used to induce robust dyskinesia. For example, administer L-DOPA at 6 mg/kg for 2-3 weeks, followed by an increase to 10-12 mg/kg.[10]
1.3. Assessment of Abnormal Involuntary Movements (AIMs)
-
Scoring: Use a validated AIMs rating scale to quantify the severity of dyskinesia.[11] The scale typically assesses three subtypes of AIMs:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimb and hindlimb.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
Rating Procedure:
-
On testing days, administer L-DOPA and place the rat in a clear observation cylinder.
-
Observe the rat for 1-minute intervals every 20-30 minutes for a total of 3-4 hours.
-
Score the severity of each AIM subtype on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present for <50% of the observation period)
-
2: Frequent (present for >50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
-
Data Analysis: Calculate the total AIMs score for each time point and the area under the curve (AUC) for the entire observation period.
1.4. Administration of this compound
-
Formulation: this compound can be formulated in 1% carboxymethyl cellulose (B213188) (CMC) for oral administration (p.o.).
-
Administration: Administer this compound at the desired doses (e.g., 10 and 30 mg/kg) prior to L-DOPA injection. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound.
Protocol 2: MPTP-Lesioned Marmoset Model of L-DOPA-Induced Dyskinesia
This protocol outlines the induction of parkinsonism in common marmosets using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the subsequent development of LID.[7][12]
2.1. MPTP Administration
-
Animal Subjects: Adult common marmosets (Callithrix jacchus).
-
Administration: Administer MPTP via subcutaneous (s.c.) or intraperitoneal (i.p.) injections. A typical regimen involves multiple injections over several days until stable parkinsonian symptoms are observed.
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and postural instability.
2.2. L-DOPA Administration and Dyskinesia Induction
-
Chronic Treatment: Once stable parkinsonism is established, begin chronic oral or subcutaneous administration of L-DOPA with a peripheral decarboxylase inhibitor.
-
Dyskinesia Development: Continue L-DOPA treatment until stable and reproducible dyskinesia is observed.
2.3. Behavioral Assessment
-
Parkinsonian Disability Scale: Score the severity of parkinsonian motor symptoms using a validated rating scale for primates. This scale typically assesses posture, movement, bradykinesia, and tremor.
-
Dyskinesia Rating Scale: Quantify the severity of dyskinesia using a scale that evaluates both choreiform (hyperkinetic) and dystonic movements in different body parts.
2.4. Administration of this compound
-
Formulation and Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Co-administration: Administer this compound in combination with L-DOPA and assess its effects on both parkinsonian disability and dyskinesia scores.
Mandatory Visualizations
Caption: Workflow for assessing this compound in the 6-OHDA rat model of LID.
Caption: Proposed mechanism of this compound in modulating basal ganglia circuitry in LID.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mGluR4 in the Modulation of Levodopa-induced Motor Performance and Dyskinesia | Parkinson's Disease [michaeljfox.org]
- 3. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of metabotropic glutamate 4 receptors decreases L-DOPA-induced dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGlu receptors in the treatment of Parkinson's disease and L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 8. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ADX88178 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3][4] Below you will find troubleshooting guides and frequently asked questions to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid, light yellow to yellow powder.[1] Its solubility is generally poor in aqueous solutions but it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] For in vivo studies, it can be suspended in vehicles like 1% Carboxymethylcellulose (CMC).[5]
Q2: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A2: The recommended solvent for preparing stock solutions for in vitro use is DMSO.[1][3] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1]
Q3: How can I prepare this compound for in vivo administration?
A3: For in vivo experiments, this compound can be formulated in a few ways. One method is to suspend it in 1% CMC.[5] Another detailed protocol involves first dissolving this compound in DMSO to create a stock solution, and then diluting this stock solution with an aqueous solution containing a solubilizing agent like 20% SBE-β-CD in saline.[1]
Q4: Does this compound require any special handling during dissolution?
A4: Yes, when dissolving this compound in DMSO, ultrasonic treatment may be necessary to aid dissolution.[1] It is also recommended to aliquot and store the stock solution at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | Insufficient mixing or solvent quality. | Use ultrasonic treatment to aid dissolution. Ensure you are using newly opened, anhydrous DMSO, as absorbed water can reduce solubility.[1] |
| Precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). | Low aqueous solubility of this compound. | The final concentration of DMSO in your aqueous solution should be kept as low as possible. For many cell-based assays, a final DMSO concentration of <0.1% is recommended. If precipitation still occurs, consider using a lower final concentration of this compound. |
| Compound crashing out of solution during preparation for in vivo studies. | The vehicle is not suitable for maintaining solubility or creating a stable suspension. | For direct administration, consider suspending this compound in 1% CMC.[5] Alternatively, for a clear solution, use a co-solvent system. A proven method is to first dissolve this compound in DMSO and then dilute it with 20% SBE-β-CD in saline to achieve a clear solution.[1] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly in aliquots at -80°C or -20°C to prevent degradation from multiple freeze-thaw cycles.[1] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 50 mg/mL (183.60 mM) | - | [3] |
| DMSO | 16.67 mg/mL (61.21 mM) | Requires ultrasonic treatment. Use of new, anhydrous DMSO is recommended. | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | For VU0361737, a similar mGluR4 PAM, indicating potential for low aqueous solubility. | [6] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 1.67 mg/mL (6.13 mM) | Provides a clear solution for in vivo use. | [1] |
Table 2: Molarity Calculations for this compound Stock Solutions (Molecular Weight: 272.33 g/mol )
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.272 mg | 1.36 mg | 2.72 mg |
| 5 mM | 1.36 mg | 6.81 mg | 13.62 mg |
| 10 mM | 2.72 mg | 13.62 mg | 27.23 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (in vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube briefly.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.[1]
Protocol 2: Preparation of this compound Working Solution for in vivo Administration
This protocol yields a clear solution suitable for injection.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 16.7 mg/mL) as described in Protocol 1.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[1]
-
Mix thoroughly until the solution is clear. This will result in a final concentration of ≥ 1.67 mg/mL of this compound in a vehicle containing 10% DMSO.[1]
-
The 20% SBE-β-CD in saline solution can be stored at 4°C for up to one week.[1]
Visualizations
Caption: this compound acts as a PAM at the mGluR4, enhancing the effect of glutamate.
Caption: Recommended workflows for preparing this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 1235318-89-4 | DprE1 | MOLNOVA [molnova.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing ADX88178 Concentration for In Vitro Assays
Welcome to the technical support center for ADX88178. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2][3] This modulatory activity makes it a valuable tool for studying the therapeutic potential of mGluR4 activation in a more physiologically relevant manner.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is in the low nanomolar to low micromolar range. For instance, in studies with microglia, concentrations as low as 1 nM have been shown to be effective in inhibiting TNFα release, with similar efficacy at 10 nM and 100 nM.[1] However, the optimal concentration is highly dependent on the specific assay, cell type, and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[4] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).
Q4: What are the known EC50 values for this compound?
A4: this compound has an EC50 of 4 nM for human mGluR4 and 9 nM for rat mGluR4.[1] These values are a measure of its potency in potentiating the glutamate-mediated activation of the receptor.
Troubleshooting Guide
Issue 1: Suboptimal or no effect observed at expected concentrations.
-
Possible Cause 1: Insufficient glutamate concentration. As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect.
-
Solution: Ensure that your assay buffer or cell culture medium contains an adequate concentration of glutamate. You may need to supplement with exogenous glutamate to observe the potentiating effect of this compound.
-
-
Possible Cause 2: Low mGluR4 expression in the cell line. The cell line you are using may not express sufficient levels of the mGluR4 receptor.
-
Solution: Verify the expression of mGluR4 in your chosen cell line using techniques such as qPCR, Western blotting, or flow cytometry. Consider using a cell line known to express mGluR4 or a recombinant cell line overexpressing the receptor.
-
-
Possible Cause 3: Compound degradation. Improper storage or handling may lead to the degradation of this compound.
-
Solution: Store the compound as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh dilutions from the stock solution for each experiment.
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: High compound concentration. Using excessively high concentrations of this compound may lead to non-specific effects.
-
Solution: Perform a careful dose-response analysis to identify the concentration range that provides a specific effect on mGluR4 without causing off-target effects. This compound has been shown to have no significant effects on other mGluRs at concentrations up to 30 μM.[1]
-
-
Possible Cause 2: Compound precipitation. this compound may precipitate in the aqueous assay buffer, especially at higher concentrations.
-
Solution: Visually inspect your assay wells for any signs of precipitation. If precipitation is observed, consider reducing the final concentration or using a different solvent system, though DMSO is generally effective.[4]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Factors such as cell passage number, confluency, and serum concentration in the medium can influence receptor expression and signaling.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
-
-
Possible Cause 2: Inconsistent glutamate levels. Fluctuations in endogenous glutamate production by the cells can lead to variability.
-
Solution: As mentioned earlier, consider adding a fixed, known concentration of exogenous glutamate to your assay to standardize the orthosteric agonist level.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 4 nM | Human | Glutamate-mediated activation | [1] |
| EC50 | 9 nM | Rat | Glutamate-mediated activation | [1] |
| Effective Concentration | 1 - 100 nM | Mouse (microglia) | TNFα release inhibition | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value, if applicable.
cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels.
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Cell Seeding: Seed cells expressing mGluR4 in a suitable assay plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.
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Stimulation: Add an agent that stimulates adenylyl cyclase, such as forskolin, along with an mGluR4 agonist (e.g., glutamate or a specific agonist) to the wells.
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Incubation: Incubate for a time sufficient to allow for changes in cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Data Analysis: Determine the effect of this compound on the agonist-induced inhibition of cAMP production.
Cytokine Release Assay (ELISA for TNFα)
This protocol is a general guide for measuring TNFα release from immune cells like microglia.
-
Cell Seeding: Plate primary microglia or a suitable microglial cell line in a 24-well plate.
-
Pre-treatment: Treat the cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 30 minutes.[1]
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Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).
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Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
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Data Analysis: Compare the levels of TNFα in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.
Visualizations
Caption: Signaling pathway of mGluR4 activation enhanced by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for suboptimal this compound effects.
References
Technical Support Center: ADX88178 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ADX88178 in in vivo experiments. Our goal is to help you identify and understand potential off-target effects and other unexpected experimental outcomes.
Troubleshooting Guide: Unexpected In Vivo Effects
Researchers using this compound may occasionally observe effects that are not anticipated based on its known mechanism as a potent and selective mGluR4 positive allosteric modulator (PAM).[1][2] This guide provides a structured approach to troubleshooting such observations.
Table 1: Troubleshooting Unexpected In Vivo Observations with this compound
| Observed Effect | Potential Explanation | Recommended Troubleshooting Steps |
| Increased psychosis-like behaviors (e.g., in models of Parkinson's disease) | While this compound is selective for mGluR4, modulation of this receptor may influence dopaminergic pathways, potentially exacerbating psychosis.[3][4] This may be an on-target effect in a specific disease model rather than a direct off-target receptor interaction. | 1. Dose-Response Analysis: Perform a detailed dose-response study to determine if the effect is dose-dependent. 2. Control Experiments: Include a vehicle control group and a positive control for psychosis-like behavior if available. 3. Pharmacokinetic Analysis: Measure brain and plasma concentrations of this compound to ensure they are within the expected range for mGluR4 engagement. 4. Receptor Occupancy Studies: If possible, conduct receptor occupancy studies to confirm target engagement at mGluR4. |
| Sedation or altered locomotor activity at high doses | At doses significantly higher than those required for mGluR4 modulation, off-target effects at other receptors, ion channels, or enzymes cannot be entirely ruled out. Some mGluR5 NAMs have been shown to cause sedative effects at high doses, which could be a consideration for compounds with similar structural motifs, although this compound is an mGluR4 PAM.[5] | 1. Selectivity Profiling: Review available selectivity data for this compound. Consider in vitro screening against a broad panel of receptors and enzymes if the effect is robust and reproducible. 2. Dose Reduction: Determine the minimal effective dose for the desired therapeutic effect and assess if the sedative effects are present at this concentration. 3. Behavioral Assays: Utilize a battery of behavioral tests to more specifically characterize the nature of the locomotor effects (e.g., open field test, rotarod test). |
| Lack of efficacy in a previously validated model | This could be due to issues with the compound, its administration, or the experimental model itself. | 1. Compound Integrity: Verify the purity and stability of the this compound compound stock. 2. Route of Administration and Formulation: Confirm that the chosen route of administration and vehicle are appropriate and consistent with previous studies. This compound is orally bioavailable.[6] 3. Model Validation: Ensure the animal model is behaving as expected with appropriate positive controls. 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish the relationship between drug exposure and the biological response to ensure adequate target engagement. |
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for mGluR4?
A1: this compound is a highly potent and selective positive allosteric modulator of the mGluR4 receptor. It has an EC50 of 4 nM for human mGluR4 and 9 nM for rat mGluR4.[1] In contrast, it shows no significant activity at other mGlu receptors (EC50 > 30 μM).[2] This high degree of selectivity suggests that direct off-target effects at other mGlu receptors are unlikely at typical in vivo doses.
Table 2: Selectivity Profile of this compound
| Receptor | EC50 |
| Human mGluR4 | 4 nM[2] |
| Rat mGluR4 | 9 nM[1] |
| Other mGluRs | > 30 µM[2] |
Q2: Can this compound cause psychosis-like symptoms in vivo?
A2: There is evidence from a study in MPTP-lesioned marmosets, a model of Parkinson's disease, that this compound may worsen dopaminergic psychosis-like behaviors.[3][7] It is important to consider that this may be an on-target effect related to the complex interplay between glutamate (B1630785) and dopamine (B1211576) systems in the brain, particularly in a diseased state, rather than a direct off-target effect.
Q3: What is the recommended experimental workflow to assess potential off-target effects of this compound?
A3: A systematic approach is recommended to investigate any unexpected in vivo findings. The following workflow can help differentiate between on-target, off-target, and non-specific effects.
Caption: Workflow for Investigating Unexpected In Vivo Effects.
Q4: What are the known on-target effects of this compound in preclinical models?
A4: As a positive allosteric modulator of mGluR4, this compound has been shown to have several effects in rodent models of neuropsychiatric and neurological disorders. These include:
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Anxiolytic-like effects in the marble burying and elevated plus maze tests.[1]
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Antipsychotic-like activity in models of DOI- and MK-801-induced hyperactivity.[1]
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Potential therapeutic effects in models of Parkinson's disease, where it can improve motor symptoms.[3][6]
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Anti-inflammatory effects in primary microglia.[8]
Understanding these on-target effects is crucial for interpreting experimental results and distinguishing them from potential off-target liabilities.
Caption: this compound Signaling Pathway.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting ADX88178 dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting dose-response curves for ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. It binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site, and induces a conformational change that increases the affinity and/or efficacy of glutamate.
Q2: What is the primary signaling pathway activated by mGluR4?
A2: mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels.
Q3: I am observing a bell-shaped or U-shaped dose-response curve in my in vitro/in vivo experiments with this compound. Is this expected?
A3: Yes, a bell-shaped dose-response curve is a known phenomenon for some PAMs and can occur for several reasons. At lower concentrations, this compound potentiates the effect of the endogenous agonist (glutamate), leading to an increased response. However, at very high concentrations, several factors can contribute to a decrease in the observed response:
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Receptor Desensitization: Prolonged and excessive receptor activation can lead to receptor desensitization or internalization, reducing the number of functional receptors on the cell surface.
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Off-Target Effects: At high concentrations, the selectivity of any compound can decrease, potentially leading to engagement with other targets that may have opposing effects.
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Complex Biological Systems: In vivo, high doses can lead to complex physiological responses, including the activation of counter-regulatory mechanisms that dampen the initial effect.
Q4: How does the concentration of the orthosteric agonist (glutamate) affect the dose-response curve of this compound?
A4: The concentration of glutamate is a critical factor. The potentiation effect of this compound will be more pronounced at sub-maximal concentrations of glutamate (e.g., EC20 or EC50). If the concentration of glutamate is already saturating the receptor (i.e., at or near Emax), the effect of a PAM like this compound will be minimal or non-existent. Therefore, it is crucial to carefully determine and control the concentration of the orthosteric agonist in your assay.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Receptor | Value (nM) | Reference |
| EC50 | Human | mGluR4 | 4 | [2] |
| EC50 | Rat | mGluR4 | 9 | [3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Haloperidol-induced catalepsy | Rat | Oral | 3 - 10 mg/kg | Reversal of catalepsy | |
| 6-OHDA-lesioned (Parkinson's Model) | Rat | Oral | 3 - 30 mg/kg | Potentiation of L-DOPA effects | |
| Elevated Plus Maze | Mouse | Oral | 1 - 30 mg/kg | Anxiolytic-like effects | [3] |
| Forced Swim Test | Mouse | Oral | 3 - 100 mg/kg | Antidepressant-like effects | [3] |
| LPS-induced inflammation | Mouse (primary microglia) | In vitro | 1 - 100 nM | Attenuation of inflammatory response | [2] |
Experimental Protocols
In Vitro EC50 Determination
Objective: To determine the half-maximal effective concentration (EC50) of this compound in potentiating the glutamate-induced response at the mGluR4 receptor.
Methodology:
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Cell Culture: Use a cell line stably expressing the mGluR4 receptor (e.g., HEK293 or CHO cells).
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Assay Principle: Measure a downstream signaling event, such as changes in intracellular calcium or cAMP levels. For Gi-coupled receptors like mGluR4, a common method is to measure the inhibition of forskolin-stimulated cAMP production.
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Glutamate Concentration: Perform a glutamate dose-response curve to determine its EC20 and EC80 concentrations. The potentiation by this compound is typically assessed in the presence of a glutamate concentration that gives a submaximal response (EC20).
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This compound Titration:
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Pre-incubate the cells with varying concentrations of this compound.
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Stimulate the cells with the pre-determined EC20 concentration of glutamate.
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Measure the response (e.g., cAMP levels).
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Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Haloperidol-Induced Catalepsy in Rats
Objective: To assess the potential of this compound to reverse catalepsy, a proxy for Parkinsonian motor deficits.
Methodology:
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Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar).
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Catalepsy Induction: Administer haloperidol (B65202) (e.g., 0.5 - 1 mg/kg, intraperitoneally) to induce a cataleptic state.
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Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time before or after haloperidol administration.
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Catalepsy Assessment: At various time points after drug administration, measure the duration of catalepsy using the bar test. This involves placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove both paws.
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Data Analysis: Compare the duration of catalepsy in the this compound-treated groups to the vehicle-treated control group.
Visualizations
Caption: mGluR4 Signaling Pathway
References
Technical Support Center: Investigating Novel mGluR5 Modulators in Animal Models of Psychosis
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel compounds, exemplified here as "Compound X," a hypothetical mGluR5 positive allosteric modulator (PAM), and its potential to exacerbate psychosis-like symptoms in animal models. The information provided is based on established findings for similar compounds in this class.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected exacerbation of psychosis-like behaviors (e.g., hyperlocomotion) in our animal model after administering Compound X, a supposed mGluR5 PAM. Is this a known phenomenon?
A1: While mGluR5 PAMs are generally investigated for their antipsychotic potential, paradoxical effects can occur. High doses of some mGluR5 PAMs have been reported to induce hyperlocomotion, a behavior often used to model psychosis, or to fail to attenuate hyperlocomotion induced by psychostimulants like amphetamine or PCP. This could be due to off-target effects, specific experimental conditions, or the compound's unique pharmacological profile. It is crucial to conduct a thorough dose-response study and verify the compound's selectivity and mechanism of action.
Q2: What are the potential mechanisms through which an mGluR5 PAM like Compound X might worsen psychosis-like symptoms?
A2: The exacerbation of psychosis-like symptoms by an mGluR5 PAM is counterintuitive but could be explained by several mechanisms. One possibility is a complex downstream signaling cascade. While mGluR5 activation can reduce NMDAR-dependent synaptic plasticity when stimulated by glutamate, its interaction with other neurotransmitter systems, such as the dopaminergic system, is intricate. Over-potentiation of mGluR5 signaling in specific brain regions could disrupt the delicate balance of excitatory and inhibitory neurotransmission, leading to unintended behavioral outcomes. Another possibility is the presence of functional selectivity, where Compound X might preferentially activate a subset of mGluR5-mediated signaling pathways that contribute to hyper-arousal or psychomotor agitation.
Q3: Could the animal model itself be a factor in the observed exacerbation of symptoms with Compound X?
A3: Absolutely. The choice of animal model is critical. For instance, the neurochemical and behavioral phenotype can vary significantly between different rodent strains. Furthermore, the method used to induce psychosis-like symptoms (e.g., psychostimulants like amphetamine or NMDA receptor antagonists like MK-801) can influence how a compound like Compound X behaves. Some models may be more sensitive to the pro-psychotic-like effects of certain compounds. It is recommended to test Compound X in at least two different animal models of psychosis to assess the robustness of the findings.
Q4: What immediate troubleshooting steps should we take if we observe an unexpected increase in psychosis-like behaviors with Compound X?
A4: If you observe an exacerbation of psychosis-like symptoms, we recommend the following troubleshooting steps:
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Verify Compound Integrity and Formulation: Ensure the compound is stable, correctly formulated, and administered at the intended concentration.
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Conduct a Full Dose-Response Analysis: The observed effect might be specific to a narrow dose range. A comprehensive dose-response curve is essential.
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Assess Off-Target Effects: Perform binding and functional assays to rule out significant activity at other receptors known to modulate psychosis-like behaviors (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A receptors).
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Evaluate Pharmacokinetics: Ensure that the compound is reaching the brain at concentrations relevant to its in vitro potency and that the behavioral testing window aligns with the compound's peak brain exposure.
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Use a Different Animal Model: As mentioned in Q3, testing in a different model can help determine if the effect is model-specific.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased Hyperlocomotion at High Doses | Off-target effects; "U-shaped" dose-response curve; excessive mGluR5 potentiation. | Perform a full dose-response study, including lower doses. Conduct selectivity profiling against a panel of CNS targets. |
| Lack of Efficacy in Attenuating Psychostimulant-Induced Hyperactivity | Insufficient target engagement; rapid metabolism; inappropriate timing of drug administration relative to psychostimulant challenge. | Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure adequate brain exposure during the behavioral test. Vary the pretreatment time. |
| Variability in Behavioral Readouts | Inconsistent experimental procedures; environmental stressors; animal strain differences. | Standardize all experimental protocols, including handling, habituation, and testing environment. Ensure all experimenters are blinded to the treatment conditions. |
| Contradictory Results Compared to Published Data on Similar Compounds | Differences in experimental protocols (e.g., route of administration, behavioral apparatus); unique pharmacological profile of Compound X. | Carefully review and compare your experimental design with published studies. Consider in vitro assays to compare the functional profile of Compound X with other mGluR5 PAMs. |
Quantitative Data Summary
The following table summarizes representative data for a hypothetical mGluR5 PAM ("Compound X") in common animal models of psychosis, illustrating a potential paradoxical effect at higher doses.
| Behavioral Assay | Animal Model | Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Beam Breaks/30 min) ± SEM | % Change from Vehicle |
| Open Field Test | Sprague-Dawley Rat | Vehicle | - | 350 ± 25 | 0% |
| Compound X | 1 | 330 ± 20 | -5.7% | ||
| Compound X | 3 | 250 ± 18 | -28.6% | ||
| Compound X | 10 | 450 ± 30 | +28.6% | ||
| Amphetamine-Induced Hyperactivity | C57BL/6 Mouse | Vehicle + Amphetamine (2 mg/kg) | - | 800 ± 50 | 0% |
| Compound X + Amphetamine | 1 | 650 ± 45 | -18.8% | ||
| Compound X + Amphetamine | 3 | 450 ± 40 | -43.8% | ||
| Compound X + Amphetamine | 10 | 750 ± 55 | -6.3% |
Experimental Protocols
Amphetamine-Induced Hyperactivity in Mice
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Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed and habituated to the vivarium for at least one week before testing.
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Drug Administration: Compound X is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Mice are pretreated with either vehicle or Compound X (1, 3, or 10 mg/kg, intraperitoneally) 30 minutes before the amphetamine challenge.
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Behavioral Testing: Immediately after pretreatment, mice are placed in an open-field apparatus (40 cm x 40 cm x 30 cm) and allowed to habituate for 30 minutes. Following habituation, mice are administered d-amphetamine (2 mg/kg, intraperitoneally) and immediately returned to the open field. Locomotor activity (total distance traveled and beam breaks) is recorded for the next 60 minutes using an automated tracking system.
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Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between the vehicle and Compound X treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Simplified mGluR5 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for amphetamine-induced hyperactivity test.
troubleshooting inconsistent results in ADX88178 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADX88178. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3][4] Unlike an agonist that directly activates the receptor, this compound binds to a distinct allosteric site on the mGluR4 receptor. This binding enhances the receptor's response to the endogenous agonist, glutamate.[5] This modulatory role allows for a more nuanced regulation of the receptor's activity, aligning it more closely with natural physiological signaling.
Q2: What are the main research applications of this compound?
This compound has been investigated in several preclinical models for various neurological and psychiatric conditions. Its primary application has been in models of Parkinson's disease, where it has shown potential to improve motor symptoms.[1][2] Additionally, it has demonstrated anxiolytic-like and anti-inflammatory effects in rodent models.[2][4][6]
Q3: What are the reported in vitro potency (EC50) values for this compound?
The half-maximal effective concentration (EC50) of this compound for enhancing glutamate-mediated activation is approximately 4 nM for human mGluR4 and 9 nM for rat mGluR4.[2]
Q4: How should I prepare this compound for in vivo studies?
For oral administration (p.o.) in rodents, this compound can be formulated as a suspension in 1% carboxymethylcellulose (CMC) in water.[2] Another suggested solvent for creating a stock solution is DMSO, which can then be diluted in a vehicle like 20% SBE-β-CD in saline for administration.[3] It is crucial to ensure the final concentration of DMSO is low to avoid solvent-induced toxicity.
Q5: Are there known off-target effects for this compound?
This compound is reported to be highly selective for mGluR4, with no significant activity at other mGluR subtypes at concentrations up to 30 µM.[3] However, as with any pharmacological tool, it is good practice to consider potential off-target effects and include appropriate controls in your experiments.
Troubleshooting Inconsistent In Vitro Results
Inconsistent results in cell-based assays with this compound can arise from various factors related to cell health, assay conditions, and compound handling.
Table 1: Troubleshooting Guide for In Vitro Experiments
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, leading to different cell numbers per well. | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette with care to ensure consistent volume dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or buffer to maintain a humidified environment. | |
| Inconsistent compound concentration due to poor mixing or precipitation. | Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before diluting in assay buffer. Vortex solutions thoroughly. Check for precipitation in the final assay medium. | |
| Lower than expected potency (higher EC50) | Suboptimal concentration of the orthosteric agonist (glutamate). | The potency of a PAM is dependent on the concentration of the agonist. Determine an optimal EC20 concentration of glutamate for your specific cell line and assay conditions.[7] |
| Low expression of mGluR4 in the cell line. | Verify the expression level of mGluR4 in your cells using techniques like qPCR or Western blotting. Consider using a cell line with higher or inducible receptor expression. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| No potentiation of glutamate response | Incorrect assay setup for detecting PAM activity. | For functional assays like calcium mobilization, pre-incubate the cells with this compound before adding the agonist (glutamate).[7] |
| Cell signaling pathway desensitization. | Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Optimize incubation times and agonist concentrations. | |
| Issues with the cell line (e.g., passage number, contamination). | Use cells with a low passage number and regularly test for mycoplasma contamination. |
Troubleshooting Inconsistent In Vivo Results
Animal studies are inherently more complex, and variability can be introduced at multiple stages, from animal handling to data analysis.
Table 2: Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral responses between animals | Stress induced by handling and injection. | Acclimatize animals to the experimental room and handling procedures for several days before the experiment. Ensure consistent and gentle handling. |
| Inconsistent drug administration. | For oral gavage, ensure the compound is administered directly into the stomach. For intraperitoneal injections, ensure consistent injection placement. | |
| Biological variability between animals (e.g., genetics, microbiome). | Use a sufficient number of animals per group to account for individual differences. Randomize animals to treatment groups. | |
| Lack of efficacy in a behavioral model | Insufficient CNS penetration of this compound. | While this compound is brain-penetrant, factors like formulation and metabolism can affect its concentration in the brain. Consider conducting pharmacokinetic studies to measure brain and plasma levels of the compound.[8] |
| Inappropriate dose selection. | The effective dose can vary between different animal models and species. Perform a dose-response study to determine the optimal dose for your specific experimental paradigm. | |
| The chosen animal model is not sensitive to mGluR4 modulation. | The expression and function of mGluR4 can differ between brain regions and animal models of disease. Validate the relevance of the mGluR4 target in your chosen model.[9] | |
| Conflicting results with previous studies | Differences in experimental protocols. | Carefully compare your protocol with published studies, paying close attention to animal strain, age, sex, housing conditions, and the specifics of the behavioral assay.[10] |
| The timing of drug administration and behavioral testing. | The pharmacokinetic profile of this compound will determine the optimal time window for behavioral testing after administration. | |
| Subtle environmental factors. | Factors such as lighting, noise levels, and time of day can influence behavioral outcomes. Standardize the experimental environment as much as possible.[11] |
Experimental Protocols
In Vitro Protocol: Calcium Mobilization Assay in HEK293 cells expressing mGluR4
This protocol outlines a method to assess the positive allosteric modulation of this compound on glutamate-induced calcium mobilization in a recombinant cell line.
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Cell Culture:
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Culture HEK293 cells stably expressing rat or human mGluR4 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
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Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a 100 mM stock solution of L-glutamate in water.
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On the day of the assay, perform serial dilutions of this compound and a dilution of glutamate to achieve the desired final concentrations in the assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
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Calcium Assay:
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Wash the cell monolayer with assay buffer.
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Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Wash the cells to remove excess dye.
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Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence.
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Add the desired concentrations of this compound (or vehicle) to the wells and incubate for a specified period (e.g., 2-5 minutes).
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Add an EC20 concentration of L-glutamate to the wells and immediately measure the change in fluorescence.
-
-
Data Analysis:
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Calculate the increase in fluorescence over baseline for each well.
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Normalize the data to the response of a maximal glutamate concentration.
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Plot the concentration-response curve for this compound and determine the EC50 value.
-
In Vivo Protocol: Mouse Elevated Plus Maze (EPM) for Anxiolytic-like Effects
This protocol describes a common behavioral assay to evaluate the anxiolytic-like effects of this compound in mice.[2][4]
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Animals:
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Use adult male mice (e.g., C57BL/6J), group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
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Allow animals to acclimate to the facility for at least one week before the experiment.
-
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Drug Administration:
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Prepare this compound in a vehicle of 1% CMC in water.
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Administer this compound or vehicle via oral gavage at a volume of 10 ml/kg.
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Conduct the behavioral test 60 minutes after drug administration.[2]
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Elevated Plus Maze Apparatus:
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The maze should be elevated from the floor and consist of two open arms and two closed arms.
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Conduct the experiment under low-light conditions to encourage exploration.
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Procedure:
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Place a mouse at the center of the maze, facing an open arm.
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Allow the mouse to explore the maze for 5 minutes.
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Record the session with a video camera positioned above the maze.
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After each trial, clean the maze with 70% ethanol (B145695) to remove any olfactory cues.
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Data Analysis:
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Use a video-tracking software to score the following parameters:
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Time spent in the open arms.
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Number of entries into the open arms.
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Time spent in the closed arms.
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Number of entries into the closed arms.
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An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
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Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
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Visualizations
Caption: mGluR4 signaling pathway and the modulatory role of this compound.
Caption: General experimental workflow for the evaluation of mGluR4 PAMs.
Caption: Troubleshooting decision tree for inconsistent in vitro this compound results.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Editorial: Improving reproducibility in behavioral neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADX88178 Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ADX88178 in behavioral studies. Our aim is to help you minimize variability and ensure the robustness and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a PAM, it does not activate the mGluR4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] This modulatory action allows for a more physiologically relevant enhancement of mGluR4 signaling compared to direct agonists. This compound has an EC50 of 4 nM for human mGluR4 and is selective against other mGluRs.[3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
For oral administration (p.o.) in rodent studies, this compound is typically suspended in 1% carboxymethyl cellulose (B213188) (CMC) in water.[1][4]
Q3: How should this compound solutions be prepared and stored?
For stock solutions, it is recommended to dissolve this compound in DMSO. These stock solutions can be stored at -20°C for up to one year or -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5] The dosing suspension in 1% CMC should be prepared fresh daily.[4] While CMC suspensions are generally stable, it is best practice to ensure the suspension is homogenous by vortexing before each administration.[6][7]
Q4: What are the key pharmacokinetic parameters of this compound in rodents?
Pharmacokinetic data is crucial for designing experiments with appropriate dosing and timing. Below is a summary of available data for oral administration of this compound.
| Species | Dose (mg/kg, p.o.) | Tmax (approx. hours) | Cmax (approx. ng/mL) | Reference |
| Rat | 30 | 1 | 3230 | [8] |
| Rat | 30 | Not Specified | 5407 | [8] |
Note: There is limited publicly available data on the full pharmacokinetic profile (including half-life) of this compound at various doses in both mice and rats. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal strain and experimental conditions to optimize dosing regimens.
Troubleshooting Guides
Variability is an inherent challenge in behavioral neuroscience. This section provides a structured approach to troubleshooting common issues encountered during behavioral studies with this compound.
Issue 1: High Variability in Behavioral Readouts
High variability within or between experimental groups can obscure true treatment effects.
Potential Causes & Solutions:
-
Animal-Related Factors:
-
Genetics: Use of inbred strains is recommended to minimize genetic variability. Ensure the strain and substrain are consistent across all experimental groups.
-
Sex: Both male and female animals should be included in studies, and data should be analyzed separately as sex can be a biological variable.
-
Age and Weight: Use animals of a consistent age and weight range.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect behavior. A general health check prior to the experiment is advisable.
-
Social Housing: House animals in a consistent manner (e.g., group-housed or single-housed) as social conditions can influence behavior.
-
-
Environmental Factors:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Light/Dark Cycle: Conduct experiments at the same time of day to minimize circadian rhythm effects.
-
Noise and Odors: Maintain a quiet and odor-free testing environment. The presence of the experimenter can be a variable, so consistency in handling and presence is key.
-
Apparatus Cleaning: Thoroughly clean the behavioral apparatus between each animal to remove olfactory cues. A 70% ethanol (B145695) solution is commonly used.
-
-
Procedural Factors:
-
Handling: Handle animals consistently and gently to minimize stress.
-
Dosing: Ensure accurate and consistent dosing. For oral gavage, ensure proper technique to avoid undue stress or injury.
-
Experimenter Bias: Whenever possible, the experimenter should be blind to the treatment conditions.
-
Issue 2: Lack of Expected Efficacy or Inconsistent Effects of this compound
Observing a diminished or absent effect of this compound can be perplexing.
Potential Causes & Solutions:
-
Dose Selection:
-
Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal dose for the desired effect in your specific behavioral paradigm and animal strain.
-
Bell-Shaped Dose-Response: Positive allosteric modulators can sometimes exhibit a bell-shaped or U-shaped dose-response curve.[4] This means that at higher doses, the effect may decrease. This can be due to receptor desensitization or off-target effects at higher concentrations. If you are using a high dose and not seeing an effect, consider testing lower doses.
-
-
Endogenous Glutamate Levels:
-
The efficacy of a PAM like this compound is dependent on the presence of the endogenous agonist, glutamate.[9] Behavioral tasks that are associated with higher synaptic glutamate release may show a more robust effect of this compound. The baseline level of activity in the neural circuits being tested can influence the drug's effect.
-
-
Formulation and Administration:
-
Suspension Homogeneity: Ensure the this compound suspension in 1% CMC is thoroughly mixed before each administration to ensure a consistent dose is delivered to each animal.
-
Route of Administration: Oral gavage is the standard route. Ensure proper administration to maximize bioavailability.
-
-
Off-Target Effects:
-
While this compound is highly selective for mGluR4, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[3] If observing unexpected or paradoxical effects at high doses, consider if they might be related to off-target pharmacology.
-
Experimental Protocols & Data
This section provides detailed methodologies for key behavioral experiments where this compound has been characterized, along with a summary of the quantitative data.
Marble Burying Test (Anxiolytic-like Effects)
-
Methodology:
-
Individually house mice in cages containing 5 cm of bedding.
-
Place 20 glass marbles evenly on the surface of the bedding.
-
Administer this compound (3, 10, 30, 100 mg/kg, p.o.) or vehicle (1% CMC) 60 minutes prior to the test.
-
Place the mouse in the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
Data is typically analyzed using a Kruskal-Wallis test followed by Dunn's multiple comparisons.[4]
-
-
Quantitative Data Summary (Mice):
| Treatment | Dose (mg/kg, p.o.) | Number of Marbles Buried (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | ~18 ± 1 | - |
| This compound | 10 | ~12 ± 2 | < 0.05 |
| This compound | 30 | ~8 ± 2 | < 0.01 |
| This compound | 100 | ~6 ± 1 | < 0.001 |
| (Data estimated from Kalinichev et al., 2014) |
Elevated Plus Maze (EPM) Test (Anxiolytic-like Effects)
-
Methodology:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Administer this compound (mice: 1, 3, 10, 30 mg/kg, p.o.; rats: 10, 30, 100 mg/kg, p.o.) or vehicle (1% CMC) 60 minutes prior to the test.
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using an automated tracking system.
-
Data is typically analyzed using a one-way ANOVA followed by Dunnett's test.[4]
-
-
Quantitative Data Summary (Mice):
| Treatment | Dose (mg/kg, p.o.) | Open Arm Entries (Mean ± SEM) | Time in Open Arms (s) (Mean ± SEM) |
| Vehicle | - | ~2 ± 0.5 | ~5 ± 1 |
| This compound | 3 | ~10 ± 2 | ~40 ± 8 |
| This compound | 10 | ~14 ± 2 | ~60 ± 10 |
| This compound | 30 | ~26 ± 3 | ~120 ± 15 |
| (Data estimated from Kalinichev et al., 2014) |
-
Quantitative Data Summary (Rats):
| Treatment | Dose (mg/kg, p.o.) | Open Arm Entries (Mean ± SEM) | Time in Open Arms (s) (Mean ± SEM) |
| Vehicle | - | ~1 ± 0.2 | ~10 ± 2 |
| This compound | 10 | ~5 ± 1 | ~75 ± 15 |
| This compound | 30 | ~8 ± 1.5 | ~110 ± 20 |
| This compound | 100 | ~11 ± 2 | ~130 ± 25 |
| (Data estimated from Kalinichev et al., 2014) |
Forced Swim Test (Antidepressant-like Effects)
-
Methodology:
-
Place mice individually in a glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water (23-25°C).
-
A pre-swim session of 15 minutes is conducted 24 hours before the test.
-
On the test day, administer this compound (3, 10, 30 mg/kg, p.o.) or vehicle (1% CMC) 60 minutes before the 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data is typically analyzed using a one-way ANOVA followed by Dunnett's test.[4]
-
-
Quantitative Data Summary (Mice):
| Treatment | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | ~180 ± 10 | - |
| This compound | 10 | ~140 ± 12 | < 0.05 |
| This compound | 30 | ~120 ± 10 | < 0.01 |
| (Data estimated from Kalinichev et al., 2014) |
Signaling Pathways & Experimental Workflows
mGluR4 Signaling Pathway
Activation of the mGluR4 receptor by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism through which mGluR4 exerts its modulatory effects on neuronal excitability and neurotransmitter release.
Caption: Simplified mGluR4 signaling pathway activated by glutamate and potentiated by this compound.
General Experimental Workflow for a Behavioral Study with this compound
This diagram outlines a typical workflow for conducting a behavioral experiment with this compound, emphasizing steps to minimize variability.
Caption: A generalized workflow for conducting behavioral experiments with this compound.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADX88178 Pharmacokinetic Variability in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the mGlu4 positive allosteric modulator (PAM) ADX88178 in rodents. Understanding the pharmacokinetic (PK) variability of this compound is crucial for designing robust experiments and interpreting data accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the response of the receptor to the endogenous ligand, glutamate. It is a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various neurological and psychiatric disorders.[3][4]
Q2: What are the main sources of pharmacokinetic variability for this compound in rodents?
Pharmacokinetic variability can arise from several factors, including:
-
Species: Rats and mice can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Strain: Different strains of mice or rats may have genetic variations that affect drug-metabolizing enzymes.
-
Route of Administration: Oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) administration will lead to different absorption rates and bioavailability.
-
Formulation: The vehicle used to dissolve or suspend this compound can impact its absorption.
-
Sex: Hormonal differences between male and female rodents can sometimes influence drug metabolism.
Q3: Does this compound cross the blood-brain barrier?
Yes, this compound is a brain-penetrant compound.[1][2] Studies in rats have shown that it freely permeates the blood-brain barrier, with the cerebrospinal fluid (CSF) to plasma concentration ratio correlating well with the free fraction in plasma. For a structurally related compound, brain-to-plasma ratios of 1.7 to 3.1 have been reported in mice and rats, respectively.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Behavioral Experiments
Possible Cause 1: Insufficient Brain Exposure
-
Troubleshooting:
-
Verify Dose and Route of Administration: Ensure the dose is within the effective range reported in the literature (e.g., 3-100 mg/kg p.o. in mice and rats for anxiolytic-like effects).[6] The oral bioavailability of this compound is high in rats, but absorption kinetics can vary.[4]
-
Check Formulation: this compound is often suspended in 1% carboxymethyl cellulose (B213188) (CMC).[6] Ensure the suspension is homogenous to allow for consistent dosing.
-
Measure Plasma and Brain Concentrations: If possible, conduct a satellite PK study to determine the plasma and brain concentrations of this compound in your specific rodent strain and experimental conditions. Compare your findings with the data in the tables below.
-
Possible Cause 2: Rapid Metabolism and Clearance
-
Troubleshooting:
-
Consider the Timing of Behavioral Testing: this compound has a relatively short plasma half-life after intravenous administration in rats. Time your behavioral tests to coincide with the peak plasma and brain concentrations (Tmax), which is typically 1 to 2 hours after oral dosing in rats.
-
Review Dosing Regimen: For chronic studies, a twice-daily dosing regimen may be necessary to maintain adequate drug exposure.
-
Issue 2: Unexpected Side Effects or Toxicity
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
Confirm Selectivity: this compound is highly selective for mGluR4.[4] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Review the literature for the selectivity profile of this compound.
-
Dose-Response Study: Conduct a dose-response study to identify a therapeutic window that provides efficacy without causing adverse effects.
-
Possible Cause 2: Vehicle-Related Effects
-
Troubleshooting:
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects.
-
Quantitative Data
Table 1: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Rat | Mouse | Human |
| Plasma Protein Binding (%) | 92% | 79% | 89% |
| Data from Le Poul et al., 2012.[4] |
Table 2: this compound Mean Plasma Exposure (AUC) in Rodents after Oral Administration
| Dose (mg/kg) | Species | Mean Plasma Exposure (ng/mL) |
| 3 | Mice | 338 |
| 10 | Mice | 1776 |
| 30 | Mice | 2865 |
| 10 | Rats | 1129 |
| 30 | Rats | 2295 |
| 100 | Rats | 3513 |
| Data from Kalinichev et al., 2014.[6] |
Table 3: Pharmacokinetic Parameters of a Structurally Related Compound (Compound 40) in Rodents
| Administration Route | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | T1/2 (h) | AUC0–inf (h·ng/mL) | Brain/Plasma Ratio |
| Intravenous | Rat | - | - | - | 0.73 | - | - |
| Intravenous | Mouse | - | - | - | 0.2 | - | - |
| Intraperitoneal | Rat | 10 | 1498 ± 62 | 15 ± 0 | 4.0 ± 0.16 | 2245 ± 269 | 3.1 ± 0.3 |
| Intraperitoneal | Rat | 30 | 9324 ± 745 | 15 ± 0 | 4.5 ± 0.7 | 11349 ± 1433 | 3.1 ± 0.05 |
| Oral | Rat | 10 | 135 ± 39 | 20 ± 5 | 7.3 ± 1.7 | 903 ± 223 | 2.3 ± 0.4 |
| Oral | Mouse | 10 | 229 ± 50 | 30 ± 0 | ND | ND | 1.7 ± 0.34 |
| ND: Not Determined. Data from a study on a closely related compound and may be used for comparative purposes.[5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rodent Plasma
1. Dosing and Sample Collection:
-
Administer this compound via the desired route (e.g., oral gavage).
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation:
-
To 50 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vial for analysis.
3. Bioanalysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
The transition for this compound is m/z 273.04 → 132.2.[6]
4. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Workflow for a typical pharmacokinetic study of this compound in rodents.
Caption: Simplified signaling pathway of this compound as an mGluR4 PAM.
References
Navigating Experimental Challenges with ADX88178: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). By identifying potential sources of experimental error, this guide aims to ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Identifying and Resolving Common Issues
Unexpected or inconsistent results can arise from a variety of factors in the experimental workflow. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Inconsistent or Lack of Efficacy in In Vitro Assays
Researchers may observe variability in the potentiation of mGluR4 activity or a complete lack of effect.
Potential Cause 1: Suboptimal Glutamate Concentration
As a positive allosteric modulator, this compound requires the presence of the endogenous agonist, glutamate, to exert its effects. The concentration of glutamate used in the assay is critical.
Solution: Perform a glutamate concentration-response curve in your specific assay system to determine the EC20 (concentration that elicits 20% of the maximal response). This concentration is often optimal for observing the potentiation effects of a PAM.
Potential Cause 2: Low or Absent mGluR4 Expression
The cell line or primary culture system being used may not express mGluR4 at sufficient levels for a measurable response.
Solution:
-
Verify Receptor Expression: Confirm mGluR4 expression at both the mRNA (e.g., RT-qPCR) and protein (e.g., Western blot, flow cytometry) levels in your experimental system.
-
Use a Validated System: Consider using a recombinant cell line with stable and high-level expression of human or rat mGluR4.
Potential Cause 3: Compound Solubility and Stability
This compound may precipitate out of solution, especially at higher concentrations or in certain media, leading to a lower effective concentration.
Solution:
-
Solubility Testing: Visually inspect solutions for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.
-
Solvent Selection: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed a level that could cause cellular toxicity. Prepare fresh dilutions for each experiment.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
At high concentrations, this compound may exhibit effects that are not mediated by mGluR4, or it may induce cellular toxicity.
Solution:
-
Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range for mGluR4-mediated effects and to establish the threshold for any potential toxicity.
-
Use of mGluR4 Knockout/Knockdown Models: To confirm that the observed effects are specifically mediated by mGluR4, utilize cells or animals where the mGluR4 gene has been knocked out or its expression has been knocked down.[1][2] In these models, the effects of this compound should be absent.[1][2]
Issue 3: Variability in In Vivo Efficacy
The therapeutic effects of this compound can vary between animal models and even between individual animals.
Potential Cause 1: Pharmacokinetic Variability
Differences in drug absorption, distribution, metabolism, and excretion can lead to inconsistent exposure of the target tissue to this compound.
Solution:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound at different time points after administration. This will help in selecting the appropriate dose and dosing schedule.
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for the vehicle and allows for consistent delivery of the compound.
Potential Cause 2: Animal Model Specifics
The underlying pathology and neurochemical imbalances in different animal models of diseases like Parkinson's can influence the efficacy of this compound.[3][4]
Solution:
-
Model Characterization: Thoroughly characterize the animal model to understand the specific deficits and how they might relate to the mGluR4 signaling pathway.
-
Control Groups: Include appropriate positive and negative control groups to validate the model and the experimental procedures. For example, in models of L-DOPA-induced dyskinesia, amantadine (B194251) has been used as a positive control.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[3][5] It binds to a site on the receptor that is distinct from the glutamate binding site.[1] This binding does not activate the receptor directly but enhances the receptor's response to glutamate.[6] mGluR4 is a G protein-coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Q2: What are the key signaling pathways modulated by this compound?
A2: By potentiating mGluR4 activation, this compound primarily modulates signaling pathways that are downstream of Gαi/o protein coupling. This includes the inhibition of cAMP production. In microglia, this compound has been shown to have anti-inflammatory effects by attenuating lipopolysaccharide (LPS)-induced inflammation, leading to a decrease in the expression of TNFα, MHCII, and iNOS.[1][2]
Q3: What are the recommended in vitro and in vivo concentrations/doses for this compound?
A3: The optimal concentration or dose will vary depending on the specific experimental system. However, published studies provide a starting point.
| Experimental System | Effective Concentration/Dose | Reference |
| In vitro (human mGluR4) | EC50 of 4 nM | [7] |
| In vitro (rat mGluR4) | EC50 of 9 nM | [5] |
| In vitro (primary microglia) | 1 nM - 100 nM | [1][7] |
| In vivo (mice, p.o.) | 1 - 30 mg/kg | [7] |
| In vivo (rats, p.o.) | 10 - 100 mg/kg | [5][7] |
Q4: How should this compound be prepared and stored?
A4: For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for solubility information. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] For in vivo studies, the compound is often formulated in a vehicle suitable for the chosen route of administration.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency in a Recombinant Cell Line
-
Cell Culture: Culture a cell line stably expressing human or rat mGluR4 (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Assay Preparation: Plate the cells in a suitable assay plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a fixed, sub-maximal concentration (EC20) of glutamate.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time.
-
Add the EC20 concentration of glutamate to initiate the receptor response.
-
Incubate for the appropriate time for the downstream signaling event to occur (e.g., changes in cAMP levels).
-
-
Detection: Lyse the cells and measure the downstream signaling readout (e.g., using a cAMP assay kit).
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in Primary Microglia
-
Microglia Isolation and Culture: Isolate primary microglia from the brains of neonatal mice or rats and culture them in appropriate media.
-
Pre-treatment: Pre-treat the microglial cultures with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 30-45 minutes.[1]
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cultures.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for TNFα and MHCII expression).[1]
-
Endpoint Measurement:
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-only control group.
Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound as a positive allosteric modulator of mGluR4.
Caption: A logical workflow for troubleshooting in vitro experiments with this compound.
References
- 1. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: ADX88178 Cytotoxicity Assessment in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[2] It has been investigated for its potential therapeutic effects in Parkinson's disease and other neuropsychiatric disorders due to its ability to modulate glutamatergic neurotransmission.[3][4] It has also been shown to have anti-inflammatory effects in microglia.[5][6]
Q2: Is this compound expected to be cytotoxic?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across a wide range of cell lines. Its mechanism of action, which involves modulating a specific glutamate receptor, does not inherently suggest broad cytotoxicity. However, off-target effects or effects in cell lines with high mGluR4 expression could potentially lead to cytotoxic responses at high concentrations. Therefore, direct assessment in the cell line of interest is essential.
Q3: Which cell lines are most appropriate for assessing this compound cytotoxicity?
The choice of cell line should be guided by the research question.
-
Neuronal and Glial Cells: Given that mGluR4 is predominantly expressed in the nervous system, neuronal and glial cell lines (e.g., SH-SY5Y, BV-2 microglia) are highly relevant.[5]
-
Recombinant Cell Lines: Cell lines engineered to express mGluR4 (e.g., HEK293 or CHO cells) are excellent for determining if any observed cytotoxicity is directly mediated by the receptor.
-
Cancer Cell Lines: Some cancer cells express glutamate receptors, which can influence their proliferation.[7] Therefore, assessing cytotoxicity in cancer cell lines could be relevant for specific therapeutic applications.
It is crucial to verify mGluR4 expression in the selected cell line, as this will be critical for interpreting the results.
Q4: What are the recommended in vitro assays for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity.
-
Metabolic Viability Assays:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent/colorimetric assay that also measures metabolic activity and is generally more sensitive than MTT.
-
-
Cell Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from cells with damaged plasma membranes, an indicator of necrosis.
-
Trypan Blue Exclusion Assay: This is a simple staining method to differentiate between viable and non-viable cells.
-
-
Apoptosis Assays:
-
Caspase-3/7, -8, and -9 Activity Assays: These assays measure the activity of key executioner and initiator caspases involved in apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and vortex thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile medium. 4. Regularly check for microbial contamination. |
| No cytotoxicity observed even at high concentrations of this compound. | 1. The compound is not cytotoxic to the selected cell line. 2. Low or no expression of mGluR4 in the cell line. 3. Insufficient incubation time. 4. Drug degradation. | 1. This may be the actual result. Confirm with a positive control known to be toxic to the cells. 2. Verify mGluR4 expression using qPCR or Western blotting. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Check the stability of this compound in your culture medium. |
| Discrepancy between different cytotoxicity assays (e.g., MTT shows viability loss, but LDH release is low). | 1. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). 2. The primary cell death mechanism might be apoptosis, which does not cause significant LDH release in its early stages. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time). 2. Use an apoptosis-specific assay, such as caspase activity or Annexin V staining. |
| Unexpected increase in cell viability at certain concentrations. | 1. The compound may have a proliferative or pro-survival effect. 2. Interference of the compound with the assay reagents. | 1. This could be a real biological effect, especially in cells expressing mGluR4. Investigate further with proliferation assays. 2. Run a control with the compound and assay reagents in a cell-free system to check for direct chemical interference. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Release Assay Protocol
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
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Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
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LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
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Data Analysis: Use a positive control of fully lysed cells to determine the maximum LDH release and calculate the percentage of cytotoxicity for each treatment group.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mGluR4 signaling and cytotoxicity pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate antagonists limit tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
adjusting ADX88178 dosage to avoid adverse effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting ADX88178 dosage to mitigate potential adverse effects during pre-clinical experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it enhances the receptor's response to its natural ligand, glutamate. The mGluR4 receptor is involved in modulating neurotransmitter release and has shown potential for therapeutic applications in conditions such as Parkinson's disease due to its role in the indirect pathway of the basal ganglia.[3] It also exhibits anti-inflammatory effects by acting on microglial mGluR4 receptors.[3][4]
Q2: What are the potential adverse effects associated with this compound administration in preclinical models?
A2: Preclinical studies in a marmoset model of Parkinson's disease have indicated that this compound, particularly at higher doses when co-administered with L-DOPA, may worsen psychosis-like behaviors.[1][5] While it showed efficacy in reducing parkinsonism and dyskinesia, the exacerbation of psychosis is a key potential adverse effect to monitor.[5][6]
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be a highly selective mGluR4 PAM.[7] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is crucial to consult the latest pharmacological profiling data for a comprehensive understanding of its selectivity.
Q4: How can I adjust the dosage of this compound to minimize the risk of psychosis-like behaviors in my animal models?
A4: Careful dose-response studies are essential. Based on available preclinical data, starting with a low dose and gradually escalating while monitoring for the emergence of psychosis-like behaviors is a recommended strategy. In marmosets, a dose of 1 mg/kg was associated with a mild increase in psychosis-like behaviors.[5][6] Lower doses (0.01 and 0.1 mg/kg) had minimal effects.[5] Therefore, exploring a dose range below 1 mg/kg in combination with L-DOPA may be a prudent starting point in non-human primate studies. For rodent studies, effective anxiolytic-like effects have been observed at doses ranging from 1-30 mg/kg (p.o.) in mice and 10-100 mg/kg (p.o.) in rats.[2][8]
Troubleshooting Guide
Issue: Observation of increased psychosis-like behaviors (e.g., hallucinations, delusions, or abnormal repetitive behaviors in animal models).
Possible Cause: The administered dose of this compound, potentially in combination with other agents like L-DOPA, may be too high, leading to over-potentiation of mGluR4 signaling in pathways that influence psychosis.
Suggested Solutions:
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Dose Reduction: Lower the dose of this compound in subsequent experiments. A systematic dose-titration study is recommended to identify the therapeutic window that provides the desired efficacy without inducing psychosis-like effects.
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Evaluate Co-administered Drugs: If this compound is being used in combination with other drugs (e.g., L-DOPA), consider reducing the dose of the co-administered agent, as synergistic effects may contribute to the adverse outcome.[5]
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Behavioral Monitoring: Implement a comprehensive behavioral assessment battery to carefully quantify psychosis-like behaviors. This will allow for a more precise determination of the dose at which these effects emerge.
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Pharmacokinetic Analysis: Analyze plasma and brain concentrations of this compound to ensure that the levels are within the expected therapeutic range and not excessively high.[6]
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Models
| Animal Model | Dosing Route | Effective Dose Range | Observed Effects | Potential Adverse Effects at Higher Doses | Citation |
| Mice | Oral (p.o.) | 1-30 mg/kg | Anxiolytic-like effects | Not specified | [2][8] |
| Rats | Oral (p.o.) | 10-100 mg/kg | Anxiolytic-like effects, reversal of haloperidol-induced catalepsy | Not specified | [7][8] |
| MPTP-lesioned Marmosets | Subcutaneous (s.c.) | 0.01-1 mg/kg (in combination with L-DOPA) | Reduced parkinsonism and dyskinesia | Mild worsening of psychosis-like behaviors at 1 mg/kg | [5][6] |
Experimental Protocols
Protocol: Assessment of Psychosis-Like Behaviors in a Non-Human Primate Model of Parkinson's Disease Treated with this compound and L-DOPA
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Animal Model: Utilize a validated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned marmoset model of Parkinson's disease that exhibits stable L-DOPA-induced psychosis-like behaviors (PLBs) and dyskinesias.[5]
-
Drug Administration:
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Behavioral Scoring:
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Employ a standardized scoring sheet to assess PLBs, parkinsonism, and dyskinesia.
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PLBs can be quantified by observing behaviors such as staring, head-checking, and tracking of non-existent objects.
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Parkinsonian disability can be rated on a standardized scale.
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Dyskinesia can be assessed for its severity and duration.
-
-
Data Analysis:
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Analyze the scores for PLBs, parkinsonism, and dyskinesia using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to vehicle control.
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Pay close attention to the dose-response relationship for the emergence of PLBs.[5]
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Mandatory Visualization
Caption: Simplified signaling pathway of mGluR4 activation potentiated by this compound.
Caption: Workflow for assessing this compound adverse effects in a preclinical model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Translational Hurdles of ADX88178: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and questions arising from the preclinical evaluation of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor that, upon activation, is negatively coupled to adenylate cyclase, leading to a decrease in intracellular cAMP levels.[3] This modulatory action is crucial for normalizing aberrant synaptic transmission in various neurological and psychiatric disorders.
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated therapeutic potential in a range of preclinical rodent models, including:
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Parkinson's Disease: It has been shown to improve motor symptoms in rodent models of dopamine (B1211576) depletion, such as reversing haloperidol-induced catalepsy and showing synergistic effects with L-DOPA in reversing forelimb akinesia.[2][3]
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Anxiety and OCD: The compound has shown anxiolytic-like efficacy in the marble burying test and the elevated plus maze (EPM) test in mice.[4][5]
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Depression: this compound has been observed to reduce the duration of immobility in the forced swim test, which is indicative of antidepressant-like effects.[4]
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Psychosis: It has shown some antipsychotic-like activity by reducing DOI-mediated head twitches and MK-801-induced locomotor hyperactivity in mice.[4][5]
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Neuroinflammation: this compound has demonstrated anti-inflammatory effects by attenuating lipopolysaccharide (LPS)-induced inflammation in primary microglia.[6][7]
Q3: What are the known species differences in the potency of this compound?
This compound exhibits different potencies for human and rat mGluR4. It enhances glutamate-mediated activation of human mGluR4 with an EC50 value of 3.5 nM and rat mGluR4 with an EC50 value of 9.1 nM.[2][3] Researchers should consider these differences when designing experiments and interpreting data across species.
Troubleshooting Guide
Issue 1: Inconsistent or contradictory behavioral results in Parkinson's disease models.
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Possible Cause: While this compound has shown efficacy in improving motor symptoms, some studies have reported a worsening of psychosis-like symptoms in animal models.[1] This suggests a complex interplay of the glutamatergic and dopaminergic systems.
-
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window that maximizes motor benefits while minimizing psychosis-like side effects.
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Behavioral Test Battery: Employ a comprehensive battery of behavioral tests to simultaneously assess motor function, psychosis-like behaviors, and other potential off-target effects.
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Co-administration with other agents: Investigate the effects of this compound in combination with standard-of-care drugs for Parkinson's disease, such as L-DOPA, to assess potential synergistic or antagonistic interactions.[3]
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Issue 2: Higher doses of this compound are required to observe antidepressant-like effects compared to anxiolytic effects.
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Possible Cause: The underlying neurocircuitry and the required level of mGluR4 modulation may differ between anxiety and depression. The minimal effective dose in the forced swim test for depression was higher than that in the elevated plus maze for anxiety.[5]
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Troubleshooting Steps:
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between the plasma and brain concentrations of this compound and the observed behavioral effects in different models.
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Target Engagement Studies: Utilize techniques like positron emission tomography (PET) imaging, if a suitable tracer is available, or ex vivo binding assays to confirm target engagement at different doses.
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Alternative Models: Employ a variety of preclinical models for depression to confirm the antidepressant-like profile and rule out model-specific effects.
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Issue 3: Difficulty in translating mGluR PAM efficacy from preclinical models to clinical trials.
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Possible Cause: The translation of efficacy for mGluR modulators has been challenging in the past, with several compounds failing in clinical trials for conditions like schizophrenia despite promising preclinical data.[8] This can be due to species differences, disease heterogeneity in humans, and the complexity of the targeted neural circuits.
-
Troubleshooting Steps:
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Use of Humanized Models: Where feasible, employ humanized preclinical models, such as humanized mice or organoids, to better predict clinical efficacy.[9]
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Biomarker Development: Identify and validate translatable biomarkers that can be measured in both preclinical models and human subjects to monitor target engagement and downstream pathway modulation.
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Patient Stratification: In designing potential clinical trials, consider patient stratification strategies based on genetic markers or baseline neuroimaging data to identify subpopulations most likely to respond to mGluR4 modulation.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Receptor | EC50 Value |
| Human | mGluR4 | 3.5 nM[2][3] |
| Rat | mGluR4 | 9.1 nM[2][3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Indication | Animal Model | Species | Dose Range (p.o.) | Observed Effect |
| Parkinson's Disease | Haloperidol-induced catalepsy | Rat | 3 and 10 mg/kg[2][3] | Reversal of catalepsy |
| Parkinson's Disease | 6-OHDA lesion (with L-DOPA) | Rat | 3, 10, and 30 mg/kg[3] | Dose-dependent reversal of forelimb akinesia |
| Anxiety | Elevated Plus Maze | Mouse | 3, 10, and 30 mg/kg[5] | Increased open-arm entries and time spent in open arms |
| Anxiety/OCD | Marble Burying Test | Mouse | Dose-dependent | Reduced number of buried marbles[4] |
| Depression | Forced Swim Test | Mouse | 30 mg/kg[5] | Reduced duration of immobility |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
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Animals: Male Sprague-Dawley rats.
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Drug Administration: Administer this compound orally (p.o.) at desired doses (e.g., 3 and 10 mg/kg) or vehicle.
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Induction of Catalepsy: 60 minutes after this compound administration, inject haloperidol (B65202) (e.g., 0.5 mg/kg, intraperitoneally).
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Catalepsy Assessment: At regular intervals (e.g., 30, 60, 90, 120 minutes) post-haloperidol injection, place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
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Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is typically used.
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Data Analysis: Compare the catalepsy scores between vehicle- and this compound-treated groups.
Protocol 2: Elevated Plus Maze (EPM) in Mice
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Animals: Male C57BL/6 mice.
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Drug Administration: Administer this compound p.o. at desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle 60 minutes before testing.
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Test Procedure: Place the mouse in the center of the maze, facing an open arm.
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Data Acquisition: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
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Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the different treatment groups.
Visualizations
Caption: this compound enhances mGluR4 signaling.
Caption: Workflow for the Elevated Plus Maze experiment.
Caption: Troubleshooting logic for preclinical data variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: mGluR4 Knockout Mice and ADX88178 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in mGluR4 knockout mice treated with ADX88178, a positive allosteric modulator (PAM) of the mGluR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating mGluR4 knockout (KO) mice with this compound?
The primary expectation is that this compound, a selective mGluR4 PAM, will have no effect in mGluR4 KO mice.[1][2][3] The drug's mechanism of action is to enhance the receptor's response to its endogenous ligand, glutamate (B1630785).[4] Therefore, in the absence of the mGluR4 receptor, this compound should be pharmacologically inactive. Any observed phenotype should be comparable to vehicle-treated KO mice.
Q2: Are there any known off-target effects of this compound that could cause unexpected phenotypes in mGluR4 KO mice?
This compound is described as a highly selective mGluR4 PAM.[5][6] However, at very high concentrations, the possibility of off-target effects, while minimized, can never be fully excluded without comprehensive screening against a wide range of receptors and channels. If you observe an unexpected phenotype, it is crucial to verify that the administered dose is within the established effective and selective range.
Q3: What are the known signaling pathways for mGluR4?
mGluR4, a member of the group III metabotropic glutamate receptors, is primarily coupled to the Gαi/o protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[7] However, a non-canonical pathway involving the activation of phospholipase C (PLC) and protein kinase C (PKC) has also been identified.[7] Additionally, mGluR4 activation has been shown to inhibit JNK and p38 MAPK signaling pathways, protecting against oxidative stress.[8]
Q4: What are the established behavioral phenotypes of mGluR4 knockout mice?
mGluR4 knockout mice have been reported to exhibit several behavioral alterations compared to wild-type littermates. These include:
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Higher motor response to novelty.[9]
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Lack of motor stimulant effect of ethanol.[9]
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Mildly improved spatial working memory in the T-maze test.[10]
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Impaired acquisition of spatial reference memory in the Barnes circular maze test.[10]
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Impaired prepulse inhibition.[10]
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Involvement in startle and motivational processes.[11]
Troubleshooting Guides
Issue 1: Anxiolytic-like effects of this compound are observed in mGluR4 KO mice.
Background: Studies have shown that this compound exerts anxiolytic-like effects in wild-type mice in paradigms like the elevated plus maze (EPM), and these effects are absent in mGluR4 KO mice, confirming target specificity.[3]
Possible Causes and Troubleshooting Steps:
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Incomplete Gene Knockout:
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Action: Verify the complete absence of the mGluR4 protein in your KO mouse line using Western blot or immunohistochemistry on brain tissue from the experimental animals.
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Rationale: Incomplete knockout or residual receptor expression could lead to a partial drug response.
-
-
Experimental Confounding Factors:
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Action: Review your experimental protocol for potential confounding variables. Factors such as the sex of the experimenter, time of day of testing, housing conditions (single vs. group), and handling procedures can significantly impact behavioral outcomes, particularly in anxiety paradigms.[12][13][14][15][16]
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Rationale: Rodent behavior is highly sensitive to environmental and procedural variables. These factors can introduce variability and lead to spurious results.
-
-
Incorrect Dosing:
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Action: Double-check your dose calculations and the concentration of your this compound solution.
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Rationale: An erroneously high dose might induce off-target effects.
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Issue 2: Unexpected pro-inflammatory effects are observed after this compound administration in mGluR4 KO mice.
Background: Activation of mGluR4 by this compound has been shown to have anti-inflammatory effects, for instance by reducing the expression of TNFα, MHCII, and iNOS in microglia. These effects are absent in microglia from mGluR4 KO mice.[1][2]
Possible Causes and Troubleshooting Steps:
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Vehicle Effects:
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Action: Run a parallel experiment with vehicle-treated wild-type and KO mice.
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Rationale: The vehicle used to dissolve this compound could have inherent pro-inflammatory properties.
-
-
Compensatory Mechanisms:
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Action: Investigate the expression levels of other group III mGluRs (mGluR7 and mGluR8) in your KO mice.
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Rationale: The lifelong absence of mGluR4 might lead to compensatory changes in the expression or function of other related receptors, which could be unmasked by the drug treatment or experimental conditions.
-
-
Assay Specificity:
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Action: Ensure the specificity of your inflammatory markers and assays.
-
Rationale: Cross-reactivity or non-specific binding in your assays could lead to false-positive results.
-
Data Presentation
Table 1: Summary of Expected Behavioral Outcomes with this compound
| Behavioral Test | Wild-Type Mice + this compound | mGluR4 KO Mice + this compound (Expected) | Reference(s) |
| Elevated Plus Maze (EPM) | Increased open-arm exploration (anxiolytic-like) | No change in open-arm exploration | [3] |
| Marble Burying Test | Reduced number of buried marbles (anxiolytic-like) | No change in burying behavior | [3] |
| Forced Swim Test | Reduced duration of immobility (antidepressant-like) | No change in immobility | [3] |
| Haloperidol-induced Catalepsy | Reversal of catalepsy | No effect on catalepsy | [5] |
| L-DOPA-induced Dyskinesia | Mixed results; some studies show reduction, others lack of efficacy | Not extensively studied, but no effect is predicted | [17][18] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Animals: Adult male and female mGluR4 KO mice and wild-type littermates.
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Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle orally 60 minutes before testing.
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Procedure: a. Place the mouse at the center of the maze, facing an open arm. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session with a video camera.
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Data Analysis: Score the number of entries into and the time spent in the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or entries into the open arms.
Protocol 2: Primary Microglia Culture and Inflammatory Marker Analysis
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Cell Culture: a. Isolate primary microglia from the brains of postnatal day 1-3 mGluR4 KO and wild-type mouse pups. b. Culture the cells until they reach a confluent monolayer.
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Treatment: a. Pre-treat the microglial cultures with this compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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Analysis: a. ELISA: Measure the concentration of TNFα in the culture supernatant. b. qPCR/Western Blot: Analyze the expression of iNOS and MHCII in cell lysates.
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Expected Outcome: this compound should reduce the LPS-induced increase in inflammatory markers in wild-type microglia but have no effect in mGluR4 KO microglia.[2]
Visualizations
Caption: mGluR4 receptor signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 5. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive behavioural study of GluR4 knockout mice: implication in cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ADX88178-Induced Side Effects in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing potential side effects associated with the mGluR4 positive allosteric modulator (PAM), ADX88178, in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical advice and a deeper understanding of the compound's pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a PAM, it does not activate the mGluR4 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR4 receptors are primarily located on presynaptic terminals and their activation generally leads to a reduction in neurotransmitter release. This mechanism is being explored for its therapeutic potential in a variety of neurological and psychiatric disorders.[2]
Q2: What are the most significant side effects observed with this compound in animal studies?
A2: The most notable adverse effect reported is the worsening of psychosis-like behaviors, particularly in primate models of Parkinson's disease when co-administered with L-DOPA. In MPTP-lesioned marmosets, this compound was observed to exacerbate dopaminergic psychosis. In rodent models, at efficacious doses for anxiolytic- and antidepressant-like effects, this compound did not significantly affect spontaneous locomotor activity, suggesting good target specificity.[1][3]
Q3: Is there a known dose-dependent relationship for the side effects of this compound?
A3: While some therapeutic effects of this compound have shown dose-dependency in rodent models, the data on side effects is less clear. For instance, in some studies assessing antipsychotic-like potential, a clear dose-response was not established.[1][3] The exacerbation of psychosis-like behaviors in primates was observed at specific doses in combination with L-DOPA. Researchers should carefully establish a dose-response curve for both efficacy and adverse effects in their specific animal model and experimental conditions.
Troubleshooting Guides
Issue 1: Observation of Psychosis-Like Behaviors (e.g., in Primates)
Symptoms: Increased agitation, hallucinations, stereotypies, or other behaviors indicative of a psychotic state, particularly when co-administered with other agents like L-DOPA.
Possible Cause: The potentiation of mGluR4 activity by this compound may modulate striatal signaling pathways that are also affected by dopaminergic therapies, potentially leading to an imbalance that manifests as psychosis-like symptoms.
Troubleshooting Steps:
-
Dose Adjustment:
-
Systematically lower the dose of this compound to determine if a therapeutic window exists where efficacy is maintained without the adverse psychiatric effects.
-
If applicable, consider reducing the dose of the co-administered drug (e.g., L-DOPA).
-
-
Behavioral Monitoring:
-
Implement a detailed and standardized behavioral scoring system to quantify the severity and frequency of psychosis-like behaviors. The "Drug Effects on the Nervous System" (DENS) scale is an example of a comprehensive tool for assessing side effects in primates.[4]
-
Increase the frequency of behavioral observations, particularly during the expected peak plasma concentration of this compound.
-
-
Pharmacokinetic Analysis:
-
Measure plasma and brain concentrations of this compound to correlate drug exposure with the onset and severity of the observed side effects.
-
-
Study Design Modification:
-
If the side effects persist even at low doses, consider alternative dosing regimens (e.g., intermittent vs. continuous) or different routes of administration that might alter the pharmacokinetic profile.
-
Issue 2: Unexpected Behavioral Outcomes or Lack of Efficacy
Symptoms: The expected therapeutic effect is not observed, or paradoxical effects are noted.
Possible Cause:
-
Dose is outside the therapeutic window: The selected dose may be too low to engage the target effectively or so high that it leads to off-target effects or receptor desensitization.
-
Metabolism and Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations in the specific animal model or with the chosen route of administration.
-
Interaction with other experimental variables: The animal's diet, housing conditions, or other administered substances could be influencing the outcome.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Ensure the compound is pure, correctly formulated, and administered as intended.
-
Conduct a Dose-Response Study: A comprehensive dose-response curve is essential to identify the optimal therapeutic dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with the behavioral or physiological endpoints to understand the relationship between drug concentration and effect.
-
Control for Environmental Factors: Standardize housing, diet, and handling procedures to minimize variability.[5]
Data Presentation
Table 1: Summary of this compound Effects in Rodent Models
| Model | Species | Dose Range (p.o.) | Observed Effects | Impact on Locomotor Activity |
| Elevated Plus Maze | Mouse, Rat | 1-30 mg/kg | Anxiolytic-like effects | No effect at efficacious doses |
| Marble Burying | Mouse | 3-100 mg/kg | Reduced burying behavior (anxiolytic-like) | Not reported |
| Forced Swim Test | Mouse | 30 mg/kg | Antidepressant-like effects | No effect at efficacious doses |
| DOI-induced head twitches | Mouse | 1-30 mg/kg | Reduction in head twitches (antipsychotic-like, no clear dose-dependency) | Not applicable |
| MK-801-induced hyperactivity | Mouse | 30 mg/kg | Modest reduction in hyperactivity | Not applicable |
Source: Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders[1]
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in the Mouse Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Analysis: An increase in the time spent in or the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze data using a one-way ANOVA followed by a post-hoc test.
Protocol 2: Monitoring for Psychosis-Like Behaviors in Non-Human Primates
-
Animals: MPTP-lesioned marmosets with established L-DOPA-induced dyskinesia and psychosis-like behaviors (PLBs).
-
Procedure:
-
Establish a baseline of PLBs with chronic L-DOPA administration.
-
Administer this compound (e.g., 0.01, 0.1, 1 mg/kg, s.c.) or vehicle in combination with L-DOPA.
-
Observe and score PLBs, parkinsonism, and dyskinesia at regular intervals using a validated rating scale.
-
-
Analysis: Compare the scores for PLBs in the this compound-treated group to the vehicle-treated group. Statistical analysis can be performed using appropriate non-parametric tests for behavioral scores.
Visualizations
Caption: Mechanism of action of this compound as an mGluR4 PAM.
Caption: Troubleshooting workflow for managing adverse effects.
Disclaimer: This information is intended for guidance in a research setting and does not constitute veterinary or medical advice. All animal experiments should be conducted in accordance with approved institutional and governmental guidelines.[5] Due to the limited publicly available preclinical safety and toxicology data for this compound, researchers should exercise caution and conduct thorough pilot studies to establish the safety and tolerability of this compound in their specific models.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 this compound in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of adverse effects of neurotropic drugs in monkeys with the “Drug Effects on the Nervous System” (DENS) scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biobostonconsulting.com [biobostonconsulting.com]
Validation & Comparative
A Comparative Guide to mGluR4 Positive Allosteric Modulators: ADX88178 vs. VU0155041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): ADX88178 and VU0155041. This document summarizes their pharmacological properties based on experimental data, provides detailed experimental protocols for key assays, and illustrates the mGluR4 signaling pathway.
Introduction to mGluR4 and its Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor, it plays a crucial role in modulating neurotransmitter release, making it a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the natural ligand, glutamate. This mechanism offers a more subtle and physiologically relevant modulation of receptor activity compared to direct agonists.
Quantitative Pharmacological Data: this compound vs. VU0155041
The following table summarizes the in vitro potency of this compound and VU0155041 on human and rat mGluR4. The data is compiled from key publications characterizing these compounds.
| Parameter | This compound | VU0155041 |
| Target | mGluR4 | mGluR4 |
| Modulation | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| Potency (EC₅₀) - human mGluR4 | 4 nM[1] | 798 nM[2][3] |
| Potency (EC₅₀) - rat mGluR4 | 9 nM[4] | 693 nM[2][3] |
| Selectivity | Minimal activity at other mGluRs (EC₅₀ > 30 µM)[1] | No significant potentiator or antagonist activity at other mGluR subtypes. |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound and VU0155041 are provided below. These protocols are based on the original research publications.
Calcium Mobilization Assay (for this compound Potency Determination)
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells co-expressing mGluR4 and a promiscuous G-protein that couples to the phospholipase C pathway.
Cell Line: HEK293 cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (e.g., Gαqi5).
Protocol:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the this compound dilutions to the cell plate and incubate for a short period.
-
Add a fixed, sub-maximal (EC₂₀) concentration of glutamate to stimulate the receptor.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~490 nm and emission at ~525 nm.
-
-
Data Analysis: The potentiation of the glutamate response by this compound is determined by plotting the fluorescence signal against the compound concentration to calculate the EC₅₀ value.
[³⁵S]GTPγS Binding Assay (for VU0155041 Potency Determination)
This functional assay measures the activation of G-proteins coupled to mGluR4 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Preparation: Cell membranes from HEK293 cells stably expressing human or rat mGluR4.
Protocol:
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 100 µM), and varying concentrations of VU0155041.
-
Initiate the reaction by adding a fixed, sub-maximal (EC₂₀) concentration of glutamate.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a GF/B filter plate to separate bound and free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis: Quantify the radioactivity on the filters using a scintillation counter. The EC₅₀ of VU0155041 is determined by plotting the stimulated [³⁵S]GTPγS binding against the compound concentration.
mGluR4 Signaling Pathway
mGluR4 is canonically coupled to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by glutamate, this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a presynaptic inhibition of neurotransmitter release.
Caption: Canonical Gαi/o-coupled signaling pathway of mGluR4.
Experimental Workflow: In Vitro Potency Determination
The general workflow for determining the in vitro potency of mGluR4 PAMs involves a series of steps from cell culture to data analysis. The specific assay (e.g., calcium mobilization or GTPγS binding) will dictate the precise details of the procedure.
Caption: General workflow for determining the in vitro potency of mGluR4 PAMs.
References
- 1. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to ADX88178 and Lu AF21934 in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two mGluR4 Positive Allosteric Modulators
The landscape of therapeutic development for Parkinson's disease is increasingly focused on non-dopaminergic targets to either supplement or replace traditional treatments like L-DOPA, which can lead to debilitating side effects over time. One promising avenue of investigation is the modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As key regulators of neurotransmission within the basal ganglia, positive allosteric modulators (PAMs) of mGluR4 offer a novel mechanism to alleviate motor symptoms and potentially alter disease progression.
This guide provides a detailed, objective comparison of two prominent mGluR4 PAMs, ADX88178 and Lu AF21934, based on their performance in various preclinical models of Parkinson's disease.
At a Glance: Key Compound Characteristics
| Feature | This compound | Lu AF21934 |
| Mechanism of Action | Potent and Selective mGluR4 Positive Allosteric Modulator | Selective mGluR4 Positive Allosteric Modulator |
| Potency (EC50) | Human: ~3.5-4 nM, Rat: ~9.1 nM[1][2] | ~500 nM[1] |
| Key Research Focus | Symptomatic improvement of core Parkinsonian motor deficits, anti-inflammatory effects.[1][3] | Antipsychotic-like and anxiolytic-like effects, harmaline-induced hyperactivity.[1] |
Performance in Parkinson's Disease Models: A Head-to-Head Comparison
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound and Lu AF21934 in rodent and non-human primate models of Parkinson's disease.
Rodent Models of Parkinsonism
| Model | Compound | Dose | Route | Key Findings | Reference |
| Haloperidol-Induced Catalepsy in Rats | This compound | 3 mg/kg, 10 mg/kg | p.o. | Dose-dependent reversal of catalepsy.[1][2][4] | [Le Poul et al., 2012] |
| 6-OHDA-Lesioned Rats (Forelimb Akinesia) | This compound | 3, 10, 30 mg/kg | p.o. | In combination with a low dose of L-DOPA, produced a robust, dose-dependent reversal of forelimb akinesia.[1][2] | [Le Poul et al., 2012] |
| Harmaline-Induced Hyperactivity in Rats | Lu AF21934 | 0.5, 2.5 mg/kg | s.c. | Reversed harmaline-induced hyperactivity.[1][5] | [Ossowska et al., 2014] |
| Harmaline-Induced Tremor in Rats | Lu AF21934 | 0.5-5 mg/kg | s.c. | Did not influence harmaline-induced tremor.[1][5] | [Ossowska et al., 2014] |
L-DOPA-Induced Dyskinesia (LID) Models
| Model | Compound | Dose | Route | Key Findings | Reference |
| 6-OHDA-Lesioned Rats (Established Dyskinesia) | Lu AF21934 | 10, 30 mg/kg | p.o. | Did not reduce pre-established abnormal involuntary movements (AIMs).[1] | [Finlay et al., 2024] |
| 6-OHDA-Lesioned Rats (Established Dyskinesia) | This compound | 10, 30 mg/kg | p.o. | Did not reduce pre-established AIMs.[1][6] | [Finlay et al., 2024] |
| MPTP-Lesioned Marmosets (Established Dyskinesia) | Lu AF21934 | 3, 10 mg/kg | p.o. | No reduction in established dyskinesia was observed.[1][6] | [Finlay et al., 2024] |
| MPTP-Lesioned Marmosets (Peak Dose Dyskinesia) | This compound | 1 mg/kg | s.c. | Diminished peak dose dyskinesia by 34% (P = 0.015).[1][7] | [Frouni et al., 2023] |
Non-Human Primate Models of Parkinsonism
| Model | Compound | Dose | Route | Key Findings | Reference |
| MPTP-Lesioned Marmoset | This compound | 1 mg/kg | s.c. | In combination with L-DOPA, increased "on-time" by 34% (P = 0.011) and reduced global parkinsonian disability by 38% (P = 0.0096).[1][7] Mildly worsened global psychosis-like behaviors by 13% (P = 0.020).[1][7] | [Frouni et al., 2023] |
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway Modulation
Caption: mGluR4 PAMs enhance glutamate's ability to activate presynaptic mGluR4, leading to reduced glutamate release.
Preclinical Evaluation Workflow
Caption: A typical workflow for preclinical evaluation of novel therapeutics for Parkinson's disease.
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This model is a cornerstone for studying motor deficits and L-DOPA-induced dyskinesia.[8]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Lesioning Procedure: A unilateral injection of 6-OHDA hydrochloride is made into the medial forebrain bundle. This results in the progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]
-
Verification of Lesion: The extent of the dopaminergic lesion is confirmed by observing rotational behavior in response to apomorphine (B128758) administration.[8]
-
Behavioral Testing (Forelimb Akinesia):
-
The rat is held with its hindlimbs elevated, and one forelimb is held by the experimenter.
-
The number of adjusting steps made by the free forelimb when the rat is moved sideways is counted.
-
A reduction in the number of steps in the paw contralateral to the lesion indicates akinesia.
-
-
Behavioral Testing (Abnormal Involuntary Movements - AIMs):
-
Following chronic L-DOPA administration to induce dyskinesia, rats are observed for the presence of axial, limb, and orolingual AIMs.
-
The severity of these movements is scored at regular intervals.
-
MPTP-Lesioned Primate Model
This model is considered a gold standard for preclinical Parkinson's disease research due to its close resemblance to the human condition.
-
Animal Model: Common marmosets (Callithrix jacchus) are frequently used.
-
Lesioning Procedure: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (subcutaneously or intraperitoneally) over several days to induce bilateral parkinsonism.
-
Behavioral Assessment:
-
Animals are scored on a parkinsonian disability scale that evaluates posture, movement, bradykinesia, and tremor.
-
For L-DOPA-induced dyskinesia studies, animals are chronically treated with L-DOPA to establish stable dyskinesia before the test compound is administered.[7] Dyskinesia is then scored based on its severity and duration.[7]
-
Harmaline-Induced Tremor Model in Rats
This model is used to assess the anti-tremor properties of compounds.
-
Animal Model: Adult male rats.
-
Induction of Tremor: Harmaline (B1672942) is administered intraperitoneally (i.p.) to induce tremor, which typically occurs in the 8-12 Hz frequency band.[1]
-
Tremor and Activity Measurement:
-
Animals are placed in an activity monitoring system, such as a force plate actimeter, which can quantify both general locomotor activity and tremor.[1][5]
-
The test compound is administered prior to the harmaline injection.[1]
-
The impact on tremor intensity and hyperactivity is measured and compared to a control group.[1]
-
Concluding Remarks
Both this compound and Lu AF21934 demonstrate the therapeutic potential of mGluR4 PAMs in preclinical models of Parkinson's disease.[1] this compound, with its significantly higher potency, has shown promising results in alleviating core parkinsonian motor symptoms, particularly when used as an adjunct to L-DOPA in both rodent and primate models.[1] Lu AF21934 has been shown to be effective in addressing hyperactivity in the harmaline model, though it did not significantly affect tremor.[1][5]
The data on L-DOPA-induced dyskinesia is more complex. While this compound has shown a potential benefit in reducing peak-dose dyskinesia in marmosets, neither compound has demonstrated a reduction in established dyskinesia in rats or marmosets.[1][6][9]
Further research is needed to fully elucidate the therapeutic window and long-term efficacy of these compounds. The choice between this compound and Lu AF21934 for future studies may depend on the specific research question, with this compound being a more potent tool for investigating symptomatic relief of parkinsonism, and Lu AF21934 being useful for exploring effects on hyperactivity and other non-motor symptoms. The anti-inflammatory properties of this compound also suggest a potential for disease-modifying effects that warrant further investigation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ADX88178 and Standard Therapies for Parkinson's Disease: A Guide for Researchers
This guide provides a detailed comparison of the preclinical efficacy of ADX88178, an experimental therapeutic, against established standard treatments for Parkinson's disease. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data to inform future research and development efforts.
Mechanism of Action: A Novel Approach
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] This mechanism represents a departure from traditional dopaminergic therapies for Parkinson's disease. By enhancing the activity of mGluR4, this compound aims to modulate glutamate signaling within the basal ganglia, a key brain region affected by Parkinson's disease, thereby offering a non-dopaminergic approach to symptom management.[1] Standard treatments, in contrast, primarily focus on restoring dopamine (B1211576) levels or mimicking the effects of dopamine in the brain.[3][4][5] Levodopa, the gold-standard therapy, is a precursor to dopamine, while dopamine agonists directly stimulate dopamine receptors, and monoamine oxidase-B (MAO-B) inhibitors prevent the breakdown of dopamine.[3][4][5]
Preclinical Efficacy: A Tabular Comparison
The following tables summarize the available quantitative preclinical data for this compound and standard Parkinson's disease treatments in various animal models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies, which may have variations in experimental design.
Table 1: Effect on Haloperidol-Induced Catalepsy in Rats
| Treatment | Dose | Outcome | Reference |
| This compound | 3 mg/kg | Reversal of catalepsy | [2][3][4] |
| 10 mg/kg | Reversal of catalepsy | [2][3][4] | |
| Standard Treatments | - | Data not available in a directly comparable format | - |
Table 2: Effect on Motor Deficits in 6-OHDA-Lesioned Rodent Models
| Treatment | Model | Dose | Outcome | Reference |
| This compound + L-DOPA | Rat (bilateral lesion) | This compound (various) + L-DOPA (6 mg/kg) | Robust, dose-dependent reversal of forelimb akinesia | [2][3] |
| Rat | This compound (10 or 30 mg/kg) | No reduction in pre-established abnormal involuntary movements (AIMs) | [6][7] | |
| Levodopa | Rodent models | Various | Effective in improving motor function | [8][9] |
| Dopamine Agonists | Various rodent models | Various | Overall neurobehavioral outcome improved by 1.08 standard deviations (meta-analysis) | [1][10] |
Table 3: Efficacy in MPTP-Lesioned Marmosets
| Treatment | Dose | Outcome | Reference |
| This compound + L-DOPA | 1 mg/kg | - 34% increase in "on-time"- 38% reduction in global parkinsonian disability- 34% reduction in peak dose dyskinesia- Mild worsening of psychosis-like behaviors | [11] |
| Standard Treatments | - | Data not available in a directly comparable format | - |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 6. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive Effects of Levodopa and a Neurorestorative Diet in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
validating ADX88178's selectivity profile against other receptors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ADX88178's performance against other mGluR4 positive allosteric modulators, supported by available experimental data.
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of a range of central nervous system (CNS) disorders, including Parkinson's disease and anxiety.[1] This guide provides a comparative overview of the selectivity profile of this compound against other receptors, with a focus on presenting available quantitative data and outlining the experimental methodologies used to generate these findings.
Selectivity Profile of this compound and Comparator Compounds
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects and potential side effects. The following table summarizes the available quantitative data on the selectivity of this compound and comparator mGluR4 PAMs, Lu AF21934 and foliglurax.
| Compound | Primary Target | Potency (EC50) at Primary Target | Selectivity Data Against Other Receptors |
| This compound | mGluR4 | 4 nM (human)[1] | - No significant effects on other mGluRs (EC50 > 30 µM) - EC50 of 2.2 mM at mGluR8[2] - Stated to have good specificity in in-vivo models[1][3] |
| Lu AF21934 | mGluR4 | Not specified in search results | - Profiled against over 70 GPCRs and found to be selective. |
| Foliglurax | mGluR4 | Not specified in search results | - Limited public information available on broad selectivity screening. Development was discontinued (B1498344) after Phase II clinical trials due to lack of efficacy.[4][5][6] |
Note: While this compound is reported to be highly selective, comprehensive quantitative data from a broad panel screen (e.g., a CEREP panel) was not publicly available at the time of this review. The selectivity data presented is based on the available scientific literature.
Experimental Methodologies
The determination of a compound's selectivity profile relies on a battery of in vitro assays. The two primary types of assays used are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor. The affinity of the test compound is typically expressed as an inhibition constant (Ki) or the concentration required to inhibit 50% of the radioligand binding (IC50).
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or modulation. For G-protein coupled receptors (GPCRs) like mGluR4, common readouts include changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+).
Calcium Mobilization Assay:
mGluR4 is a Gi/o-coupled receptor, which, upon activation, typically leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. To facilitate a measurable response in a high-throughput screening format, cells are often co-transfected with a promiscuous G-protein, such as Gα16, or a chimeric G-protein that couples to the phospholipase C (PLC) pathway. Activation of PLC leads to the release of intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.
Conclusion
The available data indicates that this compound is a potent mGluR4 PAM with a high degree of selectivity against other metabotropic glutamate receptors. While comprehensive screening data against a wider array of CNS targets would provide a more complete picture of its off-target profile, the existing evidence supports its characterization as a selective compound. Further research and the publication of broader selectivity screening results will be beneficial for a more exhaustive comparative analysis. The detailed experimental protocols provided in this guide offer a framework for understanding how such selectivity data is generated and can be applied to the evaluation of other novel drug candidates.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Navigating Synergies: A Comparative Analysis of ADX88178 and L-DOPA in Parkinson's Disease Models
For researchers and drug development professionals, the quest for therapies that enhance the efficacy of L-DOPA while mitigating its debilitating side effects is a critical frontier in Parkinson's disease research. This guide provides a comparative analysis of ADX88178, a metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), in combination with L-DOPA. We will objectively compare its performance with other mGluR4 PAMs and existing treatments, supported by experimental data, detailed protocols, and pathway visualizations.
The rationale for exploring mGluR4 PAMs lies in their potential to modulate the overactive corticostriatal glutamatergic pathways that contribute to L-DOPA-induced dyskinesia (LID).[1][2][3] By potentiating the effect of glutamate at mGluR4, these compounds are hypothesized to reduce presynaptic glutamate release, thereby restoring balance in the basal ganglia circuitry disrupted in Parkinson's disease.
Comparative Efficacy in Preclinical Models
Recent studies have yielded mixed results regarding the synergistic effects of this compound with L-DOPA, particularly in the context of LID. While the foundational hypothesis is sound, experimental evidence presents a nuanced picture, underscoring the importance of compound-specific properties and experimental design.
A key study investigating this compound found that it did not reduce pre-established abnormal involuntary movements (AIMs) in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease when administered with L-DOPA.[1][2] This lack of efficacy in a head-to-head comparison stands in contrast to another mGluR4 PAM, Lu AF21934, which demonstrated a synergistic effect with L-DOPA in alleviating akinesia and reducing the incidence of LID.[4]
For further context, Amantadine, an NMDA receptor antagonist, is a clinically used treatment for LID and often serves as a benchmark in preclinical studies.[3] In the same study where this compound showed no benefit, Amantadine significantly reduced the expression of dyskinesia.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound, Lu AF21934, and Amantadine when co-administered with L-DOPA.
Table 1: Effect on L-DOPA-Induced Dyskinesia (AIMs) in 6-OHDA-Lesioned Rats
| Compound | Dose | Change in AIMs Score vs. L-DOPA alone | Reference |
| This compound | 10 mg/kg, p.o. | No significant reduction | [1][2] |
| This compound | 30 mg/kg, p.o. | No significant reduction | [1][2] |
| Lu AF21934 | 10 mg/kg | Reduced incidence (severity not affected) | [4] |
| Lu AF21934 | 30 mg/kg | Reduced incidence (severity not affected) | [4] |
| Amantadine | Not specified in direct comparison | >40% reduction | [1][2] |
Table 2: Effect on Motor Function (Akinesia) in 6-OHDA-Lesioned Rats
| Compound Combination | Dose | Effect on Akinesia | Reference |
| Lu AF21934 + L-DOPA | 10 mg/kg + 1 mg/kg | Synergistic alleviation | [4] |
| Lu AF21934 + L-DOPA | 30 mg/kg + 1 mg/kg | Synergistic alleviation | [4] |
| Lu AF21934 + L-DOPA | 10 mg/kg + 5 mg/kg | Synergistic alleviation | [4] |
| Lu AF21934 + L-DOPA | 30 mg/kg + 5 mg/kg | Synergistic alleviation | [4] |
Experimental Protocols
To facilitate the replication and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
The 6-OHDA-lesioned rat is a widely used model to simulate the dopamine (B1211576) depletion characteristic of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Rats are anesthetized with isoflurane (B1672236) or a similar anesthetic.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride is unilaterally injected into the medial forebrain bundle. Desipramine is often administered prior to 6-OHDA to protect noradrenergic neurons.
-
Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery using amphetamine or apomorphine-induced rotation tests.
Evaluation of L-DOPA-Induced Dyskinesia (AIMs)
Abnormal Involuntary Movements (AIMs) are the primary behavioral measure of dyskinesia in rodent models.
-
L-DOPA Priming: Following confirmation of the lesion, rats are treated daily with L-DOPA (e.g., 6 mg/kg) and a peripheral decarboxylase inhibitor (e.g., benserazide) for several weeks to induce stable AIMs.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound, Lu AF21934, or vehicle) followed by a standard dose of L-DOPA.
-
Behavioral Scoring: Rats are placed in individual transparent cages and observed for the presence and severity of axial, limb, and orolingual AIMs at regular intervals over several hours. A standardized rating scale is used to score the severity of the movements.
-
Data Analysis: The total AIMs score is calculated for each animal and treatment group. Statistical analysis is performed to compare the effects of the different treatments.[1][2]
Assessment of Akinesia
The "stepping test" or cylinder test is commonly used to assess forelimb akinesia.
-
Drug Administration: In drug-naive 6-OHDA-lesioned rats, the test compound (e.g., Lu AF21934) is administered alone or in combination with a sub-threshold dose of L-DOPA.
-
Behavioral Testing: For the stepping test, the rat is held with its hindlimbs elevated, and the number of adjusting steps taken with the impaired forelimb is counted as the animal is moved along a surface. For the cylinder test, the rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its impaired, unimpaired, or both forelimbs is recorded.
-
Data Analysis: The number of steps or wall touches is compared across treatment groups to determine the effect on motor function.[4]
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of mGluR4 PAMs in modulating glutamate release.
Caption: Workflow for evaluating the effects of this compound on L-DOPA-induced dyskinesia.
References
- 1. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamatergic mechanisms in L-DOPA-induced dyskinesia and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy between L-DOPA and a novel positive allosteric modulator of metabotropic glutamate receptor 4: implications for Parkinson's disease treatment and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX88178 in Combination with Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ADX88178, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with other neuroprotective agents. We delve into its mechanism of action, preclinical data, and potential for combination therapies in the context of neurodegenerative diseases. While direct experimental data on this compound combined with other neuroprotective agents is limited, this guide will explore the scientific rationale for such combinations based on their distinct and potentially synergistic mechanisms of action.
This compound: A Profile
This compound is an orally available, brain-penetrant small molecule that enhances the activity of the mGluR4 receptor in the presence of glutamate.[1] mGluR4 activation is a promising therapeutic strategy for neurological disorders, including Parkinson's disease, due to its role in modulating neurotransmission in the basal ganglia.[2] Preclinical studies have demonstrated the potential of this compound to alleviate parkinsonian symptoms and to exert anti-inflammatory effects, suggesting a neuroprotective role.[1][3]
Mechanism of Action
This compound does not directly activate the mGluR4 receptor but potentiates its response to the endogenous ligand, glutamate. This allosteric modulation allows for a more nuanced control of neuronal activity compared to direct agonists. The neuroprotective effects of mGluR4 activation are believed to be mediated through several pathways:
-
Presynaptic Inhibition of Glutamate Release: In brain regions with excessive glutamate release, a key factor in excitotoxicity, mGluR4 activation can dampen this release, thereby protecting neurons from damage.
-
Anti-inflammatory Effects: this compound has been shown to attenuate inflammatory responses in microglia, the primary immune cells of the central nervous system.[3][4][5] This is achieved by reducing the expression of pro-inflammatory markers such as TNFα, MHCII, and iNOS.[3][5]
-
Modulation of GABAergic Transmission: mGluR4 activation can also influence inhibitory neurotransmission, contributing to the overall balance of neuronal activity.
dot
Figure 1: Simplified signaling pathways of this compound's neuroprotective mechanisms.
Preclinical Data for this compound
The neuroprotective and symptomatic effects of this compound have been evaluated in several preclinical models.
In Vitro Anti-inflammatory Effects
In primary microglia cultures, this compound has been shown to significantly inhibit the release of pro-inflammatory mediators induced by lipopolysaccharide (LPS).[3][5]
| Model System | Treatment | Key Findings | Reference |
| Primary Mouse Microglia | This compound (1, 10, 100 nM) + LPS | Dose-dependent reduction in TNFα, MHCII, and iNOS expression.[3] | Bovin et al., 2016 |
| BV2 Microglia Cell Line | This compound (5-20µM) + LPS | Significant reduction in nitrite (B80452) production and TNF-α release.[6] | Zhang et al., 2019 |
In Vivo Models of Parkinson's Disease
This compound has demonstrated efficacy in rodent models of Parkinson's disease, both alone and in combination with L-DOPA.
| Model System | Treatment | Key Findings | Reference |
| Haloperidol-induced catalepsy in rats | This compound (3 and 10 mg/kg) | Reversal of catalepsy.[1][7] | Le Poul et al., 2012 |
| 6-OHDA-lesioned rats (forelimb akinesia) | This compound + low-dose L-DOPA | Robust, dose-dependent reversal of akinesia without exacerbating L-DOPA-induced dyskinesias.[7] | Le Poul et al., 2012 |
| MPTP-lesioned marmosets | This compound (1 mg/kg) + L-DOPA | Reduced global parkinsonian disability and peak-dose dyskinesia.[8] | Nuara et al., 2023 |
Combination Therapy with Other Neuroprotective Agents: A Rationale
While direct experimental data is lacking for this compound in combination with other neuroprotective agents, a strong scientific rationale exists for exploring such strategies. The multifaceted nature of neurodegenerative diseases suggests that targeting multiple pathogenic pathways simultaneously may yield superior therapeutic outcomes.
Potential Synergies with Established Neuroprotective Agents
Here, we compare the mechanism of this compound with two well-established neuroprotective agents, Riluzole (B1680632) and Edaravone (B1671096), to highlight potential areas of synergy.
| Agent | Primary Mechanism of Action | Potential for Synergy with this compound |
| This compound | Positive allosteric modulator of mGluR4; reduces glutamate release and neuroinflammation. | N/A |
| Riluzole | Inhibits glutamate release, blocks voltage-gated sodium channels, and has complex effects on glutamate receptors.[9][10][11] | Complementary Glutamate Modulation: this compound's targeted mGluR4 modulation could complement Riluzole's broader effects on glutamate transmission, potentially allowing for lower, better-tolerated doses of each compound. |
| Edaravone | A potent free radical scavenger that reduces oxidative stress.[12][13][14] | Dual Attack on Pathogenic Pathways: Combining the anti-excitotoxic and anti-inflammatory effects of this compound with the potent antioxidant properties of Edaravone could provide a more comprehensive neuroprotective strategy, addressing two major contributors to neuronal cell death. |
dot
Figure 2: A proposed experimental workflow for evaluating this compound in combination with other neuroprotective agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Anti-inflammatory Assay in Primary Microglia
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice.
-
Treatment: Cells are pre-treated with this compound (e.g., 1, 10, 100 nM) for 30-45 minutes, followed by stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[3]
-
Endpoint Analysis:
-
ELISA: Supernatants are collected to measure the concentration of secreted TNFα.[3]
-
Immunocytochemistry: Cells are fixed and stained for markers of microglial activation, such as MHCII and iNOS.[3]
-
Quantitative PCR: RNA is extracted to measure the gene expression levels of pro-inflammatory cytokines.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Lesioning: Unilateral or bilateral injections of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle of rats to deplete dopamine (B1211576) neurons.
-
Treatment: After a recovery period, animals are treated with this compound, L-DOPA, or a combination of both.
-
Behavioral Testing:
-
Forelimb Akinesia (Cylinder Test): The number of contralateral and ipsilateral forelimb touches to the wall of a cylinder is recorded to assess motor asymmetry.
-
Drug-Induced Rotations: The number of rotations contralateral to the lesion is counted following administration of a dopamine agonist.
-
-
Post-mortem Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopamine neuron loss.
Conclusion
This compound represents a promising neuroprotective agent with a unique mechanism of action centered on the positive allosteric modulation of mGluR4. Its demonstrated anti-inflammatory effects and synergistic activity with L-DOPA in preclinical models of Parkinson's disease highlight its therapeutic potential. While direct evidence for its efficacy in combination with other dedicated neuroprotective agents is currently unavailable, the distinct and complementary mechanisms of action of drugs like Riluzole and Edaravone provide a strong rationale for future investigations into such combination therapies. Such studies will be crucial in determining the full therapeutic potential of this compound in the context of complex neurodegenerative diseases.
References
- 1. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia | MDPI [mdpi.com]
- 14. Combined argatroban and edaravone caused additive neuroprotection against 15 min of forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADX88178 and Older mGluR4 PAMs
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As a presynaptic receptor, its activation can dampen excessive glutamate release, a key factor in the pathophysiology of these conditions. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing mGluR4 activity, promising greater subtype selectivity and a more favorable side-effect profile compared to orthosteric agonists. This guide provides a detailed, data-driven comparison of the newer mGluR4 PAM, ADX88178, against its older counterparts, including VU0155041 and (-)-PHCCC.
Quantitative Performance Comparison
The following table summarizes the key in vitro and in vivo performance characteristics of this compound, VU0155041, and (-)-PHCCC, drawing from multiple preclinical studies. This compound consistently demonstrates superior potency and selectivity.
| Parameter | This compound | VU0155041 | (-)-PHCCC |
| Potency (EC50) | |||
| Human mGluR4 | 4 nM | 750 nM | >10 µM |
| Rat mGluR4 | 9 nM | 560 nM | 4.9 µM |
| Selectivity | |||
| Other mGluRs | Minimal activity at other mGluRs (EC50 > 30 µM) | No significant activity at other mGluR subtypes | Partial antagonist at mGluR1 |
| Pharmacokinetics | |||
| Oral Bioavailability (Rat) | High | Soluble in aqueous vehicle | Poor solubility, often requires DMSO |
| Brain Penetration | Readily penetrates the brain | Information not readily available | Limited brain penetration in vehicles other than DMSO |
| In Vivo Efficacy | |||
| Haloperidol-Induced Catalepsy (Rat) | Reverses catalepsy at 3 and 10 mg/kg (p.o.) | Dose-dependently decreases catalepsy (i.c.v. administration) | Effective in rodent models of Parkinson's disease |
mGluR4 Signaling Pathways
Activation of the mGluR4 receptor primarily leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, resulting in reduced intracellular cyclic AMP (cAMP) levels. This is considered the canonical pathway. However, evidence also points to an alternative signaling cascade involving the activation of phospholipase C (PLC) and subsequently protein kinase C (PKC).
A Comparative Analysis of the Therapeutic Index of Allosteric Modulators Targeting mGluR4 and mGluR5
This guide provides a detailed comparison of the therapeutic index of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), relative to other compounds. Initial interest was directed towards comparing this compound with mGluR5 negative allosteric modulators (NAMs). However, it is crucial to clarify that this compound targets mGluR4 as a PAM. Therefore, this guide will first assess this compound within its pharmacological class and then provide a comparative analysis of representative mGluR5 NAMs to address the broader interest in this therapeutic area.
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.
Part 1: this compound and mGluR4 Positive Allosteric Modulators
This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the mGluR4 receptor.[1][2] It has been investigated for its therapeutic potential in Parkinson's disease, anxiety, and other neurological disorders.[2][3][4]
The following table summarizes preclinical efficacy and available safety data for this compound and other notable mGluR4 PAMs. Direct therapeutic index calculations are often not available in published literature; therefore, a comparison of effective doses and observed adverse effects is presented.
| Compound | Therapeutic Target | Preclinical Efficacy Models | Effective Doses (p.o. in rodents) | Observed Adverse Effects/Safety Profile | Reference |
| This compound | mGluR4 PAM | Parkinson's Disease (reversal of haloperidol-induced catalepsy, potentiation of L-DOPA) | 3-30 mg/kg | At efficacious doses, no significant effects on spontaneous locomotor activity.[3] In marmosets, 1 mg/kg exacerbated psychosis-like behaviors.[5] | [1][2][3] |
| Anxiety (marble burying test, elevated plus maze) | 1-30 mg/kg | [3] | |||
| VU0155041 | mGluR4 PAM | Parkinson's Disease (reversal of haloperidol-induced catalepsy and reserpine-induced akinesia) | 31-316 nmol (i.c.v.) | Data not available | [6] |
| Foliglurax (PXT002331) | mGluR4 PAM | Parkinson's Disease | Data not available | Failed to meet primary and secondary endpoints in a Phase 2 clinical trial. | [7] |
| (-)-PHCCC | mGluR4 PAM | Parkinson's Disease | Data not available | Partial antagonist at mGluR1, low potency, poor solubility. | [6][8] |
Haloperidol-Induced Catalepsy in Rats: This model assesses the potential of a compound to reverse parkinsonian-like symptoms.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Catalepsy is induced by subcutaneous injection of haloperidol (B65202) (e.g., 0.5 mg/kg).
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) at a specified time before or after haloperidol administration.
-
Assessment: Catalepsy is measured at regular intervals. The time the animal maintains an imposed posture (e.g., forepaws on a raised bar) is recorded. A reduction in the cataleptic state is indicative of anti-parkinsonian efficacy.[1][2]
Elevated Plus Maze (EPM) for Anxiety: This test is used to screen for anxiolytic-like properties of drugs.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Mice or rats.
-
Procedure: Animals are pre-treated with the test compound (e.g., this compound at 1-100 mg/kg p.o.) or vehicle.
-
Assessment: Each animal is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded. An increase in the proportion of time spent or entries into the open arms suggests an anxiolytic effect.[3]
Part 2: mGluR5 Negative Allosteric Modulators (NAMs)
As the initial query expressed interest in comparing this compound to mGluR5 NAMs, this section provides a comparative guide on representative compounds from this class. These compounds have been investigated for conditions such as addiction, anxiety, Fragile X syndrome, and depression.[9][10][11]
The following table summarizes preclinical and clinical data for several mGluR5 NAMs. A "therapeutic window" is often discussed in the context of achieving efficacy without engaging mechanisms that lead to adverse effects.
| Compound | Therapeutic Target | Preclinical Efficacy Models | Effective Doses/Occupancy | Observed Adverse Effects/Safety Profile | Reference |
| MTEP | mGluR5 NAM | Addiction (reduced self-administration of cocaine, ethanol, nicotine) | 1-2 mg/kg (i.p. in rodents), corresponding to 50-80% receptor occupancy | At higher doses (>3 mg/kg), may affect food self-administration, indicating a potential for off-target or dose-limiting effects. | [9] |
| Fenobam | mGluR5 NAM | Anxiety (stress-induced hyperthermia, Vogel conflict test) | 10-30 mg/kg (p.o. in rodents) | Well-tolerated in a pilot study in adults with Fragile X syndrome. | [11][12] |
| Basimglurant | mGluR5 NAM | Depression (forced swim test) | Data not available | Failed to demonstrate efficacy over placebo in a Phase 2 trial for Fragile X syndrome.[1] In a trial for major depressive disorder, it was generally well-tolerated.[13] | [1][13][14][15] |
Drug Self-Administration in Rats: This model is a standard for assessing the abuse potential and anti-addiction properties of a compound.
-
Animals: Rats surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers where lever presses result in the infusion of a drug of abuse (e.g., cocaine).
-
Procedure: Animals are trained to self-administer the drug. Once stable responding is achieved, they are pre-treated with the test compound (e.g., MTEP) before the session.
-
Assessment: The number of drug infusions is recorded. A decrease in self-administration suggests the compound may reduce the reinforcing effects of the drug of abuse. To assess for non-specific motor effects, responding for a non-drug reinforcer (e.g., food) is also tested.[9]
Clinical Trial for Safety and Efficacy: Human trials are essential for determining the therapeutic index in the target population.
-
Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Population: Patients with the specific indication (e.g., Major Depressive Disorder for Basimglurant).
-
Procedure: Patients are randomized to receive the drug at one or more dose levels or a placebo for a defined period.
-
Assessment: Efficacy is measured using validated clinical scales (e.g., Montgomery-Åsberg Depression Rating Scale). Safety and tolerability are assessed by monitoring adverse events, laboratory tests, and vital signs.[1][13]
References
- 1. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmg.bmj.com [jmg.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Basimglurant - Wikipedia [en.wikipedia.org]
Cross-Validation of ADX88178 Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), across various preclinical animal models of neuropsychiatric disorders. The performance of this compound is compared with alternative compounds, supported by experimental data, to assist in the evaluation of its therapeutic potential.
Mechanism of Action: Modulating Glutamatergic and GABAergic Neurotransmission
This compound acts as a positive allosteric modulator of the mGlu4 receptor.[1] This means it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. mGlu4 receptors are predominantly presynaptic and play a crucial role in regulating neurotransmitter release. As autoreceptors, they inhibit the release of glutamate, while as heteroreceptors, they can modulate the release of other neurotransmitters like GABA.[1] By potentiating mGlu4 activity, this compound can help restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, a key factor in the pathophysiology of several neuropsychiatric and movement disorders.[1]
Figure 1: Simplified signaling pathway of this compound action.
Comparative Efficacy in Animal Models of Anxiety and OCD
This compound has demonstrated significant anxiolytic-like and anti-compulsive effects in rodent models. Its efficacy is comparable to, and in some instances, surpasses that of classic benzodiazepines.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent and entries into the open arms indicates an anxiolytic effect.
Table 1: Comparison of this compound and Diazepam in the Elevated Plus Maze Test
| Animal Model | Compound | Dose (mg/kg, p.o.) | Open-Arm Entries (fold increase vs. vehicle) | Time in Open Arms (fold increase vs. vehicle) | Citation |
| Mouse | This compound | 3 | ~5 | ~8 | [2] |
| 10 | ~7 | ~12 | [2] | ||
| 30 | ~13 | ~24 | [2] | ||
| Diazepam | 1.5 | ~15 | ~33 | [1] | |
| Rat | This compound | 10 | ~5 | ~7.5 | [2] |
| 30 | ~8 | ~11 | [2] | ||
| 100 | >10 | ~13 | [2] | ||
| Diazepam | 3 | - | - | [1] |
Note: Data is approximated from published graphs and text. "-" indicates data not available in the cited source.
Marble Burying (MB) Test
The marble burying test is used to model obsessive-compulsive disorder (OCD)-like repetitive behaviors. A reduction in the number of buried marbles suggests an anti-compulsive effect.
Table 2: Effect of this compound in the Marble Burying Test in Mice
| Compound | Dose (mg/kg, p.o.) | % Reduction in Marbles Buried (vs. vehicle) | Citation |
| This compound | 3 | Dose-dependent reduction | [1] |
| 10 | Dose-dependent reduction | [1] | |
| 30 | Dose-dependent reduction | [1] | |
| 100 | Dose-dependent reduction | [1] | |
| Chlordiazepoxide | 30 | Significant reduction | [1] |
Comparative Efficacy in Animal Models of Psychosis
This compound has also been evaluated for its antipsychotic-like potential in various rodent models.
DOI-Induced Head Twitch Test
The 5-HT2A receptor agonist DOI induces head twitches in mice, a behavior attenuated by antipsychotic drugs.
Table 3: Comparison of this compound and Olanzapine (B1677200) in the DOI-Induced Head Twitch Test in Mice
| Compound | Dose (mg/kg) | Administration Route | Effect on Head Twitches | Citation |
| This compound | 3, 10, 30 | p.o. | Reduction (no clear dose-dependency) | [1] |
| Olanzapine | 0.1 | i.p. | Significant reduction | [1] |
MK-801-Induced Hyperactivity Test
The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, a model for psychosis.
Table 4: Comparison of this compound and Olanzapine in the MK-801-Induced Hyperactivity Test in Mice
| Compound | Dose (mg/kg) | Administration Route | Effect on Hyperactivity | Citation |
| This compound | 3, 10, 30 | p.o. | Dose-dependent reduction | [1] |
| Olanzapine | 1 | i.p. | Significant reduction | [1] |
Conditioned Avoidance Response (CAR) Test
The CAR test is a classic model for predicting antipsychotic efficacy. However, this compound was found to be inactive in this test in rats at the tested doses.[1]
Table 5: Effect of this compound and Olanzapine in the Conditioned Avoidance Response Test in Rats
| Compound | Dose (mg/kg, p.o.) | Effect on Conditioned Avoidance | Citation |
| This compound | 1, 3, 10, 30 | Inactive | [1] |
| Olanzapine | 3 | Active | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus Maze (EPM) Test Protocol
Figure 2: Experimental workflow for the Elevated Plus Maze test.
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.[1]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the floor.
-
Procedure: Animals are administered this compound (in 1% carboxymethyl cellulose) or a comparator drug orally 60 minutes before the test.[1] Each animal is placed in the center of the maze facing a closed arm and allowed to explore freely for 5 minutes.[1] The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.
Marble Burying (MB) Test Protocol
Figure 3: Experimental workflow for the Marble Burying test.
-
Animals: Male C57BL/6J mice.[1]
-
Apparatus: Standard mouse cages filled with 5 cm of bedding, with 20 glass marbles evenly spaced on the surface.
-
Procedure: Mice are treated orally with this compound or a comparator 60 minutes before being placed individually into the prepared cages.[1] The animals are left undisturbed for 30 minutes.[1] After the session, the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.
Forced Swim Test (FST) Protocol
-
Animals: Male C57BL/6J mice.[1]
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure: Mice are administered this compound orally 60 minutes before being placed in the water cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.[1]
Conditioned Avoidance Response (CAR) Test Protocol
-
Animals: Male Sprague-Dawley rats.[1]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Procedure: Rats are trained to avoid a foot shock (unconditioned stimulus) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, the effects of orally administered this compound or olanzapine (60 minutes prior to testing) on the number of successful avoidances are measured.[1]
Conclusion
This compound demonstrates robust anxiolytic and anti-compulsive effects in various rodent models, with an efficacy profile comparable to established drugs like diazepam. In models of psychosis, it shows promise by attenuating behaviors induced by serotonergic and glutamatergic agents. However, its inactivity in the conditioned avoidance response test suggests a pharmacological profile distinct from typical and atypical antipsychotics. This highlights the potential of mGlu4 receptor positive allosteric modulation as a novel therapeutic approach for anxiety, OCD, and potentially certain aspects of psychosis, with a mechanism of action that may differ from current treatment paradigms. Further cross-validation in a wider range of animal models and investigation into its effects on cognitive and negative symptoms of psychosis are warranted.
References
comparing the anti-inflammatory potency of ADX88178 to other agents
A Comparative Guide to the Anti-inflammatory Potency of ADX88178
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with other established anti-inflammatory agents. The information is compiled from preclinical studies and is intended to provide a comparative framework for research and development purposes.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of microglial activation. Its mechanism of action involves the attenuation of key pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators. This guide compares the in vitro potency of this compound with a corticosteroid (Dexamethasone), non-steroidal anti-inflammatory drugs (NSAIDs) (Ibuprofen, Celecoxib), and a natural sesquiterpene lactone (Parthenolide). While direct comparative studies are limited, this document consolidates available data to offer a relative assessment of their anti-inflammatory efficacy.
Quantitative Comparison of Anti-inflammatory Potency
The following tables summarize the available quantitative data for this compound and other anti-inflammatory agents on the inhibition of key inflammatory markers in in vitro models of neuroinflammation, predominantly using lipopolysaccharide (LPS)-stimulated microglial cells.
Note on Data Comparability: The data presented below is collated from various studies. Direct comparison of absolute potency (e.g., IC50 values) should be approached with caution due to variations in experimental conditions, including cell types (primary microglia vs. cell lines), stimulus concentrations, and incubation times.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia
| Compound | Cell Type | LPS Concentration | Inhibition | Effective Concentration | Citation(s) |
| This compound | BV2 microglia | 20 ng/mL | Significant reduction | Starting at 5µM | [1] |
| Primary mouse microglia | Not specified | Concentration-dependent reduction | Significant at 20µM | [1] | |
| Dexamethasone | BV2 microglia | Not specified | Dampened secretion | Not specified | [2] |
| J774 macrophages | Not specified | Dose-dependent inhibition (0.1-10 µM) | Not specified | [3] | |
| Celecoxib | N9 microglia | Not specified | Reverted secretion | Not specified | [4] |
| Parthenolide (B1678480) | Primary rat microglia | Not specified | Inhibition of iNOS/NO synthesis | Not specified | [5][6] |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated Microglia
| Compound | Cell Type | LPS Concentration | Inhibition | Effective Concentration | Citation(s) |
| This compound | BV2 microglia | 20 ng/mL | Significant reduction | 20µM | [1] |
| Primary mouse microglia | 100 ng/mL | Decreased levels | 1 nM, 10 nM, 100 nM | ||
| Dexamethasone | RAW264.7 macrophages | Not specified | Suppressed secretion | Not specified | [7] |
| Celecoxib | Glioblastoma SF-767 | Not specified | Dose-dependent reduction | 50 µM, 100 µM, 150 µM | [8] |
| Parthenolide | BV2 microglia | Not specified | Dose-dependent reduction (54% at 5 µM) | 5µM | [9] |
| THP-1 cells | Not specified | Dose-dependent, IC50: 1.091-2.620 µM | Not specified | [10] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of anti-inflammatory agents.
In Vitro Microglial Cell Culture and Stimulation
-
Cell Lines: Murine BV2 microglial cells or primary microglial cultures are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) from E. coli at concentrations ranging from 10 ng/mL to 1 µg/mL.
-
Drug Treatment: Test compounds (e.g., this compound, dexamethasone) are added to the cell cultures, usually 30 minutes to 1 hour prior to LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Cell culture supernatants are collected after treatment with the test compound and LPS.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
TNF-α Secretion Assay (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α released into the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
A commercial ELISA kit is used according to the manufacturer's instructions.
-
In brief, supernatants are added to a 96-well plate pre-coated with a TNF-α capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the concentration of TNF-α is determined from a standard curve.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the compared agents are mediated through various intracellular signaling pathways.
This compound Signaling Pathway
This compound, as a positive allosteric modulator of mGluR4, is thought to exert its anti-inflammatory effects through both mGluR4-dependent and -independent mechanisms. A key pathway inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[1] By reducing the degradation of the inhibitor of κB (IκB), this compound prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1] Additionally, this compound has been shown to increase the phosphorylation of cAMP-response element-binding protein (CREB), which can also contribute to the suppression of inflammatory responses.[1]
Caption: this compound anti-inflammatory signaling pathway.
General Anti-inflammatory Signaling Pathways
The other agents in this guide primarily target the NF-κB and cyclooxygenase (COX) pathways to exert their anti-inflammatory effects.
-
Dexamethasone: This corticosteroid is known to inhibit NF-κB signaling by promoting the expression of IκBα.[1] It can also suppress the expression of pro-inflammatory genes through other mechanisms, including the inhibition of MAPK pathways.[11]
-
Ibuprofen and Celecoxib: These NSAIDs inhibit the COX enzymes (COX-1 and COX-2 for ibuprofen, and primarily COX-2 for celecoxib), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some evidence also suggests they can modulate NF-κB signaling.[8][12]
-
Parthenolide: This natural compound is a potent inhibitor of the NF-κB pathway, often by directly targeting the IKK complex.[10]
Caption: General anti-inflammatory signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potency of a test compound in vitro.
Caption: In vitro anti-inflammatory assay workflow.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib Inhibits Prion Protein 90-231-Mediated Pro-inflammatory Responses in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LPS-induced p42/44 MAP kinase activation and iNOS/NO synthesis by parthenolide in rat primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ADX88178 Versus Non-Pharmacological Interventions for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel mGluR4 Modulator and Advanced Non-Pharmacological Therapies for Motor and Non-Motor Symptoms of Parkinson's Disease.
This guide provides a detailed comparison of the investigational mGluR4 positive allosteric modulator (PAM), ADX88178, and leading non-pharmacological interventions—Deep Brain Stimulation (DBS), Repetitive Transcranial Magnetic Stimulation (rTMS), and the Ketogenic Diet—for the management of Parkinson's Disease (PD). The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy in improving motor and non-motor symptoms, and detailed experimental protocols.
At a Glance: Mechanisms of Action
This compound is a potent, selective, and orally bioavailable small molecule that positively modulates the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] mGluR4 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[2][3] In the basal ganglia, mGluR4 is strategically located on presynaptic terminals of striatopallidal neurons.[4] By enhancing the effect of endogenous glutamate at these receptors, this compound reduces GABAergic transmission in the indirect pathway, which is thought to be overactive in PD, thereby helping to normalize motor control.[4] Additionally, this compound has demonstrated anti-inflammatory effects by acting on mGluR4 receptors on microglia.
Non-pharmacological interventions operate through distinct mechanisms. Deep Brain Stimulation (DBS) involves the surgical implantation of electrodes to deliver electrical impulses to specific brain regions, such as the subthalamic nucleus (STN) or globus pallidus interna (GPi). This high-frequency stimulation overrides abnormal neuronal activity within the basal ganglia circuits, thereby alleviating motor symptoms. Repetitive Transcranial Magnetic Stimulation (rTMS) is a non-invasive technique that uses magnetic fields to induce electrical currents in targeted brain areas, like the motor cortex, modulating cortical excitability and improving motor control.[5] The Ketogenic Diet , a high-fat, low-carbohydrate diet, shifts the brain's primary energy source from glucose to ketone bodies. This metabolic change is hypothesized to improve mitochondrial function, reduce oxidative stress, and decrease neuroinflammation, which may offer neuroprotective benefits and symptomatic relief.
Signaling and Therapeutic Pathways
The following diagrams illustrate the proposed mechanisms of action.
References
- 1. examine.com [examine.com]
- 2. Protocol of a randomized controlled trial investigating Deep Brain Stimulation for MOtor symptoms in patients with Parkinson's disease DEmentia (DBS-MODE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deep Brain Stimulation for Parkinson's Disease · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. Repetitive Transcranial Magnetic Stimulation (rTMS) Therapy in Parkinson Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of ADX88178 Research Findings: A Comparative Guide for Researchers
This guide provides a comparative analysis of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with other relevant mGluR4 PAMs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data to facilitate independent assessment and replication of key findings. This document summarizes quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Comparative Analysis of mGluR4 Positive Allosteric Modulators
This compound is a potent, selective, and orally bioavailable mGluR4 PAM that has demonstrated efficacy in various preclinical models of neurological and psychiatric disorders.[1][2] Its mechanism of action involves enhancing the receptor's response to the endogenous ligand glutamate.[3] For a comprehensive evaluation, its performance is compared here with other notable mGluR4 PAMs.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other selected mGluR4 PAMs. These values are indicative of the concentration required to elicit a half-maximal response in the presence of an EC20 concentration of glutamate.
| Compound | Target | Assay Type | EC50 (nM) | Maximal Potentiation (% of Glutamate Max) | Fold Shift of Glutamate CRC | Species | Reference |
| This compound | mGluR4 | Not Specified | 4 | Not Reported | Not Reported | Human | [1] |
| This compound | mGluR4 | Not Specified | 9 | Not Reported | Not Reported | Rat | [1] |
| PHCCC | mGluR4 | Gqi5-mediated Ca2+ mobilization | ~4100 | Not Reported | 5.5 | Not Specified | [4] |
| VU001171 (6) | mGluR4 | Not Specified | 650 | 141% | 36 | Human | [5] |
| VU0092145 (7) | mGluR4 | Not Specified | 1800 | Not Reported | Not Reported | Not Specified | [5] |
| Compound 7 | mGluR4 | Not Specified | 4600 | No Increase | 27.2 | Not Specified | [4] |
CRC: Concentration-Response Curve. Data is compiled from multiple sources and experimental conditions may vary.
Key Research Findings for this compound
This compound has been investigated in several preclinical models, demonstrating a range of potential therapeutic effects:
-
Anti-inflammatory Effects: this compound has been shown to inhibit inflammatory responses in primary microglia by acting on microglial mGluR4 receptors to suppress the expression of pro-inflammatory markers like TNFα, MHCII, and iNOS.[6][7] This effect was absent in microglia from mice lacking the mGluR4 receptor, confirming the target specificity.[6][7]
-
Anxiolytic-like Efficacy: In rodent models, this compound demonstrated anxiolytic-like effects by reducing marble-burying behavior and increasing exploration in the elevated plus-maze test.[1][2]
-
Antidepressant-like Efficacy: The compound was observed to reduce immobility time in the forced swim test in mice, suggesting potential antidepressant properties.[1]
-
Antipsychotic-like Activity: this compound reduced head-twitch responses induced by DOI and locomotor hyperactivity induced by MK-801 in mice.[1]
-
Potential in Parkinson's Disease: While some studies suggest a potential benefit in Parkinson's disease models[8][9], others report mixed results, with this compound improving dyskinesia but potentially worsening psychosis-like symptoms in some animal models.[8] One study indicated a failure to reduce L-DOPA-induced dyskinesia in rats.[10]
Experimental Protocols
Detailed methodologies are crucial for the independent replication of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other mGluR4 PAMs.
In Vitro Potency Assays
-
Cell Lines: Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells, stably expressing the human or rat mGluR4 are commonly used.[11][12]
-
Functional Assays:
-
GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The potentiation by PAMs is determined by the leftward shift and/or increase in the maximal response of an orthosteric agonist like L-AP4.[11]
-
cAMP Assay: mGluR4 is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels. The effect of PAMs is measured by their ability to enhance the agonist-induced reduction in cAMP.[11]
-
Calcium Mobilization Assay: In cells co-expressing a chimeric G-protein like Gqi5, the activation of the Gi/o-coupled mGluR4 can be redirected to the phospholipase C pathway, resulting in a measurable increase in intracellular calcium.[12]
-
In Vivo Behavioral Assays
-
Marble Burying Test (Anxiety/OCD):
-
Animals: Male mice are typically used.[1]
-
Procedure: Animals are treated with the test compound or vehicle. After a specific pretreatment time (e.g., 60 minutes), they are placed in a cage containing marbles on top of the bedding. The number of marbles buried after a set period (e.g., 30 minutes) is counted.[1]
-
-
Elevated Plus Maze (Anxiety):
-
Animals: Mice or rats are used.[1]
-
Procedure: The apparatus consists of two open and two closed arms. After drug administration, animals are placed in the center of the maze, and the time spent and entries into the open and closed arms are recorded. An increase in open-arm exploration is indicative of an anxiolytic effect.[1]
-
-
Forced Swim Test (Depression):
-
Animals: Male mice are commonly used.[1]
-
Procedure: Following drug treatment, mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a specific period (e.g., the last 4 minutes of a 6-minute session). A decrease in immobility time suggests an antidepressant-like effect.[1]
-
-
DOI-Induced Head Twitches (Psychosis Model):
Visualizations
The following diagrams illustrate the signaling pathway of mGluR4 and a typical experimental workflow for evaluating mGluR4 PAMs.
Caption: Signaling pathway of mGluR4 with a positive allosteric modulator.
Caption: A typical workflow for the discovery and evaluation of mGluR4 PAMs.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 this compound in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator this compound Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of ADX88178 Efficacy in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of ADX88178, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It objectively compares the performance of this compound with other relevant therapeutic alternatives, supported by experimental data from various preclinical models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological and psychiatric disorders.
Comparative Efficacy of this compound and Alternatives
The preclinical efficacy of this compound has been evaluated in a range of rodent models targeting anxiety, depression, psychosis, and Parkinson's disease. The following tables summarize the quantitative data from these studies, alongside data for comparator compounds where available.
Anxiolytic and Antidepressant-like Effects
Table 1: Efficacy of this compound in the Elevated Plus Maze (EPM) Test in Mice [1]
| Treatment | Dose (mg/kg, p.o.) | Open Arm Entries (fold increase vs. vehicle) | Time in Open Arms (fold increase vs. vehicle) |
| This compound | 3 | ~5 | 8 |
| This compound | 10 | ~7 | 12 |
| This compound | 30 | ~13 | 24 |
| Diazepam (comparator) | 2 | ~15 | 33 |
Table 2: Efficacy of this compound in the Marble Burying Test in Mice [1]
| Treatment | Dose (mg/kg, p.o.) | Number of Marbles Buried (mean ± SEM) |
| Vehicle | - | 13.1 ± 1.1 |
| This compound | 3 | 9.9 ± 1.2 |
| This compound | 10 | 6.5 ± 1.3 |
| This compound | 30 | 4.1 ± 1.0 |
| Imipramine (comparator) | 30 | 5.9 ± 1.4 |
Table 3: Efficacy of this compound in the Forced Swim Test (FST) in Mice [1]
| Treatment | Dose (mg/kg, p.o.) | Immobility Time (seconds, mean ± SEM) |
| Vehicle | - | 175 ± 10 |
| This compound | 10 | 140 ± 12 |
| This compound | 30 | 115 ± 15 |
| Imipramine (comparator) | 30 | 100 ± 18 |
Antipsychotic-like Effects
Table 4: Efficacy of this compound and Lu AF21934 in Models of Psychosis
| Compound | Model | Dose (mg/kg) | Effect | Reference |
| This compound | MK-801-induced hyperactivity (mice) | 10, 30 | Dose-dependent reversal of hyperactivity | --INVALID-LINK-- |
| Lu AF21934 | MK-801-induced hyperactivity (mice) | 1 (s.c.) | Reversal of hyperactivity[1][2] | --INVALID-LINK-- |
Efficacy in Parkinson's Disease Models
Table 5: Efficacy of this compound in Rodent Models of Parkinson's Disease
| Model | Treatment | Dose (mg/kg, p.o.) | Effect | Reference |
| Haloperidol-induced catalepsy (rats) | This compound | 3, 10 | Reversal of catalepsy[3] | --INVALID-LINK-- |
| 6-OHDA-lesioned rats (forelimb akinesia) | This compound + L-DOPA (6) | 3, 10, 30 | Dose-dependent reversal of akinesia | --INVALID-LINK-- |
Table 6: Efficacy of L-DOPA in the 6-OHDA Rat Model
| Parameter | Vehicle | L-DOPA (6 mg/kg) | L-DOPA (8 mg/kg) | Reference |
| Total Distance Traveled (% of baseline) | 66.2 ± 9.0 | 72.4 ± 8.7 | 68.2 ± 4.3 | --INVALID-LINK--[4] |
| Mean Velocity (% of baseline) | 66.1 ± 9.0 | 72.3 ± 8.7 | 67.9 ± 4.3 | --INVALID-LINK--[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
The number of entries into and the time spent in the open and closed arms are the primary measures. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Marble Burying Test
Objective: To assess neophobia and repetitive/compulsive-like behavior in mice.
Apparatus: A standard mouse cage filled with 5 cm of bedding material and 20-25 glass marbles evenly spaced on the surface.
Procedure:
-
Mice are individually placed in the test cage.
-
The animals are left undisturbed for a 30-minute period.
-
At the end of the session, the mouse is removed from the cage.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive effects.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Animals are placed in the water-filled cylinder for a 6-minute session.
-
Behavior is typically video-recorded for later analysis.
-
The last 4 minutes of the session are scored for immobility time (the time the animal spends floating with only minor movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model the motor symptoms of Parkinson's disease.
Procedure Summary:
-
Rats are anesthetized and placed in a stereotaxic frame.[2][4]
-
A small hole is drilled in the skull to allow access to the medial forebrain bundle (MFB) or the striatum.[2][4]
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is slowly infused into the target brain region.[2][4]
-
The injection needle is left in place for a few minutes to allow for diffusion before being slowly withdrawn.[2]
-
The incision is closed, and the animal is allowed to recover.
-
Behavioral testing is typically conducted several weeks after surgery to allow for the full development of the lesion. Validation of the lesion is often confirmed by apomorphine- or amphetamine-induced rotation tests.[2]
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
This compound is a positive allosteric modulator of the mGluR4 receptor. As a Group III mGluR, mGluR4 is a Gi/o-coupled receptor primarily located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates downstream effectors, leading to a reduction in neurotransmitter release.
General Experimental Workflow for Preclinical Efficacy Testing
The evaluation of a novel compound like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo behavioral models.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ADX88178: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of ADX88178, a potent and selective mGluR4 positive allosteric modulator.
This compound is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to established disposal protocols is essential to prevent environmental contamination and ensure workplace safety. The following procedures are based on standard laboratory safety practices and information from the Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste, including any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictogram (environmental hazard).
-
No Mixing of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Chemicals should be left in their original containers when possible.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect all solid and liquid waste containing this compound in the designated hazardous waste container. This includes unused compounds, solutions, and any materials used for cleaning up spills. |
| 2 | Container Management | Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials. |
| 3 | Spill Management | In case of a spill, avoid release into the environment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect the material into the designated hazardous waste container. Clean the affected area thoroughly. Report any significant spills to your EHS department. |
| 4 | Disposal Request | Once the waste container is full or ready for disposal according to your lab's schedule, contact your institution's EHS department to arrange for pickup. Do not dispose of this compound down the drain or in regular trash. |
| 5 | Final Disposal | The EHS department will ensure the waste is transported to an approved and licensed waste disposal facility for proper treatment and disposal, in accordance with national and local regulations. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and environmental precautions are met at each stage of the process.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
Safeguarding Your Research: A Comprehensive Guide to Handling ADX88178
Essential safety protocols and logistical plans are critical for the secure and effective handling of the potent research compound ADX88178. This guide provides immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of laboratory personnel and the integrity of experimental workflows.
For researchers, scientists, and drug development professionals, adherence to strict safety measures is paramount when working with novel chemical entities. This document outlines the necessary precautions for the handling of this compound, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Personal Protective Equipment (PPE): Your First Line of Defense
The Safety Data Sheet (SDS) for this compound indicates that the compound can cause skin irritation and serious eye irritation. Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for handling small quantities of this compound in a laboratory setting. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect against splashes, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as preparing stock solutions, safety goggles that form a seal around the eyes are recommended. A face shield should be used in conjunction with safety glasses or goggles for maximum protection. |
| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of aerosolization or if working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the accuracy of experimental results.
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: When weighing the solid compound, use a spatula and a weigh boat. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be disposed of in a designated hazardous waste container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity.
3. Storage and Collection:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for scheduling a hazardous waste pickup with the environmental health and safety department. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
